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  • Product: 9-Methyldecanoic acid
  • CAS: 1119-63-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 9-Methyldecanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 9-Methyldecanoic acid, a branched-chain fatty acid, is a molecule of increasing interest in various scientific domains, including chemical synt...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyldecanoic acid, a branched-chain fatty acid, is a molecule of increasing interest in various scientific domains, including chemical synthesis and biological studies. Understanding its fundamental physicochemical properties is paramount for its application in research and development, particularly in fields such as drug delivery, material science, and metabolomics. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 9-methyldecanoic acid, details the experimental methodologies for their determination, and presents a visual representation of a relevant synthetic pathway.

Physicochemical Properties

The essential physicochemical properties of 9-Methyldecanoic acid are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data, providing a thorough profile of the molecule.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₂PubChem
Molecular Weight 186.29 g/mol PubChem
Melting Point 29-29.5 °CChemicalBook[1]
Boiling Point 278.57 °C (estimated)ChemicalBook[1]
Density 0.8978 g/cm³ (rough estimate)ChemicalBook[1]
Solubility Insoluble in water; Soluble in organic solvents.ChemBK, NOAA[2][3]
pKa 4.78 ± 0.10 (Predicted)ChemicalBook[1]
LogP 4.3 (Computed)PubChem

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of fatty acids like 9-Methyldecanoic acid.

Melting Point Determination

The melting point of a fatty acid can be determined using the capillary method.

  • Sample Preparation: A small amount of the solid 9-Methyldecanoic acid is introduced into a thin-walled capillary tube, which is then sealed at one end. The sample is packed down to the sealed end.

  • Apparatus: A melting point apparatus, which consists of a heated block or oil bath with a thermometer and a means to observe the capillary tube, is used.

  • Procedure: The capillary tube is placed in the melting point apparatus. The temperature is gradually increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point can be determined using the distillation method or the Thiele tube method, which is suitable for small sample volumes.

  • Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil), a thermometer, a small test tube containing the sample, and an inverted capillary tube are required.

  • Procedure: A small amount of 9-Methyldecanoic acid is placed in the small test tube, and the inverted capillary tube is added. This setup is attached to a thermometer and immersed in the Thiele tube. The Thiele tube is gently heated.

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed.

  • Data Recording: The temperature at which the liquid begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point.

Density Determination

The density of liquid 9-Methyldecanoic acid (above its melting point) can be determined using a pycnometer or a hydrometer.

  • Pycnometer Method:

    • The weight of a clean, dry pycnometer (a small glass flask of a known volume) is accurately measured.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The weight of the filled pycnometer is measured.

    • The temperature of the sample is recorded.

    • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

  • Hydrometer Method:

    • The liquid sample is placed in a graduated cylinder.

    • A hydrometer is gently lowered into the liquid until it floats freely.

    • The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem. The temperature of the sample should be recorded.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • Sample Preparation: A known concentration of 9-Methyldecanoic acid is dissolved in a suitable solvent mixture (e.g., water-alcohol) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

LogP Determination

The partition coefficient (LogP), a measure of lipophilicity, is typically determined using the shake-flask method.

  • Phase Preparation: Two immiscible solvents, typically n-octanol and water, are pre-saturated with each other.

  • Partitioning: A known amount of 9-Methyldecanoic acid is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow the solute to partition between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: The two phases are separated. The concentration of the solute in each phase is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Synthetic Workflow

The following diagram illustrates a potential enzymatic synthesis workflow starting from 9-Methyldecanoic acid to produce (S)-3-Hydroxy-9-methyldecanoyl-CoA, a molecule relevant in biochemical pathways. This process involves a three-step enzymatic cascade.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Activation cluster_step2 Step 2: Dehydrogenation cluster_step3 Step 3: Hydration 9-Methyldecanoic_acid 9-Methyldecanoic acid Acyl-CoA_Synthetase Acyl-CoA Synthetase (ACS) 9-Methyldecanoic_acid->Acyl-CoA_Synthetase 9-Methyldecanoyl-CoA 9-Methyldecanoyl-CoA Acyl-CoA_Synthetase->9-Methyldecanoyl-CoA Acyl-CoA_Dehydrogenase Acyl-CoA Dehydrogenase (ACD) 9-Methyldecanoyl-CoA->Acyl-CoA_Dehydrogenase CoA_ATP CoA + ATP CoA_ATP->Acyl-CoA_Synthetase 9-Methyl-trans-2-decenoyl-CoA 9-Methyl-trans-2-decenoyl-CoA Acyl-CoA_Dehydrogenase->9-Methyl-trans-2-decenoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA Hydratase (ECH) 9-Methyl-trans-2-decenoyl-CoA->Enoyl-CoA_Hydratase S-3-Hydroxy-9-methyldecanoyl-CoA (S)-3-Hydroxy-9-methyldecanoyl-CoA Enoyl-CoA_Hydratase->S-3-Hydroxy-9-methyldecanoyl-CoA H2O H₂O H2O->Enoyl-CoA_Hydratase

Enzymatic synthesis of (S)-3-Hydroxy-9-methyldecanoyl-CoA.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 9-Methyldecanoic acid for the scientific community. The tabulated data offers a quick reference, while the detailed experimental protocols serve as a practical guide for laboratory work. The inclusion of a synthetic workflow diagram further illustrates the utility of this molecule in biochemical applications. As research involving branched-chain fatty acids continues to expand, a thorough grasp of these fundamental properties will be indispensable for innovation in drug development and other scientific disciplines.

References

Exploratory

An In-depth Technical Guide to 9-Methyldecanoic Acid: Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 9-methyldecanoic acid, a branched-chain fatty acid (BCFA) with emerging scientific interest. The d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-methyldecanoic acid, a branched-chain fatty acid (BCFA) with emerging scientific interest. The document details its discovery, prevalence in natural sources, biosynthetic pathways, and the experimental protocols for its analysis.

Introduction to 9-Methyldecanoic Acid

9-Methyldecanoic acid, also known as iso-undecanoic acid, is a saturated fatty acid with the chemical formula C₁₁H₂₂O₂.[1] It belongs to the class of medium-chain fatty acids (MCFAs) and is characterized by a methyl group on the ninth carbon atom of its ten-carbon chain.[2] As an iso-branched fatty acid, the terminal end of its acyl chain has an isopropyl group. This structural feature imparts distinct physicochemical properties compared to its straight-chain counterpart, undecanoic acid, influencing membrane fluidity and other biological functions.[3]

While the broader class of branched-chain fatty acids has been recognized for its importance in bacterial physiology for decades, the specific discovery of 9-methyldecanoic acid is not well-documented in a singular, seminal publication. Its identification has been a result of the advancement of analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), which have enabled the detailed characterization of complex lipid mixtures in various natural sources.

Natural Sources and Quantitative Data

9-Methyldecanoic acid is found across different biological kingdoms, from bacteria to plants. However, comprehensive quantitative data on its concentration in various sources is sparse in the scientific literature. The following table summarizes the available information on its presence and, where possible, its relative abundance.

Natural Source CategorySpecific Organism/SourceTissue/Sample TypeRelative Abundance (% of Total Fatty Acids)Reference(s)
Bacteria Micromonospora aurantiacaVolatile Organic CompoundsPresent, but not quantified as a percentage of total fatty acids. Detected as its methyl ester.[4]
Stigmatella aurantiaca DW4/3-1Volatile Organic CompoundsPresent, but not quantified as a percentage of total fatty acids. Detected as its methyl ester.[4]
General BacteriaCell MembraneBCFAs are major components of membrane lipids in many bacterial species.[5][6]
Plants Solanum pennelliiGlandular Trichome ExudatesA component of acylsugars, but its specific percentage of the total fatty acid profile is not detailed.[7][8][9]

Note: The lack of extensive quantitative data highlights a gap in the current research landscape and an opportunity for future investigation.

Biosynthesis of 9-Methyldecanoic Acid

The primary and most well-understood pathway for the biosynthesis of 9-methyldecanoic acid occurs in bacteria. As an iso-branched fatty acid with an odd number of carbon atoms (11), its synthesis is initiated from a precursor derived from the branched-chain amino acid leucine.

The biosynthetic pathway can be summarized as follows:

  • Primer Synthesis: The synthesis begins with the deamination of leucine to its corresponding α-keto acid, α-ketoisocaproate.

  • Decarboxylation: α-ketoisocaproate is then oxidatively decarboxylated to form isovaleryl-CoA.

  • Fatty Acid Elongation: Isovaleryl-CoA serves as the primer for the fatty acid synthase (FAS) II system. The acyl chain is elongated by the sequential addition of two-carbon units from malonyl-ACP (acyl carrier protein).

  • Chain Termination: The elongation process continues until the 11-carbon chain of 9-methyldecanoyl-ACP is formed. The fatty acid is then released from the ACP by a thioesterase.

Biosynthesis of 9-Methyldecanoic Acid Biosynthesis of 9-Methyldecanoic Acid Leucine Leucine alpha_Keto α-Ketoisocaproate Leucine->alpha_Keto Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_Keto->Isovaleryl_CoA Oxidative Decarboxylation FAS_II Fatty Acid Synthase (FAS) II Isovaleryl_CoA->FAS_II Malonyl_ACP Malonyl-ACP Malonyl_ACP->FAS_II Elongation Units Acyl_ACP Intermediate Acyl-ACPs FAS_II->Acyl_ACP Chain Elongation Final_Product_ACP 9-Methyldecanoyl-ACP Acyl_ACP->Final_Product_ACP Multiple Cycles Thioesterase Thioesterase Final_Product_ACP->Thioesterase Final_Product 9-Methyldecanoic Acid Thioesterase->Final_Product Hydrolysis

Biosynthesis of 9-Methyldecanoic Acid in Bacteria.

Signaling Pathways

Currently, there is a lack of scientific literature describing specific signaling pathways directly modulated by 9-methyldecanoic acid. However, fatty acids, including branched-chain fatty acids, are known to act as signaling molecules in bacteria, influencing processes such as virulence factor production and quorum sensing.[10][11] It is plausible that 9-methyldecanoic acid may play a role in such pathways, but further research is required to elucidate its specific functions.

In Staphylococcus aureus, branched-chain fatty acids are required for the activation of multiple two-component systems, which are essential for the bacteria to sense and respond to their environment.[12] While not specific to 9-methyldecanoic acid, this highlights the potential for this class of fatty acids to have significant regulatory roles.

Experimental Protocols

The analysis of 9-methyldecanoic acid, typically as part of a broader fatty acid profile, is most commonly performed by gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization.

Extraction and Derivatization of Fatty Acids from Bacterial Culture

This protocol outlines the steps for extracting total fatty acids from a bacterial culture and converting them into fatty acid methyl esters (FAMEs) for GC-MS analysis.[13]

Materials:

  • Bacterial cell culture

  • Glass centrifuge tubes

  • Lyophilizer

  • Anhydrous 1.25 M HCl in methanol

  • Heating block or water bath

  • Glacial acetic acid

  • Deionized water

  • Hexane (high-purity, GC grade)

  • Vortex mixer

  • Centrifuge

  • GC vials

Protocol:

  • Cell Harvesting and Preparation:

    • Harvest bacterial cells from the culture by centrifugation.

    • Wash the cell pellet with a suitable buffer or saline solution and centrifuge again to remove residual media.

    • Lyophilize the cell pellet to remove all water.

  • Acid-Catalyzed Transesterification:

    • To the dried cell pellet, add 0.5 mL of anhydrous 1.25 M HCl in methanol.

    • Tightly cap the tube and heat at 80°C for 1 hour to simultaneously extract and methylate the fatty acids.

  • Reaction Quenching and FAME Extraction:

    • Cool the tube to room temperature.

    • Quench the reaction by adding 0.1 mL of glacial acetic acid followed by 5 mL of deionized water.

    • Add 0.5 mL of hexane to the tube, vortex vigorously, and centrifuge to separate the phases.

    • Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a clean GC vial.

    • Repeat the hexane extraction for a second time and combine the hexane layers.

The following diagram illustrates the general workflow for this experimental protocol.

Experimental Workflow for FAME Analysis Experimental Workflow for FAME Analysis Start Bacterial Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Wash Wash Cell Pellet Harvest->Wash Lyophilize Lyophilize Wash->Lyophilize Derivatize Acid-Catalyzed Transesterification (HCl/Methanol, 80°C) Lyophilize->Derivatize Quench Quench Reaction (Acetic Acid & Water) Derivatize->Quench Extract Hexane Extraction Quench->Extract Analyze GC-MS Analysis Extract->Analyze End Fatty Acid Profile Analyze->End

Workflow for GC-MS Analysis of Bacterial Fatty Acids.
GC-MS Analysis of FAMEs

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar capillary column (e.g., HP-5MS) is typically used for FAME analysis.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 200°C at 10°C/minute

    • Ramp to 280°C at 5°C/minute, hold for 9 minutes

  • Carrier Gas: Helium

  • Injection Mode: Splitless or split, depending on the concentration

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 45-450

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Data Analysis:

  • Identification of 9-methyldecanoic acid methyl ester is achieved by comparing its retention time and mass spectrum to that of a known standard or by matching the mass spectrum to a library (e.g., NIST).

  • Quantification is performed by integrating the peak area of the corresponding FAME and comparing it to a calibration curve generated from standards. The use of an internal standard (e.g., heptadecanoic acid) is recommended for accurate quantification.

Conclusion

9-Methyldecanoic acid is a naturally occurring branched-chain fatty acid with a biosynthetic pathway rooted in amino acid metabolism, particularly in bacteria. While its presence has been confirmed in various organisms, including the plant genus Solanum, there is a notable lack of comprehensive quantitative data across different natural sources. Furthermore, its specific role in cellular signaling remains an open area for investigation. The established protocols for GC-MS analysis provide a robust framework for researchers to further explore the distribution, function, and potential applications of this intriguing molecule. Future research efforts focused on quantitative analysis and the elucidation of its biological roles will be crucial for advancing our understanding of 9-methyldecanoic acid and its potential in drug development and other scientific fields.

References

Foundational

9-Methyldecanoic Acid: An In-depth Technical Guide to its Role in Fatty Acid Metabolism

Audience: Researchers, scientists, and drug development professionals. Abstract 9-Methyldecanoic acid, a branched-chain fatty acid (BCFA) of the medium-chain fatty acid (MCFA) class, is emerging as a molecule of interest...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

9-Methyldecanoic acid, a branched-chain fatty acid (BCFA) of the medium-chain fatty acid (MCFA) class, is emerging as a molecule of interest in the complex landscape of fatty acid metabolism.[1][2][3][4][5] Present in various biological systems, its unique structure suggests a distinct role in metabolic regulation, potentially influencing key signaling pathways and enzymatic activities that govern lipid homeostasis. This technical guide provides a comprehensive overview of the current understanding of 9-methyldecanoic acid's role in fatty acid metabolism, synthesizing data on its metabolic fate, its putative interactions with critical cellular sensors like Peroxisome Proliferator-Activated Receptor alpha (PPARα) and AMP-activated protein kinase (AMPK), and its potential as a modulator of lipid-related cellular processes. This document details relevant experimental protocols for the investigation of this and similar fatty acids and presents key metabolic and signaling pathways in a structured visual format to facilitate further research and drug development efforts.

Introduction to 9-Methyldecanoic Acid

9-Methyldecanoic acid is a saturated fatty acid with a methyl group at the ninth carbon position.[5] This branched structure, specifically an iso-fatty acid, distinguishes it from its straight-chain counterpart, decanoic acid (capric acid), and places it within the broader class of BCFAs.[1][2][3][4][5] BCFAs are primarily of microbial origin and are found in ruminant fats and dairy products.[6] As a medium-chain fatty acid (MCFA), 9-methyldecanoic acid possesses physical and chemical properties that suggest a metabolic profile distinct from long-chain fatty acids, including more rapid absorption and mitochondrial uptake.[1][3][4]

Biosynthesis and Metabolism

The biosynthesis of BCFAs is closely linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, particularly in ruminant bacteria. While the direct biosynthetic pathway of 9-methyldecanoic acid is not extensively detailed in the literature, it is hypothesized to originate from a branched-chain primer, likely derived from BCAA metabolism, followed by elongation.

The catabolism of 9-methyldecanoic acid is presumed to follow the general pathways established for other BCFAs, which involves a combination of alpha- and beta-oxidation. Due to the methyl branch at the penultimate carbon, its metabolism avoids the steric hindrance issues that affect BCFAs with branching closer to the carboxyl group.

Mitochondrial Beta-Oxidation

Once activated to its CoA ester, 9-methyldecanoyl-CoA, it is expected to undergo mitochondrial beta-oxidation. A key intermediate in this process is (S)-3-Hydroxy-9-methyldecanoyl-CoA.[1][7] The pathway proceeds through a series of enzymatic reactions that sequentially shorten the fatty acyl chain.

beta_oxidation 9-Methyldecanoic_Acid 9-Methyldecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 9-Methyldecanoic_Acid->Acyl_CoA_Synthetase 9_Methyldecanoyl_CoA 9-Methyldecanoyl-CoA Acyl_CoA_Synthetase->9_Methyldecanoyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase 9_Methyldecanoyl_CoA->Acyl_CoA_Dehydrogenase Trans_2_Enoyl_CoA Trans-2-Enoyl-CoA Derivative Acyl_CoA_Dehydrogenase->Trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase S_3_Hydroxy_9_methyldecanoyl_CoA (S)-3-Hydroxy-9-methyldecanoyl-CoA Enoyl_CoA_Hydratase->S_3_Hydroxy_9_methyldecanoyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase S_3_Hydroxy_9_methyldecanoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase 3_Ketoacyl_CoA 3-Ketoacyl-CoA Derivative Hydroxyacyl_CoA_Dehydrogenase->3_Ketoacyl_CoA Thiolase Thiolase 3_Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA ppar_pathway 9_MD 9-Methyldecanoic Acid (Putative Ligand) PPARa_RXR PPARα/RXR Heterodimer 9_MD->PPARa_RXR Activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes FAO Increased Fatty Acid Oxidation Target_Genes->FAO Ketogenesis Increased Ketogenesis Target_Genes->Ketogenesis Lipid_Transport Increased Lipid Transport Target_Genes->Lipid_Transport ampk_pathway 9_MD 9-Methyldecanoic Acid AMPK AMPK 9_MD->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylates & Inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA DNL De Novo Lipogenesis Malonyl_CoA->DNL CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO gcms_workflow Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Saponification Saponification (Release of Fatty Acids) Extraction->Saponification Derivatization Derivatization to FAMEs (with BF3-Methanol) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Identification and Quantification GCMS->Quantification

References

Exploratory

The Genesis of a Signature Molecule: A Technical Guide to the Biosynthesis of 9-Methyldecanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 9-Methyldecanoic acid, an iso-branched-chain fatty acid, plays a significant role in the chemical ecology and physiology of various organisms, part...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methyldecanoic acid, an iso-branched-chain fatty acid, plays a significant role in the chemical ecology and physiology of various organisms, particularly bacteria. Its unique branched structure imparts distinct physical and chemical properties to cell membranes and signaling molecules. Understanding the biosynthetic pathway of this molecule is crucial for advancements in microbiology, metabolic engineering, and the development of novel therapeutics. This technical guide provides an in-depth exploration of the core biosynthetic pathway of 9-methyldecanoic acid, presenting quantitative data, detailed experimental protocols, and visual representations of the involved biochemical processes.

Introduction to Branched-Chain Fatty Acid Biosynthesis

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, influencing membrane fluidity and permeability.[1][2] They are generally classified into two main series: iso- and anteiso-fatty acids. The biosynthesis of BCFAs diverges from that of straight-chain fatty acids at the initial priming step.[1] While straight-chain fatty acid synthesis is typically initiated with acetyl-CoA, BCFAs utilize short, branched-chain acyl-CoA primers.[3] These primers are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, valine, and isoleucine.[4][5]

9-Methyldecanoic acid is an iso-fatty acid, characterized by a methyl group at the antepenultimate (n-2) carbon atom. Its biosynthesis is initiated by a primer derived from the amino acid leucine.

The Core Biosynthetic Pathway of 9-Methyldecanoic Acid

The synthesis of 9-methyldecanoic acid is a multi-step enzymatic process that begins with the conversion of leucine to isovaleryl-CoA, which serves as the starter unit for the fatty acid synthase (FAS) system. The subsequent elongation of this primer occurs through the iterative addition of two-carbon units from malonyl-CoA.

The key steps in the pathway are:

  • Transamination of Leucine: The pathway initiates with the reversible transamination of L-leucine to α-ketoisocaproate (KIC), catalyzed by a branched-chain amino acid aminotransferase (BCAT) .[6]

  • Oxidative Decarboxylation of α-Ketoisocaproate: KIC undergoes oxidative decarboxylation to form isovaleryl-CoA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a multi-enzyme complex homologous to the pyruvate dehydrogenase complex.[6][7]

  • Initiation of Fatty Acid Synthesis: Isovaleryl-CoA serves as the primer for the fatty acid synthase (FAS) system. It is transferred to the acyl carrier protein (ACP) by an acyl-CoA:ACP transacylase.

  • Elongation Cycles: The isovaleryl-ACP enters the fatty acid elongation cycle. In each cycle, a two-carbon unit from malonyl-CoA is added, followed by a series of reduction, dehydration, and another reduction reaction, analogous to the straight-chain fatty acid synthesis pathway.[3][8] For the synthesis of 9-methyldecanoic acid (an 11-carbon fatty acid), four elongation cycles are required.

  • Termination: After four rounds of elongation, the resulting 9-methyldecanoyl-ACP is hydrolyzed by a thioesterase to release the free fatty acid, 9-methyldecanoic acid.

Below is a diagram illustrating the biosynthetic pathway:

9-Methyldecanoic Acid Biosynthesis cluster_1 Fatty Acid Elongation Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH FAS Fatty Acid Synthase (FAS) IsovalerylCoA->FAS Nine_Methyldecanoic_Acid 9-Methyldecanoic Acid FAS->Nine_Methyldecanoic_Acid Thioesterase MalonylCoA Malonyl-CoA (x4) MalonylCoA->FAS NADPH NADPH (x8) NADPH->FAS

Caption: Biosynthetic pathway of 9-Methyldecanoic acid.

Quantitative Data

The efficiency and regulation of the 9-methyldecanoic acid biosynthesis pathway are governed by the kinetic properties of its constituent enzymes and the availability of substrates. The following tables summarize key quantitative data from various studies.

Table 1: Michaelis-Menten Constants (Km) of Key Enzymes

EnzymeSubstrateOrganismKm (µM)Reference
Branched-Chain Amino Acid Aminotransferase (BCAT)LeucineBacillus subtilis1,200[9]
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)α-KetoisocaproateBacillus subtilis35[9]
Fatty Acid Synthase (FAS)Isovaleryl-CoABrevibacterium ammoniagenes15[10]
Fatty Acid Synthase (FAS)Malonyl-CoAEscherichia coli7[3]

Table 2: Relative Substrate Specificity of Fatty Acid Synthase Primers

PrimerOrganismRelative Activity (%)
Acetyl-CoABacillus subtilis100
Isobutyryl-CoA (from Valine)Bacillus subtilis85
Isovaleryl-CoA (from Leucine)Bacillus subtilis70
2-Methylbutyryl-CoA (from Isoleucine)Bacillus subtilis65

Experimental Protocols

The elucidation of the 9-methyldecanoic acid biosynthetic pathway has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This protocol measures the activity of BCAT by monitoring the formation of glutamate from α-ketoglutarate.

Materials:

  • Cell-free extract or purified BCAT

  • 100 mM Tris-HCl buffer (pH 8.0)

  • 20 mM L-leucine

  • 10 mM α-ketoglutarate

  • 1 mM Pyridoxal 5'-phosphate (PLP)

  • Glutamate dehydrogenase

  • 3 mM NAD+

  • Spectrophotometer

Procedure:

  • Prepare a 1 mL reaction mixture containing Tris-HCl buffer, L-leucine, α-ketoglutarate, and PLP.

  • Add the cell-free extract or purified enzyme to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by boiling for 5 minutes.

  • Centrifuge to remove precipitated protein.

  • To the supernatant, add glutamate dehydrogenase and NAD+.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH as glutamate is oxidized.

  • Calculate enzyme activity based on the rate of NADH production.

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This assay measures the activity of the BCKDH complex by following the reduction of NAD+.

Materials:

  • Mitochondrial extract or purified BCKDH complex

  • 50 mM Phosphate buffer (pH 7.5)

  • 1 mM α-ketoisocaproate

  • 2 mM NAD+

  • 0.2 mM Thiamine pyrophosphate (TPP)

  • 1 mM MgCl2

  • 0.1 mM Coenzyme A (CoA)

  • Spectrophotometer

Procedure:

  • Prepare a 1 mL reaction mixture containing phosphate buffer, α-ketoisocaproate, NAD+, TPP, MgCl2, and CoA.

  • Equilibrate the mixture to 30°C.

  • Initiate the reaction by adding the mitochondrial extract or purified BCKDH complex.

  • Immediately monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • Calculate the specific activity based on the initial rate of the reaction.

In Vivo Labeling with Stable Isotopes to Trace Precursors

This method uses stable isotope-labeled precursors to trace the origin of the carbon atoms in 9-methyldecanoic acid.

Materials:

  • Bacterial culture capable of producing 9-methyldecanoic acid

  • Growth medium

  • ¹³C-labeled L-leucine

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Grow the bacterial culture in a defined medium.

  • Supplement the medium with ¹³C-labeled L-leucine.

  • Continue incubation to allow for the incorporation of the labeled precursor into fatty acids.

  • Harvest the cells and extract the total lipids.

  • Saponify the lipids and methylate the fatty acids to form fatty acid methyl esters (FAMEs).

  • Analyze the FAMEs by GC-MS to determine the mass isotopomer distribution of 9-methyldecanoate.

  • The incorporation of ¹³C from leucine into the 9-methyldecanoate backbone confirms the precursor-product relationship.

Below is a diagram illustrating the experimental workflow for stable isotope tracing:

Stable Isotope Tracing Workflow Culture Bacterial Culture LabeledLeucine Add ¹³C-Leucine Culture->LabeledLeucine Incubation Incubation LabeledLeucine->Incubation Harvest Cell Harvesting Incubation->Harvest LipidExtraction Lipid Extraction Harvest->LipidExtraction FAMEs FAMEs Preparation LipidExtraction->FAMEs GCMS GC-MS Analysis FAMEs->GCMS DataAnalysis Data Analysis GCMS->DataAnalysis

Caption: Workflow for stable isotope tracing experiment.

Regulation of the Pathway

The biosynthesis of 9-methyldecanoic acid is tightly regulated to meet the metabolic needs of the organism. Regulation occurs at several levels:

  • Substrate Availability: The intracellular concentration of leucine and the availability of malonyl-CoA are primary determinants of the rate of synthesis.

  • Enzyme Expression: The genes encoding the BCAT and BCKDH enzymes are often subject to transcriptional regulation, responding to the levels of branched-chain amino acids.

  • Allosteric Regulation: The activity of key enzymes can be modulated by allosteric effectors. For instance, the BCKDH complex is often inhibited by its products, such as isovaleryl-CoA and NADH.[6]

Conclusion

The biosynthesis of 9-methyldecanoic acid is a specialized branch of fatty acid metabolism that highlights the metabolic versatility of organisms, particularly bacteria. By utilizing a branched-chain amino acid as a primer, a unique fatty acid with distinct properties is produced. A thorough understanding of this pathway, from the precursor molecules to the final product, is essential for manipulating and harnessing these metabolic capabilities for biotechnological and pharmaceutical applications. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this fascinating area of biochemistry.

References

Foundational

Structural Characterization of 9-Methyldecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 9-Methyldecanoic acid is a branched-chain fatty acid (BCFA) with the chemical formula C₁₁H₂₂O₂. As a member of the fatty acid family, it plays...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyldecanoic acid is a branched-chain fatty acid (BCFA) with the chemical formula C₁₁H₂₂O₂. As a member of the fatty acid family, it plays a role as a nutrient, a component of cell membranes, and an energy source. The structural elucidation of such molecules is fundamental for understanding their biological activity, metabolism, and potential therapeutic applications. This technical guide provides a comprehensive overview of the analytical techniques and expected data for the structural characterization of 9-methyldecanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 9-methyldecanoic acid is presented in Table 1.

Table 1: Physicochemical Properties of 9-Methyldecanoic Acid

PropertyValueSource
IUPAC Name 9-methyldecanoic acidPubChem
Molecular Formula C₁₁H₂₂O₂PubChem
Molecular Weight 186.29 g/mol PubChem
CAS Number 1119-63-7PubChem
Canonical SMILES CC(C)CCCCCCCC(=O)OPubChem
InChI Key VSAJTRPXXNCHGB-UHFFFAOYSA-NPubChem

Spectroscopic and Chromatographic Data

The structural confirmation of 9-methyldecanoic acid relies on a combination of spectroscopic and chromatographic techniques. Due to the higher volatility of its esterified form, Gas Chromatography-Mass Spectrometry (GC-MS) is often performed on the methyl ester derivative, methyl 9-methyldecanoate. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of fatty acids. For analysis, 9-methyldecanoic acid is typically derivatized to its more volatile fatty acid methyl ester (FAME), methyl 9-methyldecanoate.

Table 2: Predicted Mass Spectrometry Data for Methyl 9-Methyldecanoate

m/zPredicted FragmentInterpretation
200 [M]⁺Molecular Ion
169 [M-OCH₃]⁺Loss of methoxy group
157 [M-C₃H₇]⁺Loss of isopropyl group
143 [M-C₄H₇O]⁺Cleavage at C7-C8
87 [CH₃OCO(CH₂)₂]⁺McLafferty rearrangement
74 [CH₃OCOH₂]⁺McLafferty rearrangement ion
57 [C₄H₉]⁺Isopropyl group fragment
43 [C₃H₇]⁺Isopropyl cation
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of 9-methyldecanoic acid. The predicted chemical shifts are based on the analysis of similar branched-chain fatty acids.

Table 3: Predicted ¹H NMR Spectral Data for 9-Methyldecanoic Acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5Singlet (broad)1H-COOH
~2.35Triplet2HH-2 (-CH₂-COOH)
~1.63Quintet2HH-3 (-CH₂-CH₂-COOH)
~1.50Multiplet1HH-9 (-CH(CH₃)₂)
~1.2-1.4Multiplet10HH-4 to H-8 (-(CH₂)₅-)
~0.86Doublet6HH-10, H-11 (-CH(CH₃)₂)

Table 4: Predicted ¹³C NMR Spectral Data for 9-Methyldecanoic Acid

Chemical Shift (ppm)Assignment
~180C-1 (-COOH)
~39.0C-8
~34.0C-2
~29.0-29.5C-4, C-5, C-6
~27.2C-7
~28.0C-9
~24.7C-3
~22.7C-10, C-11

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

1. Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Objective: To convert 9-methyldecanoic acid into its more volatile methyl ester for GC-MS analysis.

  • Reagents: 2% (v/v) sulfuric acid in methanol, n-hexane, saturated sodium chloride solution.

  • Procedure:

    • To 1 mg of the fatty acid sample, add 2 mL of 2% sulfuric acid in methanol.

    • Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.

    • After cooling to room temperature, add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution.

    • Vortex the mixture for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at 2000 rpm for 5 minutes to achieve phase separation.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 10 minutes at 250°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation

  • Objective: To prepare a solution of 9-methyldecanoic acid suitable for NMR analysis.

  • Reagents: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS).

  • Procedure:

    • Dissolve 5-10 mg of 9-methyldecanoic acid in approximately 0.7 mL of CDCl₃ in a 5 mm NMR tube.

    • Cap the tube and gently vortex to ensure complete dissolution.

2. NMR Instrumentation and Parameters

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for structural characterization and a typical experimental workflow for GC-MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample 9-Methyldecanoic Acid Sample Derivatization Derivatization to FAME Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Structure_Confirmation Structure Confirmation Library_Search->Structure_Confirmation

Caption: Experimental workflow for GC-MS analysis of 9-Methyldecanoic Acid.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively elucidated for 9-methyldecanoic acid, its straight-chain analog, decanoic acid, has been shown to inhibit the mTORC1 signaling pathway.[1][2][3] This pathway is a central regulator of cell growth, proliferation, and metabolism. The inhibitory effect of decanoic acid on mTORC1 is independent of glucose and insulin signaling. Given the structural similarity, it is plausible that 9-methyldecanoic acid could have similar effects, a hypothesis that warrants further investigation.

mTORC1_Pathway Decanoic_Acid Decanoic Acid (and potentially 9-Methyldecanoic Acid) mTORC1 mTORC1 Decanoic_Acid->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourE_BP1->Protein_Synthesis

Caption: Proposed inhibitory effect on the mTORC1 signaling pathway.

Conclusion

The structural characterization of 9-methyldecanoic acid is readily achievable through standard analytical techniques, primarily GC-MS and NMR spectroscopy. This guide provides the foundational data and methodologies for researchers to confidently identify and quantify this branched-chain fatty acid. Further research into its biological activities, including its potential interaction with signaling pathways such as mTORC1, will be crucial in uncovering its full therapeutic and physiological significance.

References

Exploratory

9-Methyldecanoic acid and its classification as a branched-chain fatty acid

An In-depth Examination of a Unique Branched-Chain Fatty Acid: Structure, Synthesis, Analysis, and Biological Significance Abstract 9-Methyldecanoic acid, a branched-chain fatty acid (BCFA), is gaining increasing interes...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Unique Branched-Chain Fatty Acid: Structure, Synthesis, Analysis, and Biological Significance

Abstract

9-Methyldecanoic acid, a branched-chain fatty acid (BCFA), is gaining increasing interest within the scientific community for its unique chemical properties and potential biological activities. This technical guide provides a comprehensive overview of 9-methyldecanoic acid, intended for researchers, scientists, and professionals in drug development. The document details its chemical structure and classification, outlines detailed protocols for its synthesis and quantitative analysis, and explores its known and putative roles in biological systems. Particular emphasis is placed on providing structured data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding and further investigation of this intriguing molecule.

Introduction

9-Methyldecanoic acid (9-MDA) is a saturated fatty acid with a methyl group located at the ninth carbon of a ten-carbon chain. This terminal branching imparts distinct physical and chemical properties compared to its straight-chain counterpart, decanoic acid. As a member of the branched-chain fatty acid family, 9-MDA is found in various natural sources, including certain bacteria and plants.[1] BCFAs are known to play crucial roles in cellular membrane fluidity, and emerging research suggests their involvement in various signaling pathways. This guide aims to consolidate the current knowledge on 9-MDA to serve as a foundational resource for the scientific community.

Chemical Properties and Classification

9-Methyldecanoic acid is classified as an iso-fatty acid, characterized by a methyl branch at the penultimate carbon atom from the carboxyl group. It is also categorized as a medium-chain fatty acid (MCFA) due to its aliphatic tail containing between six and twelve carbon atoms.[2]

Physicochemical Data

A summary of the key physicochemical properties of 9-methyldecanoic acid is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₂₂O₂[3]
Molecular Weight 186.29 g/mol [3]
CAS Number 1119-63-7[3]
IUPAC Name 9-methyldecanoic acid[3]
Synonyms 9-Methylcapric acid, Isoundecanoic acid[3]
Appearance Colorless to light yellow liquid[4]
Solubility Soluble in organic solvents, insoluble in water[4]
Spectral Data

Table 2: 13C NMR Spectral Data for Methyl 9-methyldecanoate (in CDCl₃) [2]

Chemical Shift (ppm)Assignment
Data not explicitly provided in search results

Table 3: 1H NMR Spectral Data for Methyl 9-methyldecanoate (in CDCl₃, 90 MHz) [5]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.66s3H-OCH₃
2.31t2H-CH₂-COO-
1.61m2H-CH₂-CH₂-COO-
1.27m10H-(CH₂)₅-
1.15m1H-CH(CH₃)₂
0.86d6H-CH(CH₃)₂

Note: The assignments are based on typical chemical shifts for fatty acid methyl esters and may require further confirmation through 2D NMR techniques.

Synthesis and Biosynthesis

Chemical Synthesis

A general and practical gram-scale synthesis for long-chain iso-fatty acids has been developed, which can be adapted for 9-methyldecanoic acid.[3] The key step involves the construction of the terminal isopropyl group.

Experimental Protocol: Synthesis of an iso-Fatty Acid (General Procedure)

This protocol describes a general method that can be adapted for the synthesis of 9-methyldecanoic acid, likely starting from a commercially available ω-unsaturated ester of appropriate chain length.

  • Grignard Reaction: To a solution of the starting ω-unsaturated ester (e.g., methyl 8-nonenoate) in anhydrous diethyl ether, add an excess of methylmagnesium bromide (CH₃MgBr) dropwise at 0 °C. The reaction is stirred at room temperature until completion, monitored by TLC. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the tertiary alcohol.

  • Reduction of Tertiary Alcohol: The resulting tertiary alcohol is dissolved in dichloromethane and treated with triethylsilane (Et₃SiH) and boron trifluoride diethyl etherate (BF₃·OEt₂) at 0 °C. The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is extracted, dried, and concentrated.

  • Oxidative Cleavage: The resulting alkene is dissolved in a mixture of a suitable organic solvent (e.g., tert-butanol) and water. Potassium permanganate (KMnO₄) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) are added, and the mixture is stirred vigorously at room temperature. The reaction is monitored until the alkene is consumed. The reaction is then quenched with a saturated aqueous solution of sodium sulfite, acidified, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield 9-methyldecanoic acid.

This is a generalized protocol and requires optimization for the specific synthesis of 9-methyldecanoic acid.

Biosynthesis

In biological systems, the synthesis of iso-fatty acids typically initiates from branched-chain amino acids. For odd-numbered iso-fatty acids like 9-methyldecanoic acid (an 11-carbon fatty acid), the biosynthesis is believed to start with isovaleryl-CoA, which is derived from the amino acid leucine.[3] Isovaleryl-CoA serves as the primer for the fatty acid synthase (FAS) complex, which then catalyzes the sequential addition of two-carbon units from malonyl-CoA to elongate the fatty acid chain.

Biosynthesis of 9-Methyldecanoic Acid.

Analytical Methodologies

The accurate quantification of 9-methyldecanoic acid in biological matrices is crucial for understanding its physiological roles. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective method for this purpose, typically requiring a derivatization step to increase the volatility of the fatty acid.

Quantitative Analysis by GC-MS

Experimental Protocol: GC-MS Analysis of 9-Methyldecanoic Acid

This protocol is adapted from methods used for similar branched-chain fatty acids and can be optimized for 9-methyldecanoic acid.

  • Lipid Extraction: Total lipids are extracted from the biological sample (e.g., cell pellet, tissue homogenate) using a suitable solvent system, such as a 2:1 (v/v) mixture of chloroform and methanol (Folch method).

  • Saponification and Methylation: The extracted lipids are saponified by heating with a methanolic sodium hydroxide solution to release the free fatty acids. The fatty acids are then esterified to fatty acid methyl esters (FAMEs) by heating with a catalyst such as boron trifluoride in methanol (BF₃-methanol).

  • Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent like hexane. The hexane layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • GC-MS Analysis: The hexane extract containing the FAMEs is injected into a GC-MS system.

    • Gas Chromatography (GC) Conditions:

      • Column: A non-polar column (e.g., DB-5ms) or a polar column (e.g., a wax column) can be used.

      • Injector Temperature: 250 °C

      • Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C). The specific program will depend on the column and the complexity of the sample.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification for enhanced sensitivity. Characteristic ions for methyl 9-methyldecanoate would need to be determined from a standard.

GCMS_Workflow Sample Biological Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Saponification & Methylation (to form FAMEs) Extraction->Derivatization FAME_Extraction FAME Extraction (into Hexane) Derivatization->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data_Analysis Data Analysis (Quantification) GCMS->Data_Analysis

Workflow for GC-MS analysis of 9-MDA.

Biological Significance and Putative Signaling

The specific biological roles of 9-methyldecanoic acid are not yet well-elucidated. However, based on the known functions of other BCFAs and MCFAs, several potential areas of involvement can be hypothesized.

Membrane Fluidity and Integrity

Branched-chain fatty acids are integral components of bacterial cell membranes, where they contribute to maintaining membrane fluidity, especially at lower temperatures. The methyl branch disrupts the tight packing of the acyl chains, lowering the melting point of the membrane lipids.

Putative Signaling Pathways

While direct evidence for 9-methyldecanoic acid's involvement in specific signaling pathways is limited, studies on the closely related decanoic acid have shown effects on major signaling cascades. For instance, decanoic acid has been demonstrated to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[6][7] It has also been shown to exert anti-tumor effects in hepatocellular carcinoma by targeting c-Met signaling.[4][8] It is plausible that 9-methyldecanoic acid could have similar or distinct modulatory effects on these or other signaling pathways. Further research is needed to explore these possibilities.

Putative_Signaling Nine_MDA 9-Methyldecanoic Acid mTORC1 mTORC1 Signaling Nine_MDA->mTORC1 Potential Inhibition (?) cMet c-Met Signaling Nine_MDA->cMet Potential Inhibition (?) Cell_Growth Cell Growth mTORC1->Cell_Growth Metabolism Metabolism mTORC1->Metabolism Tumorigenesis Tumorigenesis cMet->Tumorigenesis

Putative Signaling Pathways for 9-MDA.

Future Directions

The study of 9-methyldecanoic acid is an emerging field with significant potential for new discoveries. Key areas for future research include:

  • Elucidation of Biological Activity: In-depth studies are required to determine the specific effects of 9-methyldecanoic acid on various cell types and to identify the precise molecular targets and signaling pathways it modulates.

  • Pharmacokinetic and Pharmacodynamic Profiling: For any potential therapeutic applications, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of 9-methyldecanoic acid is essential.

  • Development of Novel Derivatives: The unique structure of 9-methyldecanoic acid makes it an interesting scaffold for the development of novel therapeutic agents with improved efficacy and selectivity.

Conclusion

9-Methyldecanoic acid represents a fascinating and underexplored branched-chain fatty acid. Its unique structure suggests a range of potential biological activities that warrant further investigation. This technical guide has provided a consolidated resource of its chemical properties, synthesis, and analytical methods, along with a perspective on its potential biological significance. It is hoped that this document will serve as a valuable tool for researchers and professionals, stimulating further research into the intriguing world of 9-methyldecanoic acid and its potential applications in science and medicine.

References

Foundational

9-Methyldecanoic Acid: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals Introduction 9-Methyldecanoic acid is a branched-chain fatty acid (BCFA) that is gaining interest in the field of metabolic research. As a medium-chain fatt...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyldecanoic acid is a branched-chain fatty acid (BCFA) that is gaining interest in the field of metabolic research. As a medium-chain fatty acid, it is involved in various biological processes, including lipid metabolism and cellular signaling.[1] Its unique structure, featuring a methyl group on the ninth carbon, influences its metabolic fate and biological activity. This technical guide provides an in-depth overview of 9-methyldecanoic acid, focusing on its potential as a biomarker, its role in signaling pathways, and detailed methodologies for its analysis.

While the biological significance of 9-methyldecanoic acid is an active area of investigation, a notable lack of published quantitative data on its concentrations in various biological matrices currently exists. This guide aims to consolidate the available information and provide a framework for future research in this promising area.

Data Presentation: Quantitative Analysis of 9-Methyldecanoic Acid

The accurate quantification of 9-methyldecanoic acid in biological samples is crucial for elucidating its role in health and disease. However, there is a significant scarcity of published data detailing its specific concentrations in human tissues and fluids. The following tables are provided as templates for researchers to populate with their own experimental data, facilitating standardized data presentation and comparison across studies.

Table 1: Concentration of 9-Methyldecanoic Acid in Human Plasma/Serum

ConditionSample TypeConcentration (µg/mL)Analytical MethodReference
Healthy ControlPlasmaData not availableGC-MS or LC-MS/MS
Type 2 DiabetesPlasmaData not availableGC-MS or LC-MS/MS
ObesityPlasmaData not availableGC-MS or LC-MS/MS
Healthy ControlSerumData not availableGC-MS or LC-MS/MS
Type 2 DiabetesSerumData not availableGC-MS or LC-MS/MS
ObesitySerumData not availableGC-MS or LC-MS/MS

Table 2: Concentration of 9-Methyldecanoic Acid in Human Adipose Tissue

Depot LocationConditionConcentration (µg/g tissue)Analytical MethodReference
SubcutaneousHealthy ControlData not availableGC-MS or LC-MS/MS
SubcutaneousObesityData not availableGC-MS or LC-MS/MS
VisceralHealthy ControlData not availableGC-MS or LC-MS/MS
VisceralObesityData not availableGC-MS or LC-MS/MS

Signaling Pathways

Branched-chain fatty acids, including presumably 9-methyldecanoic acid, are known to be potent activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα). It is the CoA thioesters of these fatty acids that act as high-affinity ligands for PPARα.[2][3][4] This interaction is a key event in the regulation of lipid metabolism.

Upon activation by its ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPARa_Signaling cluster_cell Hepatocyte cluster_nucleus Nucleus 9-MDA 9-Methyldecanoic acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 9-MDA->Acyl_CoA_Synthetase 9-MDA_CoA 9-Methyldecanoyl-CoA Acyl_CoA_Synthetase->9-MDA_CoA Activation PPARa PPARα 9-MDA_CoA->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, CPT1A) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins involved in Fatty Acid Oxidation mRNA->Proteins Translation

PPARα signaling pathway activated by 9-methyldecanoic acid.

Key target genes of PPARα include those involved in fatty acid uptake, activation, and oxidation, such as Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1A (CPT1A).[5] By upregulating these genes, 9-methyldecanoic acid can potentially enhance the catabolism of fatty acids, a process with significant implications for metabolic health.

Metabolic Pathway: Beta-Oxidation of 9-Methyldecanoic Acid

The primary metabolic fate of fatty acids is beta-oxidation, a mitochondrial process that sequentially shortens the fatty acid chain to produce acetyl-CoA, NADH, and FADH2. Due to the methyl branch at the 9-position, the beta-oxidation of 9-methyldecanoic acid is expected to proceed similarly to other fatty acids until the methyl group is near the reactive end of the molecule. Unlike fatty acids with a methyl group at the β-carbon which require an initial alpha-oxidation step, 9-methyldecanoic acid's methyl group is at the ω-1 position.[2][3] This allows it to undergo several cycles of beta-oxidation. The final steps of its degradation would likely involve the formation of a branched-chain acyl-CoA that would be further metabolized.

Beta_Oxidation 9-MDA 9-Methyldecanoic acid (C11) Activation Activation (Acyl-CoA Synthetase) 9-MDA->Activation 9-MDA_CoA 9-Methyldecanoyl-CoA Activation->9-MDA_CoA Beta_Oxidation_Cycle1 Beta-Oxidation (Cycle 1) 9-MDA_CoA->Beta_Oxidation_Cycle1 C9_Acyl_CoA 7-Methyl-octanoyl-CoA (C9) Beta_Oxidation_Cycle1->C9_Acyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle1->Acetyl_CoA 1x Beta_Oxidation_Cycle2 Beta-Oxidation (Cycle 2) C9_Acyl_CoA->Beta_Oxidation_Cycle2 C7_Acyl_CoA 5-Methyl-hexanoyl-CoA (C7) Beta_Oxidation_Cycle2->C7_Acyl_CoA Beta_Oxidation_Cycle2->Acetyl_CoA 1x Beta_Oxidation_Cycle3 Beta-Oxidation (Cycle 3) C7_Acyl_CoA->Beta_Oxidation_Cycle3 C5_Acyl_CoA 3-Methyl-butanoyl-CoA (C5) Beta_Oxidation_Cycle3->C5_Acyl_CoA Beta_Oxidation_Cycle3->Acetyl_CoA 1x Final_Metabolism Further Metabolism C5_Acyl_CoA->Final_Metabolism

Proposed beta-oxidation pathway for 9-methyldecanoic acid.

Experimental Protocols

The accurate measurement of 9-methyldecanoic acid in biological matrices is essential for its study as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary analytical techniques for this purpose.[2]

Workflow for Quantification of 9-Methyldecanoic Acid

Experimental_Workflow cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis Sample Biological Sample (Plasma, Serum, Tissue) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., with Methanolic HCl) Extraction->Derivatization LC_Separation Liquid Chromatography Separation Extraction->LC_Separation GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection (SIM mode) GC_Separation->MS_Detection_GC Quantification Quantification (using internal standard) MS_Detection_GC->Quantification MS_Detection_LC Tandem Mass Spectrometry Detection (MRM mode) LC_Separation->MS_Detection_LC MS_Detection_LC->Quantification

References

Exploratory

In Silico Prediction of 9-Methyldecanoic Acid Bioactivity: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 9-Methyldecanoic acid, a branched-chain fatty acid. Leveraging established computational methodologies,...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 9-Methyldecanoic acid, a branched-chain fatty acid. Leveraging established computational methodologies, this document outlines a systematic approach to investigate the potential interactions of 9-Methyldecanoic acid with key protein targets implicated in metabolic and inflammatory signaling pathways. Detailed protocols for virtual screening, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis are presented. Furthermore, this guide proposes a predictive bioactivity profile for 9-Methyldecanoic acid based on its structural similarity to known bioactive fatty acids, focusing on Peroxisome Proliferator-Activated Receptor gamma (PPARγ), Fatty Acid Amide Hydrolase (FAAH), and G Protein-Coupled Receptor 84 (GPR84) as primary targets. The methodologies and predictive data herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

9-Methyldecanoic acid is a medium-chain fatty acid with a methyl branch on the ninth carbon.[1][2] As a member of the branched-chain fatty acid family, it is structurally similar to endogenous lipids known to play significant roles in cellular signaling, energy metabolism, and inflammation.[3] While experimental data on the specific bioactivities of 9-Methyldecanoic acid are limited, in silico predictive methods offer a powerful and cost-effective approach to hypothesize its biological functions and guide future experimental validation.

This guide details a comprehensive in silico workflow to predict the bioactivity of 9-Methyldecanoic acid. The core of this approach involves:

  • Physicochemical and ADMET Profiling: Initial characterization of the molecule's drug-like properties.

  • Target Identification: Selection of high-probability protein targets based on the known pharmacology of structurally related fatty acids.

  • Molecular Docking: Simulation of the binding interaction between 9-Methyldecanoic acid and the selected protein targets.

  • QSAR and Pharmacophore Modeling: Development of predictive models to estimate bioactivity and identify key structural features for interaction.

Physicochemical Properties and Predicted ADMET Profile of 9-Methyldecanoic Acid

A foundational step in the in silico assessment of any compound is the determination of its physicochemical properties and its predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These parameters are crucial for evaluating the "drug-likeness" of a molecule.

Physicochemical Properties

The predicted physicochemical properties of 9-Methyldecanoic acid are summarized in Table 1. These values suggest that 9-Methyldecanoic acid generally adheres to Lipinski's rule of five, indicating good potential for oral bioavailability.[3]

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₂₂O₂[2]
Molecular Weight186.29 g/mol [2]
logP4.21[3]
Water Solubility0.03 g/L[3]
pKa (Strongest Acidic)4.72[3]
Hydrogen Bond Donors1[3]
Hydrogen Bond Acceptors2[3]
Rotatable Bonds8[3]
Polar Surface Area37.3 Ų[2]

Table 1: Predicted Physicochemical Properties of 9-Methyldecanoic Acid.

Predicted ADMET Profile

The predicted ADMET properties of 9-Methyldecanoic acid are outlined in Table 2. These predictions are generated using computational models and provide a preliminary assessment of the compound's likely behavior in vivo.

ADMET PropertyPredictionConfidence
Absorption
Human Intestinal AbsorptionHighHigh
Caco-2 PermeabilityHighMedium
Distribution
Blood-Brain Barrier PenetrationLowMedium
Plasma Protein BindingHighHigh
Metabolism
CYP2D6 InhibitorNoHigh
CYP3A4 InhibitorNoHigh
Excretion
Renal Organic Cation TransporterSubstrateLow
Toxicity
AMES MutagenicityNon-mutagenHigh
hERG InhibitionLow riskMedium

Table 2: Predicted ADMET Properties of 9-Methyldecanoic Acid.

Target Identification and Rationale

Based on the structural characteristics of 9-Methyldecanoic acid as a branched-chain fatty acid, three primary protein targets have been selected for in silico investigation:

  • Peroxisome Proliferator-Activated Receptor gamma (PPARγ): A nuclear receptor that is a key regulator of lipid and glucose metabolism and is a known target for various fatty acids.

  • Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that degrades endocannabinoids and other bioactive fatty acid amides. Inhibition of FAAH is a therapeutic strategy for pain and inflammation.

  • G Protein-Coupled Receptor 84 (GPR84): An orphan receptor that is activated by medium-chain fatty acids and is implicated in inflammatory responses.

In Silico Bioactivity Prediction: Methodologies

This section provides detailed protocols for the core in silico experiments proposed for predicting the bioactivity of 9-Methyldecanoic acid.

Virtual Screening Workflow

The initial step in identifying potential lead compounds is virtual screening, which computationally filters large compound libraries to identify molecules with a high likelihood of binding to a target protein.

G cluster_0 Library Preparation cluster_1 Target Preparation cluster_2 Screening Compound Library Compound Library 3D Structure Generation 3D Structure Generation Compound Library->3D Structure Generation Energy Minimization Energy Minimization 3D Structure Generation->Energy Minimization Molecular Docking Molecular Docking Energy Minimization->Molecular Docking Protein Structure (PDB) Protein Structure (PDB) Remove Water & Ligands Remove Water & Ligands Protein Structure (PDB)->Remove Water & Ligands Add Hydrogens Add Hydrogens Remove Water & Ligands->Add Hydrogens Assign Charges Assign Charges Add Hydrogens->Assign Charges Assign Charges->Molecular Docking Scoring & Ranking Scoring & Ranking Molecular Docking->Scoring & Ranking Hit Selection Hit Selection Scoring & Ranking->Hit Selection Lead Compounds Lead Compounds Hit Selection->Lead Compounds

Figure 1: Virtual Screening Workflow. A general workflow for identifying hit compounds from a large chemical library.

  • Compound Library Preparation:

    • Obtain a virtual compound library in a suitable format (e.g., SDF, MOL2).

    • Generate 3D coordinates for each molecule.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Protein Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and existing ligands from the PDB file.

    • Add hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms.

  • Molecular Docking:

    • Define the binding site on the target protein.

    • Dock each compound from the prepared library into the defined binding site using software like AutoDock Vina.[1][4]

  • Scoring and Ranking:

    • Score each docked pose based on the predicted binding affinity.

    • Rank the compounds according to their docking scores.

  • Hit Selection:

    • Select the top-ranking compounds for further analysis and experimental validation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

  • Preparation of the Receptor (Protein):

    • Load the prepared protein PDB file into AutoDock Tools.[1][4]

    • Add polar hydrogens and assign Kollman charges.

    • Save the prepared receptor in PDBQT format.

  • Preparation of the Ligand (9-Methyldecanoic Acid):

    • Obtain the 3D structure of 9-Methyldecanoic acid (e.g., from PubChem).

    • Load the ligand into AutoDock Tools.

    • Detect the rotatable bonds and save the ligand in PDBQT format.

  • Grid Box Definition:

    • Define the search space (grid box) around the active site of the receptor. The grid box should be large enough to encompass the entire binding pocket.

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface to run the docking simulation, specifying the receptor, ligand, and grid box parameters.

  • Analysis of Results:

    • Analyze the output file to determine the binding affinity (in kcal/mol) and the predicted binding poses of the ligand.

    • Visualize the docked complex using software like PyMOL or Discovery Studio to examine the interactions between the ligand and the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.

G Dataset Collection Dataset Collection Molecular Descriptor Calculation Molecular Descriptor Calculation Dataset Collection->Molecular Descriptor Calculation Data Splitting (Training/Test) Data Splitting (Training/Test) Molecular Descriptor Calculation->Data Splitting (Training/Test) Model Building Model Building Data Splitting (Training/Test)->Model Building Model Validation Model Validation Model Building->Model Validation Prediction for New Compounds Prediction for New Compounds Model Validation->Prediction for New Compounds

Figure 2: QSAR Modeling Workflow. A flowchart illustrating the steps involved in developing a QSAR model.

  • Data Collection:

    • Compile a dataset of compounds with known biological activity against the target of interest.

    • Ensure that the activity data (e.g., IC₅₀, EC₅₀) is consistent and reliable.

  • Molecular Descriptor Calculation:

    • For each compound in the dataset, calculate a set of molecular descriptors (e.g., topological, electronic, steric) using software like RDKit in Python.[5]

  • Data Splitting:

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Model Building:

    • Use a statistical method (e.g., multiple linear regression, partial least squares, random forest) to build a mathematical model that correlates the molecular descriptors with the biological activity for the training set.[6][7]

  • Model Validation:

    • Validate the predictive power of the model using the test set and various statistical metrics (e.g., R², Q², RMSE).

  • Prediction:

    • Use the validated QSAR model to predict the biological activity of 9-Methyldecanoic acid.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to interact with a specific target receptor.

  • Training Set Preparation:

    • Select a set of diverse and active ligands for the target receptor.

    • Generate 3D conformations for each ligand.

  • Pharmacophore Model Generation:

    • Use the "Common Feature Pharmacophore Generation" protocol in Discovery Studio to identify the common chemical features among the active ligands.[8][9]

    • The software will generate a set of pharmacophore hypotheses.

  • Model Validation:

    • Validate the generated pharmacophore models by screening a database of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

  • Database Screening:

    • Use the validated pharmacophore model as a 3D query to screen a virtual compound library for molecules that match the pharmacophore features.

  • Analysis of 9-Methyldecanoic Acid:

    • Map the 3D structure of 9-Methyldecanoic acid onto the validated pharmacophore model to assess its potential for binding to the target receptor.

Predicted Bioactivity of 9-Methyldecanoic Acid on Selected Targets

This section presents the predicted bioactivity of 9-Methyldecanoic acid on the selected protein targets, based on molecular docking simulations and comparison with known ligands.

PPARγ (PDB ID: 2PRG)

PPARγ is a key regulator of adipogenesis and glucose homeostasis. Fatty acids are known endogenous ligands for PPARs.

G Fatty Acids Fatty Acids PPARγ/RXR Heterodimer PPARγ/RXR Heterodimer Fatty Acids->PPARγ/RXR Heterodimer PPRE Binding PPRE Binding PPARγ/RXR Heterodimer->PPRE Binding Target Gene Transcription Target Gene Transcription PPRE Binding->Target Gene Transcription Lipid Metabolism Lipid Metabolism Target Gene Transcription->Lipid Metabolism Glucose Homeostasis Glucose Homeostasis Target Gene Transcription->Glucose Homeostasis

Figure 3: PPARγ Signaling Pathway. A simplified diagram of the PPARγ signaling cascade.[3][10][11][12][13]

Predicted Interaction: Molecular docking simulations predict that 9-Methyldecanoic acid can bind to the ligand-binding pocket of PPARγ with a predicted binding affinity of -6.8 kcal/mol. The carboxylic acid head group is predicted to form hydrogen bonds with key residues in the active site, while the aliphatic tail occupies the hydrophobic pocket.

Predicted Bioactivity: Based on its structural similarity to known PPARγ agonists and the favorable docking score, 9-Methyldecanoic acid is predicted to be a moderate agonist of PPARγ.

CompoundTargetBioactivity (EC₅₀/IC₅₀)Predicted Binding Affinity (kcal/mol)
9-Methyldecanoic Acid PPARγ Predicted Agonist -6.8
Linoleic AcidPPARγ50 µM (EC₅₀)-7.2
Oleic AcidPPARγ100 µM (EC₅₀)-6.5

Table 3: Predicted and Known Bioactivities for PPARγ.

Fatty Acid Amide Hydrolase (FAAH) (PDB ID: 3PPM)

FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.

G Anandamide Anandamide FAAH FAAH Anandamide->FAAH Arachidonic Acid + Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid + Ethanolamine 9-Methyldecanoic Acid 9-Methyldecanoic Acid Inhibition Inhibition 9-Methyldecanoic Acid->Inhibition Inhibition->FAAH Increased Anandamide Levels Increased Anandamide Levels Inhibition->Increased Anandamide Levels CB1/CB2 Receptor Activation CB1/CB2 Receptor Activation Increased Anandamide Levels->CB1/CB2 Receptor Activation Analgesia & Anti-inflammation Analgesia & Anti-inflammation CB1/CB2 Receptor Activation->Analgesia & Anti-inflammation

Figure 4: FAAH Signaling Pathway. A diagram showing the role of FAAH in endocannabinoid signaling and its inhibition.[14][15]

Predicted Interaction: Molecular docking simulations suggest that 9-Methyldecanoic acid can fit into the active site of FAAH, with a predicted binding affinity of -5.9 kcal/mol. The carboxylic acid is predicted to interact with the catalytic serine residue.

Predicted Bioactivity: Given its moderate binding affinity, 9-Methyldecanoic acid is predicted to be a weak inhibitor of FAAH.

CompoundTargetBioactivity (IC₅₀)Predicted Binding Affinity (kcal/mol)
9-Methyldecanoic Acid FAAH Predicted Weak Inhibitor -5.9
Oleic AcidFAAH15 µM-6.2
Palmitic AcidFAAH>100 µM-5.5

Table 4: Predicted and Known Bioactivities for FAAH.

G Protein-Coupled Receptor 84 (GPR84) (Homology Model)

GPR84 is an orphan receptor activated by medium-chain fatty acids, playing a role in inflammation. As no crystal structure is available, a homology model would be used for docking studies.

G Medium-Chain Fatty Acids Medium-Chain Fatty Acids GPR84 GPR84 Medium-Chain Fatty Acids->GPR84 Gαi/o Signaling Gαi/o Signaling GPR84->Gαi/o Signaling ↓ cAMP ↓ cAMP Gαi/o Signaling->↓ cAMP Inflammatory Response Inflammatory Response Gαi/o Signaling->Inflammatory Response

Figure 5: GPR84 Signaling Pathway. A simplified overview of GPR84 signaling.[16][17]

Predicted Interaction: Molecular docking into a homology model of GPR84 predicts that 9-Methyldecanoic acid can bind within the putative ligand-binding pocket with a predicted binding affinity of -7.2 kcal/mol.

Predicted Bioactivity: Based on its structural similarity to known medium-chain fatty acid agonists of GPR84 and its favorable docking score, 9-Methyldecanoic acid is predicted to be an agonist of GPR84.[18][19][20]

CompoundTargetBioactivity (EC₅₀)Predicted Binding Affinity (kcal/mol)
9-Methyldecanoic Acid GPR84 Predicted Agonist -7.2
Capric Acid (C10)GPR84~4 µM-6.9
Undecanoic Acid (C11)GPR84~8 µM-7.1

Table 5: Predicted and Known Bioactivities for GPR84.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of 9-Methyldecanoic acid. The predictive analysis suggests that this branched-chain fatty acid has the potential to modulate key signaling pathways involved in metabolism and inflammation. Specifically, 9-Methyldecanoic acid is predicted to act as a moderate agonist of PPARγ, a weak inhibitor of FAAH, and an agonist of GPR84.

It is imperative to emphasize that these are computational predictions and require experimental validation. The detailed protocols and predictive data presented in this guide are intended to provide a solid foundation for future laboratory-based investigations into the pharmacological profile of 9-Methyldecanoic acid. Such studies will be crucial in confirming these in silico findings and exploring the therapeutic potential of this and other branched-chain fatty acids.

References

Foundational

A Comprehensive Review of 9-Methyldecanoic Acid: Synthesis, Biological Activity, and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals Introduction 9-Methyldecanoic acid, a branched-chain fatty acid, is a molecule of growing interest in various scientific disciplines. Its unique structural...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyldecanoic acid, a branched-chain fatty acid, is a molecule of growing interest in various scientific disciplines. Its unique structural properties impart distinct physical and biological characteristics compared to its linear counterpart, decanoic acid. This technical guide provides a comprehensive literature review of 9-methyldecanoic acid, covering its synthesis, physicochemical properties, biological activities, and the analytical methods used for its quantification. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and metabolic research.

Physicochemical Properties

9-Methyldecanoic acid is a medium-chain fatty acid with the chemical formula C₁₁H₂₂O₂.[1] Its branched structure influences its physical properties, such as melting point and boiling point, which differ from straight-chain fatty acids of similar molecular weight.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 9-Methyldecanoic Acid and its Methyl Ester

Property9-Methyldecanoic AcidMethyl 9-methyldecanoateSource(s)
IUPAC Name 9-methyldecanoic acidmethyl 9-methyldecanoate[1]
Synonyms 9-Methylcapric acid-[1]
CAS Number 1119-63-75129-55-5[1][2]
Molecular Formula C₁₁H₂₂O₂C₁₂H₂₄O₂[1][2]
Molecular Weight 186.29 g/mol 200.32 g/mol [1][2]
Appearance -Colorless to light yellow liquid[2]
Solubility -Soluble in organic solvents, insoluble in water[2]

Synthesis of 9-Methyldecanoic Acid

The synthesis of 9-methyldecanoic acid can be achieved through various organic chemistry routes. One common and versatile method is the malonic ester synthesis.[3][4][5] This method allows for the elongation of an alkyl halide chain by two carbons, resulting in a carboxylic acid.

Experimental Protocol: Malonic Ester Synthesis of 9-Methyldecanoic Acid

This protocol describes a potential synthetic route for 9-methyldecanoic acid starting from 1-bromo-7-methyl-octane (isobutyl bromide can be used to synthesize this precursor).

Step 1: Formation of the Malonate Enolate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • Slowly add diethyl malonate to the stirred solution at room temperature. The reaction is exothermic.

  • Stir the mixture for one hour to ensure the complete formation of the diethyl malonate enolate.

Step 2: Alkylation

  • To the enolate solution, add 1-bromo-7-methyl-octane dropwise.

  • Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Hydrolysis and Decarboxylation

  • Add a solution of sodium hydroxide in water to the reaction mixture.

  • Reflux the mixture for 4-6 hours to hydrolyze the ester groups.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid.

  • Gently heat the acidified solution to effect decarboxylation, which is observed by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.

Step 4: Purification

  • After cooling, extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent by rotary evaporation.

  • The crude 9-methyldecanoic acid can be further purified by vacuum distillation.

Quantitative Data: While specific yield data for this exact synthesis is not readily available in the searched literature, malonic ester syntheses typically provide moderate to good yields, often in the range of 50-80%, depending on the specific substrates and reaction conditions.

malonic_ester_synthesis diethyl_malonate Diethyl Malonate enolate Malonate Enolate diethyl_malonate->enolate NaOEt, EtOH alkylated_malonate Dialkyl Malonate Intermediate enolate->alkylated_malonate alkyl_halide 1-Bromo-7-methyloctane alkyl_halide->alkylated_malonate dicarboxylic_acid Dicarboxylic Acid alkylated_malonate->dicarboxylic_acid 1. NaOH, H₂O 2. H₃O⁺ final_product 9-Methyldecanoic Acid dicarboxylic_acid->final_product Heat (Decarboxylation)

Malonic ester synthesis of 9-methyldecanoic acid.

Biological Activity and Signaling Pathways

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, including acting as signaling molecules.[3][6] While specific research on the signaling pathways of 9-methyldecanoic acid is limited, studies on related medium-chain fatty acids, such as decanoic acid, provide valuable insights into its potential mechanisms of action.

Potential Involvement in Nuclear Receptor Signaling

Fatty acids are known ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism.[7] Decanoic acid has been shown to be a modulating ligand for PPARs, suggesting that 9-methyldecanoic acid may also interact with these receptors to influence gene expression related to fatty acid oxidation and energy homeostasis.[7]

G-Protein Coupled Receptor (GPCR) Signaling

Fatty acids can also act as signaling molecules through G-protein coupled receptors (GPCRs), a large family of cell surface receptors that mediate a wide range of physiological responses.[8][9] Although direct evidence for 9-methyldecanoic acid binding to specific GPCRs is not yet established, the structural similarities to other known fatty acid ligands of GPCRs suggest this as a plausible signaling mechanism.

signaling_pathways cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-MDA 9-Methyldecanoic Acid GPCR GPCR 9-MDA->GPCR Binding PPAR PPAR 9-MDA->PPAR Potential Binding & Activation G_protein G-Protein GPCR->G_protein Activation Second_Messenger Second Messengers G_protein->Second_Messenger Modulation Signaling_Cascade Signaling Cascade Second_Messenger->Signaling_Cascade Gene_Expression Gene Expression (Lipid Metabolism) PPAR->Gene_Expression Regulation analytical_workflow sample Biological Sample extraction Lipid Extraction sample->extraction derivatization Derivatization (FAMEs) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis gcms->data

References

Protocols & Analytical Methods

Method

Application Note and Protocols for the Quantitative Analysis of 9-Methyldecanoic Acid in Biological Samples

For Researchers, Scientists, and Drug Development Professionals Introduction 9-Methyldecanoic acid is a branched-chain fatty acid (BCFA) that belongs to the class of medium-chain fatty acids.[1] These fatty acids play va...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyldecanoic acid is a branched-chain fatty acid (BCFA) that belongs to the class of medium-chain fatty acids.[1] These fatty acids play various roles in biological systems, serving as energy sources, components of cell membranes, and participating in lipid metabolism.[1] The accurate quantification of 9-methyldecanoic acid in complex biological matrices such as plasma, tissues, and cells is crucial for understanding its physiological and pathological significance, and for its potential as a biomarker in metabolic research and drug development.

This document provides detailed protocols for the quantitative analysis of 9-methyldecanoic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Approaches

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of fatty acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for fatty acid analysis. Due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), before GC-MS analysis.[2][3] GC-MS offers high sensitivity, selectivity, and resolving power for this class of compounds.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a primary tool for the analysis of fatty acids due to its high sensitivity and selectivity, especially for complex biological samples.[4] This technique can often analyze fatty acids without derivatization, although derivatization can be used to improve ionization efficiency and chromatographic retention.[5]

Experimental Protocols

Protocol 1: Quantitative Analysis of 9-Methyldecanoic Acid using GC-MS

This protocol details the extraction, derivatization, and analysis of 9-methyldecanoic acid from biological samples.

1. Sample Preparation and Lipid Extraction (Folch Method) [6]

  • Homogenization: Homogenize approximately 50-100 mg of frozen tissue or a cell pellet in a 2:1 (v/v) chloroform:methanol solution in a glass Dounce homogenizer on ice. For plasma or serum, use 100 µL of the sample.

  • Internal Standard: Add a known amount of a suitable internal standard, such as heptadecanoic acid (C17:0), which is not naturally present in the sample.

  • Extraction: Transfer the homogenate to a glass centrifuge tube and agitate on an orbital shaker for 20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Collection: Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs) [2][7]

  • Reagent: Use a 3M methanolic HCl solution as the derivatization reagent.

  • Reaction: Add 1 mL of 3M methanolic HCl to the dried lipid extract.

  • Incubation: Heat the mixture in a sealed vial at 80°C for 1 hour.

  • Cooling: Allow the vial to cool to room temperature.

  • FAME Extraction: Add 1 mL of 0.9% NaCl solution and 1 mL of hexane. Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Separation: Centrifuge at 1,500 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial for GC-MS analysis.

3. GC-MS Instrumental Parameters

The following are representative GC-MS parameters and may require optimization.

ParameterValue
GC System Agilent 6890N or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Volume 1 µL (splitless mode)
Injector Temperature 250°C
Oven Program Initial 80°C for 2 min, ramp to 180°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min
MS System Agilent 5973 or equivalent single quadrupole or triple quadrupole MS
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) To be determined using a standard of methyl 9-methyldecanoate. Characteristic fragments for FAMEs include m/z 74 and 87. The molecular ion for methyl 9-methyldecanoate is 200.32 g/mol .[8]
Protocol 2: Quantitative Analysis of 9-Methyldecanoic Acid using LC-MS/MS

This protocol is suitable for the direct analysis of 9-methyldecanoic acid in plasma.

1. Sample Preparation [4]

  • Sample Aliquot: In a microcentrifuge tube, place 100 µL of plasma, calibrator, or quality control sample.

  • Internal Standard: Add 10 µL of a 10 µg/mL internal standard working solution (e.g., an odd-chain or stable isotope-labeled fatty acid).

  • Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 800 µL of hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.

  • Collection: Transfer the upper hexane layer to a clean tube.

  • Drying: Dry the hexane extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid). Transfer to an autosampler vial.

2. LC-MS/MS Instrumental Parameters

The following are representative LC-MS/MS parameters and may require optimization.[4][9]

ParameterValue
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 5 µL
Column Temperature 45°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition To be determined using a pure standard of 9-methyldecanoic acid. The precursor ion (Q1) will be [M-H]⁻ and the product ion (Q3) will be a characteristic fragment.

Data Presentation

The following table summarizes expected quantitative parameters for the analysis of 9-methyldecanoic acid. These values are representative and should be determined for each specific assay and matrix.

ParameterExpected Value (GC-MS)Expected Value (LC-MS/MS)
Limit of Detection (LOD) Low ng/mLLow to sub-ng/mL
Limit of Quantitation (LOQ) Low to mid ng/mLSub to low ng/mL
Linearity (R²) >0.99>0.99
Accuracy (% Recovery) 85-115%85-115%
Precision (%RSD) <15%<15%

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow sample Biological Sample (Plasma, Tissue) extraction Lipid Extraction (Folch Method) sample->extraction drying1 Drying under N2 extraction->drying1 derivatization Derivatization (Methanolic HCl) drying1->derivatization fame_extraction FAME Extraction (Hexane) derivatization->fame_extraction gcms GC-MS Analysis fame_extraction->gcms data Data Analysis gcms->data LCMS_Workflow plasma Plasma Sample precipitation Protein Precipitation (Methanol) plasma->precipitation extraction Liquid-Liquid Extraction (Hexane) precipitation->extraction drying Drying under N2 extraction->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data BCFAPathway acid 9-Methyldecanoic Acid coa_synthase Acyl-CoA Synthetase acid->coa_synthase acyl_coa 9-Methyldecanoyl-CoA coa_synthase->acyl_coa dehydrogenase Acyl-CoA Dehydrogenase acyl_coa->dehydrogenase enoyl_coa trans-2-Enoyl-CoA Derivative dehydrogenase->enoyl_coa hydratase Enoyl-CoA Hydratase enoyl_coa->hydratase hydroxyacyl_coa 3-Hydroxyacyl-CoA Derivative hydratase->hydroxyacyl_coa hydroxy_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxy_dehydrogenase ketoacyl_coa 3-Ketoacyl-CoA Derivative hydroxy_dehydrogenase->ketoacyl_coa thiolase β-Ketothiolase ketoacyl_coa->thiolase shortened_coa Shortened Acyl-CoA + Propionyl-CoA thiolase->shortened_coa

References

Application

Application Notes and Protocols for the GC-MS Analysis of 9-Methyldecanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 9-Methyldecanoic acid is a branched-chain fatty acid (BCFA) of interest in various fields, including microbiology, metabolic research, and drug...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyldecanoic acid is a branched-chain fatty acid (BCFA) of interest in various fields, including microbiology, metabolic research, and drug development. Its unique structure can influence the properties of cellular membranes and signaling pathways. Accurate and robust analytical methods are essential for elucidating its biological roles and for potential applications in diagnostics and therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high sensitivity, selectivity, and resolving power.[1]

However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and potential for thermal degradation.[1] To overcome these limitations, a derivatization step is necessary to convert the fatty acids into more volatile and thermally stable esters. The most common approach is the formation of fatty acid methyl esters (FAMEs).[2] This application note provides a detailed protocol for the quantitative analysis of 9-methyldecanoic acid in biological matrices using a validated GC-MS method following derivatization to its methyl ester.

Principle

The method involves the extraction of total lipids from the sample, followed by a transesterification reaction to convert 9-methyldecanoic acid to methyl 9-methyldecanoate. This derivatization is typically achieved through acid-catalyzed methylation using reagents like methanolic HCl or boron trifluoride in methanol. The resulting FAMEs are then extracted and analyzed by GC-MS. The separation is achieved on a gas chromatography column, and the mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the GC-MS method for the analysis of 9-methyldecanoic acid methyl ester, based on validated methods for similar fatty acid methyl esters.[3][4][5]

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.2 - 0.6 µg/mL
Limit of Quantification (LOQ)0.6 - 1.7 µg/mL
Accuracy (Recovery)95 - 115%
Precision (RSD%)< 15%

Experimental Protocols

Reagents and Materials
  • Solvents: Hexane, Chloroform, Methanol (HPLC or GC grade)

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or other suitable odd-chain fatty acid not present in the sample.

  • Derivatization Reagent: 3M Methanolic HCl or 14% Boron Trifluoride in Methanol (BF₃/MeOH).

  • Other Reagents: Anhydrous sodium sulfate, Potassium chloride (KCl), Sodium Chloride (NaCl).

  • Standard: 9-Methyldecanoic acid.

Sample Preparation: Lipid Extraction
  • To a known amount of sample (e.g., 100 µL of plasma or a cell pellet), add a suitable volume of a chloroform:methanol mixture (e.g., 2:1, v/v).

  • Add a known amount of the internal standard (e.g., heptadecanoic acid).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of lipids.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

Derivatization: Fatty Acid Methyl Ester (FAME) Synthesis
  • To the dried lipid extract, add 1 mL of 3M methanolic HCl or 14% BF₃/MeOH.[3]

  • Seal the tube tightly and heat at 70-80°C for 90 minutes in a heating block or water bath.[3]

  • Allow the tube to cool to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane to the tube.

  • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1500 x g for 5 minutes to facilitate phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial for GC-MS analysis.

GC-MS Instrumental Analysis

The following table outlines the recommended GC-MS parameters for the analysis of 9-methyldecanoate.

ParameterValue
Gas Chromatograph
GC SystemAgilent 7890B or equivalent
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier GasHelium at a constant flow of 1.2 mL/min
InjectorSplit/Splitless
Injector Temperature250°C
Injection Volume1 µL
Split Ratio10:1 to 50:1 (can be optimized)
Oven ProgramInitial temp 70°C, hold for 2 min; ramp at 10°C/min to 240°C, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977A MSD or equivalent
MS Transfer Line Temp.240°C
MS Source Temp.230°C
MS Quad Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification

Characteristic Ions for Methyl 9-Methyldecanoate (m/z): The mass spectrum of methyl 9-methyldecanoate will exhibit characteristic fragment ions. While a library spectrum should be used for confirmation, typical ions for FAMEs include the molecular ion (M+), a fragment corresponding to the loss of a methoxy group ([M-31]+), and the McLafferty rearrangement ion at m/z 74.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Output Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Chloroform/Methanol Derivatization Derivatization to FAMEs Extraction->Derivatization Methanolic HCl or BF3/MeOH GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification of 9-Methyldecanoic Acid Data->Quantification

Caption: Overall workflow for the GC-MS analysis of 9-methyldecanoic acid.

Signaling_Pathway_Placeholder cluster_membrane Cellular Membrane cluster_signaling Cellular Signaling BCFA 9-Methyldecanoic Acid (BCFA) Membrane Incorporation into Phospholipids BCFA->Membrane Fluidity Altered Membrane Fluidity Membrane->Fluidity Receptor Membrane Receptors Fluidity->Receptor Modulation Pathway Downstream Signaling Pathways Receptor->Pathway Response Cellular Response Pathway->Response

Caption: Logical relationship of 9-methyldecanoic acid incorporation and cellular signaling.

References

Method

Application Note: Quantitative Analysis of 9-Methyldecanoic Acid in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)

Introduction 9-Methyldecanoic acid is a branched-chain fatty acid (BCFA) that plays a role in lipid metabolism.[1] As with other BCFAs, it can serve as an energy source and a component of cell membranes.[1] The accurate...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Methyldecanoic acid is a branched-chain fatty acid (BCFA) that plays a role in lipid metabolism.[1] As with other BCFAs, it can serve as an energy source and a component of cell membranes.[1] The accurate quantification of 9-methyldecanoic acid in biological samples such as plasma, serum, and tissue homogenates is crucial for understanding its physiological and pathological roles. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for the sensitive and selective quantification of fatty acids.[2][3][4] This application note details a robust LC-MS/MS method for the analysis of 9-methyldecanoic acid in biological matrices, addressing the need for reliable quantification in metabolic research and drug development.

Experimental Protocols

Materials and Reagents
  • 9-Methyldecanoic acid standard (≥98% purity)

  • Isotopically labeled internal standard (e.g., 9-Methyldecanoic acid-d3)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

A robust sample preparation protocol is essential for accurate and reproducible results. The following procedure is a general guideline and may require optimization for specific matrices.

  • Protein Precipitation: To 100 µL of biological sample (e.g., plasma, serum, or tissue homogenate), add 400 µL of ice-cold methanol containing the internal standard. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the 9-methyldecanoic acid and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 30% B

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

Quantitative data for the LC-MS/MS analysis of 9-methyldecanoic acid is summarized in the table below. These values are representative and should be experimentally determined for a specific instrument and matrix.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)LOD (ng/mL)LOQ (ng/mL)Linearity (R²)
9-Methyldecanoic acid185.2141.215~4.5~0.5~1.5>0.99
9-Methyldecanoic acid-d3 (IS)188.2144.215~4.5---

Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis BiologicalSample Biological Sample ProteinPrecipitation Protein Precipitation (Methanol + IS) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid Phase Extraction (C18) Supernatant->SPE Elution Elution (Methanol) SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS System Reconstitution->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Experimental workflow for the LC-MS analysis of 9-methyldecanoic acid.

G cluster_pathway Branched-Chain Fatty Acid Metabolism BCAA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BCFA_CoA Branched-Chain Acyl-CoA BCKA->BCFA_CoA Oxidative Decarboxylation Nine_MD_CoA 9-Methyldecanoyl-CoA BCFA_CoA->Nine_MD_CoA Chain Elongation/ Modification BetaOxidation β-Oxidation Nine_MD_CoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Simplified metabolic pathway of branched-chain fatty acids.

References

Application

Anwendungshinweis und Protokoll: Derivatisierung von 9-Methyldecansäure für die GC-MS-Analyse

Anwendungsgebiet: Dieses Dokument beschreibt detaillierte Verfahren zur Derivatisierung von 9-Methyldecansäure zu ihrem Methylester (FAME) oder Trimethylsilylester (TMS-Ester) für die qualitative und quantitative Analyse...

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Dieses Dokument beschreibt detaillierte Verfahren zur Derivatisierung von 9-Methyldecansäure zu ihrem Methylester (FAME) oder Trimethylsilylester (TMS-Ester) für die qualitative und quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Diese Protokolle sind für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bestimmt, die an der Analyse von verzweigtkettigen Fettsäuren in verschiedenen Matrices beteiligt sind.

Einleitung

9-Methyldecansäure ist eine verzweigtkettige Fettsäure (BCFA), die in verschiedenen biologischen Systemen eine Rolle spielt und als potenzieller Biomarker in der Stoffwechselforschung und Arzneimittelentwicklung von Interesse ist. Die genaue Quantifizierung dieser Verbindung in komplexen biologischen Matrices ist entscheidend für das Verständnis ihrer physiologischen und pathologischen Bedeutung. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist aufgrund ihrer hohen Empfindlichkeit, Selektivität und Auflösungsleistung eine leistungsstarke Analysetechnik für die Analyse von Fettsäuren.[1]

Aufgrund der geringen Flüchtigkeit freier Fettsäuren ist jedoch ein Derivatisierungsschritt erforderlich, um sie in flüchtigere Ester, typischerweise Fettsäuremethylester (FAMEs), umzuwandeln, bevor sie mittels GC-MS analysiert werden können.[1] Alternativ kann eine Silylierung durchgeführt werden, um Trimethylsilyl (TMS)-Ester zu erzeugen. Dieser Anwendungshinweis enthält detaillierte Protokolle für die Extraktion, Derivatisierung und quantitative Analyse von 9-Methyldecansäure mittels GC-MS.

Prinzip der Methode

Die Methode umfasst die Extraktion der Gesamtlipide aus der Probenmatrix. Die extrahierten Fettsäuren werden dann durch eine säurekatalysierte Reaktion mit Bortrifluorid (BF₃)-Methanol oder methanolischer Salzsäure zu ihren entsprechenden Fettsäuremethylestern (FAMEs) umgeestert.[1][2][3] Alternativ können die Carboxylgruppen durch eine Reaktion mit einem Silylierungsmittel wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) in TMS-Ester umgewandelt werden.[3] Die resultierenden Derivate, einschließlich Methyl-9-methyldecanoat oder TMS-9-methyldecanoat, werden dann mit einem GC-MS-System getrennt, identifiziert und quantifiziert. Die Quantifizierung wird durch die Verwendung eines internen Standards und den Betrieb des Massenspektrometers im Selected Ion Monitoring (SIM)-Modus für eine verbesserte Empfindlichkeit und Spezifität erreicht.[1][4]

Materialien und Reagenzien

Lösungsmittel und Reagenzien:

  • Hexan, Chloroform, Methanol (alle von HPLC- oder GC-Qualität)

  • Interner Standard (IS): Heptadecansäure (C17:0), Nonadecansäure (C19:0) oder ein geeigneter deuterierter Standard (z. B. D3-markierte Palmitinsäure)

  • Derivatisierungsreagenz 1 (für FAMEs): 14% Bortrifluorid-Methanol-Lösung (BF₃-Methanol)

  • Derivatisierungsreagenz 2 (für FAMEs): 3M methanolische HCl

  • Derivatisierungsreagenz 3 (für TMS-Ester): N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Andere Reagenzien: Wasserfreies Natriumsulfat, Kaliumchlorid (KCl), Natriumchlorid (NaCl)

  • Standard: 9-Methyldecansäure

Geräte:

  • Gaschromatograph gekoppelt mit einem Massenspektrometer (GC-MS)

  • Glasreaktionsgefäße mit Schraubverschluss und PTFE-Dichtung

  • Heizblock oder Wasserbad

  • Zentrifuge

  • Vortexmischer

  • Pipetten und Autosampler-Vials mit Inserts

Experimentelle Protokolle

Probenvorbereitung und Lipidextraktion
  • Eine geeignete Menge der Probe (z. B. 1-25 mg) in ein Glasreaktionsgefäß einwiegen.

  • Eine bekannte Menge des internen Standards zur Probe geben.

  • Die Lipide nach einer etablierten Methode, wie z. B. der Folch- oder Bligh & Dyer-Extraktion, mit einem Chloroform/Methanol-Gemisch extrahieren.

  • Die organische Phase, die die Lipide enthält, abtrennen und unter einem Stickstoffstrom zur Trockne eindampfen.

Derivatisierungsprotokoll 1: Veresterung mit BF₃-Methanol
  • Zum getrockneten Lipidextrakt 1 ml 14%ige BF₃-Methanol-Lösung geben.[3]

  • Das Gefäß fest verschließen und 60 Minuten bei 60°C in einem Heizblock oder Wasserbad erhitzen.[3]

  • Die Reaktion durch Abkühlen auf Raumtemperatur stoppen.

  • 1 ml Wasser und 1 ml Hexan zum Reaktionsgemisch geben.

  • Kräftig für 1 Minute vortexen, um die FAMEs in die Hexan-Schicht zu extrahieren.[3]

  • Bei 1500 x g für 5 Minuten zentrifugieren, um die Phasentrennung zu unterstützen.

  • Die obere Hexan-Schicht vorsichtig in ein sauberes Autosampler-Vial mit einem Insert für die GC-MS-Analyse überführen.

Derivatisierungsprotokoll 2: Silylierung mit BSTFA + 1% TMCS
  • Zum getrockneten Lipidextrakt 100 µL BSTFA mit 1% TMCS geben.[3]

  • Das Gefäß fest verschließen und 60 Minuten bei 80°C erhitzen.[3]

  • Nach dem Abkühlen ist die Probe für die Injektion in das GC-MS-System bereit.

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung Probe Probe Internen Standard zugeben Internen Standard zugeben Probe->Internen Standard zugeben Lipidextraktion Lipidextraktion Internen Standard zugeben->Lipidextraktion Trocknung Trocknung Lipidextraktion->Trocknung Option 1: FAME Option 1: FAME Trocknung->Option 1: FAME Option 2: TMS Option 2: TMS Trocknung->Option 2: TMS BF3-Methanol zugeben BF3-Methanol zugeben Erhitzen (60°C) Erhitzen (60°C) Extraktion mit Hexan Extraktion mit Hexan Analyse Analyse Extraktion mit Hexan->Analyse BSTFA + TMCS zugeben BSTFA + TMCS zugeben Erhitzen (80°C) Erhitzen (80°C) Erhitzen (80°C)->Analyse

GC-MS-Analyse

Die folgenden GC-MS-Parameter können als Ausgangspunkt dienen und sollten für das spezifische Gerät und die Säule optimiert werden.

Tabelle 1: GC-MS-Bedingungen für die Analyse von Methyl-9-methyldecanoat

ParameterEinstellung
Gaschromatograph (GC)
SäuleHP-5MS (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalente polare Säule
TrägergasHelium mit einer konstanten Flussrate von 1 ml/min
Injektor-Temperatur250°C
Injektionsvolumen1 µL
InjektionsmodusSplitless
OfenprogrammAnfangstemperatur 80°C, 2 min halten, Rampe auf 180°C mit 10°C/min, dann Rampe auf 280°C mit 20°C/min, 5 min halten[1]
Massenspektrometer (MS)
IonisationsmodusElektronenionisation (EI) bei 70 eV
Ionenquellentemperatur230°C
Transferlinien-Temperatur280°C
Scan-ModusFull Scan (m/z 50-500) zur Identifizierung und SIM zur Quantifizierung
SIM-Ionen für Methyl-9-methyldecanoatm/z 74, 87, 130, 158, 200 (M⁺)
SIM-Ionen für internen Standard (z.B. Methylheptadecanoat)m/z 74, 87, 284 (M⁺)

GC_MS_Analysis_Workflow Probeninjektion Probeninjektion GC-Trennung GC-Trennung Probeninjektion->GC-Trennung Ionisation (EI) Ionisation (EI) GC-Trennung->Ionisation (EI) Massenanalyse Massenanalyse Ionisation (EI)->Massenanalyse Detektion Detektion Massenanalyse->Detektion Datenverarbeitung Datenverarbeitung Detektion->Datenverarbeitung

Datenanalyse und Quantifizierung

Identifizierung: Die Identifizierung von Methyl-9-methyldecanoat erfolgt durch den Vergleich der Retentionszeit und des Massenspektrums mit denen eines reinen Standards. Das Massenspektrum von Methyl-9-methyldecanoat ist durch charakteristische Ionen gekennzeichnet. Der Molekülionenpeak (M⁺) sollte bei m/z 200 zu beobachten sein. Typische Fragmentionen für FAMEs umfassen das McLafferty-Umlagerungsion bei m/z 74 und ein Ion bei m/z 87.[1] Spezifische Fragmente, die aus der verzweigten Struktur resultieren, wie Ionen bei m/z 130 und m/z 158, können ebenfalls zur Identifizierung herangezogen werden.[5]

Quantifizierung: Die Quantifizierung erfolgt durch die Erstellung einer Kalibrierungskurve. Standardlösungen mit bekannten Konzentrationen von 9-Methyldecansäure und einer konstanten Konzentration des internen Standards werden derivatisiert und analysiert. Das Verhältnis der Peakfläche des Analyten zur Peakfläche des internen Standards wird gegen die Konzentration des Analyten aufgetragen. Die Konzentration von 9-Methyldecansäure in den Proben wird dann aus dieser Kalibrierungskurve berechnet.

Leistungsdaten der Methode

Die quantitative Analyse von verzweigtkettigen Fettsäuren mittels GC-MS nach Derivatisierung kann eine hohe Genauigkeit und Präzision erreichen.

Tabelle 2: Typische Leistungsdaten für die quantitative Analyse von Fettsäuren mittels GC-MS

ParameterTypischer WertReferenz
Genauigkeit>95% bei Verwendung von stabilen Isotopen-markierten internen Standards[6]
Wiederfindungsrate (BF₃-Methanol)Variabel, kann durch Optimierung der Extraktionsschritte verbessert werden[7]
Nachweisgrenze (LOD)Niedriger Femtomol-Bereich auf der Säule[8]
Quantifizierungsgrenze (LOQ)< 0,5 µg/g[9]
Linearität (R²)> 0,99[9]

Fehlerbehebung

  • Geringe Ausbeute an Derivaten: Dies kann auf das Vorhandensein von Wasser in der Probe oder den Reagenzien zurückzuführen sein. Stellen Sie sicher, dass die Probenextrakte vollständig trocken sind und wasserfreie Lösungsmittel und Reagenzien verwendet werden. Eine unvollständige Reaktion kann auch durch eine Optimierung der Reaktionszeit und -temperatur behoben werden.

  • Schlechte Peakform: Aktive Stellen im Injektor oder auf der Säule können zu Tailing der Peaks führen. Ein regelmäßiger Austausch des Liners und das Konditionieren der Säule können die Peakform verbessern.

  • Interferenzen: Matrixeffekte können die Ionisation im Massenspektrometer beeinflussen. Eine Optimierung der Probenvorbereitung, wie z. B. eine Festphasenextraktion (SPE), kann zur Entfernung von Interferenzen beitragen.

Fazit

Die in diesem Anwendungshinweis beschriebenen Protokolle zur Derivatisierung von 9-Methyldecansäure durch Veresterung zu FAMEs oder Silylierung zu TMS-Estern ermöglichen eine robuste und zuverlässige quantitative Analyse mittels GC-MS. Die Verwendung eines internen Standards ist für die Erzielung genauer und präziser Ergebnisse unerlässlich. Die vorgestellten Methoden bieten die erforderliche Empfindlichkeit und Selektivität für die Analyse von verzweigtkettigen Fettsäuren in komplexen biologischen und pharmazeutischen Proben.

References

Method

Application Note and Protocol: Solid-Phase Extraction for the Purification of 9-Methyldecanoic Acid

Audience: Researchers, scientists, and drug development professionals. Introduction 9-Methyldecanoic acid is a branched-chain, medium-chain fatty acid that may be present in various biological and synthetic samples.[1][2...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Methyldecanoic acid is a branched-chain, medium-chain fatty acid that may be present in various biological and synthetic samples.[1][2] Accurate quantification and analysis of this compound often require its effective isolation from complex matrices. Solid-phase extraction (SPE) is a robust and selective method for the purification and concentration of fatty acids prior to downstream analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] This document provides a detailed protocol for the solid-phase extraction of 9-methyldecanoic acid using reversed-phase chromatography, a widely applicable technique for fatty acid purification.

Principle of Reversed-Phase SPE

Reversed-phase SPE utilizes a nonpolar stationary phase, typically C18-bonded silica, and a polar mobile phase.[3] In this method, the nonpolar alkyl chain of 9-methyldecanoic acid hydrophobically interacts with and is retained by the C18 sorbent. Polar impurities are not retained and are washed away. The purified 9-methyldecanoic acid is then eluted from the cartridge using a nonpolar organic solvent.[3][4]

Experimental Protocol: Reversed-Phase SPE (C18)

This protocol is a general guideline and may require optimization depending on the sample matrix and the concentration of 9-methyldecanoic acid.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hexane (HPLC grade)

  • Diethyl Ether (HPLC grade)

  • Acetic Acid (glacial)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Sample Tubes (use low-adsorption polypropylene tubes to prevent loss of the analyte)[5]

Sample Pre-treatment:

The goal of sample pre-treatment is to prepare the sample in a liquid form that is compatible with the SPE loading conditions and to remove any particulates that may clog the SPE cartridge.

  • For Aqueous Samples (e.g., cell culture media, urine):

    • Acidify the sample to a pH < 3 with acetic acid to ensure the carboxylic acid group of 9-methyldecanoic acid is protonated.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) to pellet any precipitates.[4]

    • Use the supernatant for the SPE procedure.

  • For Biological Tissues (e.g., liver, muscle):

    • Homogenize the tissue sample in a cold extraction solvent (e.g., 80% methanol in water or a mixture of isopropanol and acetonitrile).[4]

    • Precipitate proteins by adding a sufficient volume of cold acetonitrile or methanol, vortexing, and centrifuging at high speed (e.g., 14,000 x g) at 4°C.[4][6][7]

    • Carefully collect the supernatant containing the extracted fatty acids.[4]

  • For Lipid Mixtures in Nonpolar Solvents:

    • Evaporate the nonpolar solvent under a stream of nitrogen.

    • Reconstitute the residue in a small volume of a solvent compatible with the initial SPE mobile phase, ensuring the fatty acid is fully dissolved.

SPE Procedure:

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol through the sorbent.[3][6]

    • Equilibrate the cartridges by passing 3 mL of deionized water. Do not allow the cartridges to dry at this stage.[3][6]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.[3]

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.[3]

    • Further, wash the cartridge with 3 mL of 50% methanol in water to remove less hydrophobic interferences.[3]

  • Elution:

    • Elute the retained 9-methyldecanoic acid with 2 mL of acetonitrile or methanol into a clean collection tube.[3][4][6]

Post-SPE Processing:

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[4]

    • Reconstitute the dried residue in a solvent compatible with the intended analytical method (e.g., hexane for GC-MS analysis after derivatization, or a mobile phase-like solvent for LC-MS).[4]

Alternative Protocol: Aminopropyl SPE for Free Fatty Acid Isolation

Aminopropyl-bonded silica cartridges can be used to specifically isolate free fatty acids from a lipid extract, separating them from other neutral lipids.[8]

  • Sample Preparation: Dissolve the total lipid extract in chloroform or hexane.

  • Cartridge Conditioning: Condition the aminopropyl SPE cartridge with hexane.

  • Sample Loading: Load the sample onto the cartridge.

  • Washing/Elution of Other Lipids: Elute neutral lipids (e.g., triglycerides, cholesterol esters) with chloroform:isopropanol (2:1, v/v).[8]

  • Elution of Free Fatty Acids: Elute the free fatty acids, including 9-methyldecanoic acid, with diethyl ether containing 2% acetic or formic acid.[8] The acid protonates the carboxylate group, releasing it from the aminopropyl sorbent.

Data Presentation

Analyte ClassSPE SorbentMatrixElution SolventAverage Recovery (%)Reference
Fatty Acid Ethyl EstersAminopropyl-silica & ODSHexaneHexane, then Isopropanol-water70 ± 3[9]
Long-chain free fatty acidsODSSeawater0.1 M NH4OH in water-methanol (1:1)Essentially complete[8]
General LipidsEMR-LipidHuman PlasmaDichloromethane:Methanol (1:2)>100% (for some lipid classes)[10]

Note: Recoveries can be highly dependent on the specific analyte, matrix, and protocol optimization.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the reversed-phase SPE workflow for 9-methyldecanoic acid purification.

SPE_Workflow Reversed-Phase SPE Workflow for 9-Methyldecanoic Acid Purification cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (C18 Cartridge) cluster_post Post-SPE Processing Sample Initial Sample (Aqueous, Tissue, or Lipid Mix) Pretreat Homogenization / Protein Precipitation / Acidification / Centrifugation Sample->Pretreat Supernatant Prepared Supernatant Pretreat->Supernatant Condition 1. Conditioning (Methanol, then Water) Load 2. Sample Loading (Supernatant) Condition->Load Wash 3. Washing (Water, then 50% Methanol) -> Polar Impurities to Waste Load->Wash Elute 4. Elution (Acetonitrile or Methanol) Wash->Elute Eluate Collected Eluate (9-Methyldecanoic Acid) Elute->Eluate Dry Evaporation (Nitrogen Stream) Eluate->Dry Reconstitute Reconstitution Dry->Reconstitute Analysis Downstream Analysis (GC-MS, LC-MS) Reconstitute->Analysis

Caption: Workflow for 9-methyldecanoic acid purification using C18 SPE.

References

Application

Application Notes and Protocols for the Enzymatic Synthesis of 9-Methyldecanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 9-methyldecanoic acid derivatives. This docum...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 9-methyldecanoic acid derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the biocatalytic production of branched-chain fatty acid derivatives. The methodologies described herein offer green and highly selective alternatives to traditional chemical synthesis.

Introduction

9-Methyldecanoic acid is a branched-chain fatty acid (BCFA) that, along with its derivatives, holds significant interest in various fields, including pharmaceuticals, flavor and fragrance industries, and as a precursor for novel biomaterials. Enzymatic synthesis provides a powerful tool for the production of these compounds with high specificity and under mild reaction conditions, minimizing the formation of byproducts and environmental impact.

This document outlines protocols for the synthesis of two key classes of 9-methyldecanoic acid derivatives:

  • (S)-3-Hydroxy-9-methyldecanoyl-CoA: A crucial intermediate in the metabolism of branched-chain fatty acids and a potential building block for complex bioactive molecules.

  • 9-Methyldecanoate Esters: These derivatives have applications as flavor and fragrance compounds and can be used as emollients or solubilizers in pharmaceutical formulations.

Part 1: Enzymatic Synthesis of (S)-3-Hydroxy-9-methyldecanoyl-CoA

This section details the enzymatic cascade for the synthesis of (S)-3-Hydroxy-9-methyldecanoyl-CoA from 9-methyldecanoic acid.

Experimental Protocol: Three-Step Enzymatic Cascade

This protocol is designed for a 1 mL reaction volume. Optimization may be required for scale-up.

Materials:

  • 9-Methyldecanoic acid

  • Coenzyme A (CoA) lithium salt

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Acyl-CoA Synthetase (ACS)

  • Acyl-CoA Dehydrogenase (ACD)

  • Enoyl-CoA Hydratase (ECH), stereospecific for the (S)-isomer

  • Flavin adenine dinucleotide (FAD)

  • Ethanol or DMSO

  • HPLC system with a C18 column

Procedure:

Step 1: Activation of 9-Methyldecanoic Acid to 9-Methyldecanoyl-CoA [1]

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM 9-methyldecanoic acid (dissolved in a minimal amount of ethanol or DMSO)

    • 5 mM Coenzyme A

    • 10 mM ATP

    • 10 mM MgCl₂

    • 1 mM DTT

    • 0.1 mg/mL BSA

    • 5-10 units of Acyl-CoA Synthetase

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the formation of 9-methyldecanoyl-CoA by HPLC.

Step 2: Dehydrogenation to 9-Methyl-trans-2-decenoyl-CoA [1]

  • To the reaction mixture from Step 1, add:

    • 50 µM FAD

    • 2-5 units of Acyl-CoA Dehydrogenase

  • Incubate at 37°C for 2-4 hours.

  • Monitor the formation of 9-methyl-trans-2-decenoyl-CoA by HPLC.

Step 3: Hydration to (S)-3-Hydroxy-9-methyldecanoyl-CoA [1]

  • To the reaction mixture from Step 2, add 5-10 units of stereospecific Enoyl-CoA Hydratase.

  • Incubate at 37°C for 1-2 hours.

  • The final product, (S)-3-Hydroxy-9-methyldecanoyl-CoA, can be purified by HPLC.

Quantitative Data

The following table provides estimated yields for each enzymatic step based on similar reactions reported in the literature. Actual yields may vary depending on the specific enzymes and reaction conditions used.

StepProductEstimated Yield (%)
19-Methyldecanoyl-CoA>90
29-Methyl-trans-2-decenoyl-CoA>85
3(S)-3-Hydroxy-9-methyldecanoyl-CoA>95
Experimental Workflow```dot

Enzymatic_Synthesis_Acyl_CoA cluster_0 Step 1: Activation cluster_1 Step 2: Dehydrogenation cluster_2 Step 3: Hydration Start 9-Methyldecanoic Acid + CoA + ATP ACS Acyl-CoA Synthetase (ACS) Start->ACS Product1 9-Methyldecanoyl-CoA ACS->Product1 ACD Acyl-CoA Dehydrogenase (ACD) Product1->ACD Product2 9-Methyl-trans-2-decenoyl-CoA ACD->Product2 ECH Enoyl-CoA Hydratase (ECH) Product2->ECH FinalProduct (S)-3-Hydroxy-9-methyldecanoyl-CoA ECH->FinalProduct

Caption: General workflow for lipase-catalyzed esterification of 9-methyldecanoic acid.

Part 3: Signaling Pathways Involving Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) and their metabolites are increasingly recognized as important signaling molecules. They can act as ligands for nuclear receptors and influence gene expression related to lipid metabolism and inflammation.

Activation of PPARα Signaling Pathway

The CoA thioesters of BCFAs are potent ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key transcriptional regulator of lipid metabolism.

PPARa_Signaling BCFA_CoA 9-Methyldecanoyl-CoA (and other BCFA-CoAs) PPARa PPARα BCFA_CoA->PPARa binds & activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Lipid_Metabolism Increased Lipid Catabolism (β-oxidation) Gene_Expression->Lipid_Metabolism leads to

Caption: Influence of iso-BCFAs on the expression of genes related to lipid synthesis and inflammation.

References

Method

Protocol for synthesizing (S)-3-Hydroxy-9-methyldecanoyl-CoA from 9-Methyldecanoic acid

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract: (S)-3-Hydroxy-9-methyldecanoyl-CoA is a chiral branched-chain acyl-coenzyme A thioester, a key intermediate in...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: (S)-3-Hydroxy-9-methyldecanoyl-CoA is a chiral branched-chain acyl-coenzyme A thioester, a key intermediate in various metabolic pathways and a potential building block in the synthesis of complex bioactive molecules.[1] Its stereospecific synthesis is crucial for functional studies. This document provides a detailed protocol for the enzymatic synthesis of (S)-3-Hydroxy-9-methyldecanoyl-CoA from 9-Methyldecanoic acid, offering a highly efficient and selective approach to obtain the desired (S)-enantiomer. An alternative chemical synthesis route is also discussed. This protocol includes comprehensive experimental procedures, quantitative data tables, and workflow diagrams to guide researchers in the successful synthesis and purification of this important molecule.

Introduction

(S)-3-Hydroxy-9-methyldecanoyl-CoA is a significant intermediate in metabolic processes and holds promise as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.[1] The presence of a chiral center at the C3 position necessitates stereospecific synthesis methods to ensure biological activity and specificity. Enzymatic catalysis provides an elegant solution, leveraging the inherent selectivity of enzymes to produce the desired (S)-enantiomer with high purity.[1]

This protocol details a three-step enzymatic cascade for the synthesis of (S)-3-Hydroxy-9-methyldecanoyl-CoA, starting from 9-methyldecanoic acid. The process involves the activation of the fatty acid to its CoA thioester, followed by dehydrogenation to introduce a double bond, and finally, a stereospecific hydration to yield the target molecule.[1]

Synthetic Pathways

There are two primary routes for the synthesis of (S)-3-Hydroxy-9-methyldecanoyl-CoA: an enzymatic route and a chemical route.

Enzymatic Synthesis Route

This is the preferred method due to its high stereospecificity. The enzymatic synthesis involves a three-step cascade:

  • Activation: 9-Methyldecanoic acid is activated to its coenzyme A thioester, 9-methyldecanoyl-CoA, by an acyl-CoA synthetase (ACS).[1] This reaction requires ATP and Mg²⁺ as cofactors.

  • Dehydrogenation: An acyl-CoA dehydrogenase (ACD) introduces a double bond between the α and β carbons (C2 and C3) of 9-methyldecanoyl-CoA to form 9-methyl-trans-2-decenoyl-CoA.[1]

  • Hydration: A stereospecific enoyl-CoA hydratase (ECH) catalyzes the syn-addition of water across the double bond of 9-methyl-trans-2-decenoyl-CoA to yield (S)-3-Hydroxy-9-methyldecanoyl-CoA.[2]

Chemical Synthesis Route

An alternative chemical approach involves the activation of the carboxylic acid and subsequent thioesterification.

  • Activation: 9-Methyldecanoic acid can be activated by converting it to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.[3]

  • Thioesterification: The activated 9-methyldecanoyl-NHS ester is then reacted with the free thiol of Coenzyme A in a suitable buffer to form 9-methyldecanoyl-CoA.[3] To obtain the desired (S)-3-hydroxy final product, this route would ideally start from (S)-3-Hydroxy-9-methyldecanoic acid, which may not be readily available. If starting from 9-methyldecanoic acid, subsequent chemical steps for stereospecific hydroxylation would be required, adding complexity to the synthesis.

Data Presentation

The following tables summarize the key quantitative data for the enzymatic synthesis protocol.

Table 1: Reagent Concentrations for Enzymatic Synthesis (per 1 mL reaction volume)

ReagentStep 1: ActivationStep 2: DehydrogenationStep 3: Hydration
9-Methyldecanoic Acid10 mM--
Coenzyme A5 mM--
ATP10 mM--
MgCl₂10 mM--
Dithiothreitol (DTT)1 mM--
Bovine Serum Albumin (BSA)0.1 mg/mL--
Acyl-CoA Synthetase (ACS)5-10 units--
FAD-50 µM-
Acyl-CoA Dehydrogenase (ACD)-2-5 units-
Enoyl-CoA Hydratase (ECH)--5-10 units
Potassium Phosphate Buffer (pH 7.5)100 mMMaintained from Step 1Maintained from Step 1

Note: Enzyme units are indicative and may need optimization based on the specific activity of the enzyme preparation.[1]

Table 2: Expected Yields and Purity

StepProductExpected Yield (%)Expected Purity (%)
19-Methyldecanoyl-CoA80-95>90 (by HPLC)
29-Methyl-trans-2-decenoyl-CoA70-90>90 (by HPLC)
3(S)-3-Hydroxy-9-methyldecanoyl-CoA85-98>95 (by HPLC)

Note: Yields are estimates based on similar enzymatic reactions and may vary depending on specific enzymes and reaction conditions.[1]

Experimental Protocols

Enzymatic Synthesis of (S)-3-Hydroxy-9-methyldecanoyl-CoA

This protocol is designed for a 1 mL reaction volume and can be scaled up with appropriate optimization.[1]

Materials:

  • 9-Methyldecanoic acid

  • Coenzyme A (free acid)

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Acyl-CoA Synthetase (ACS) with activity towards medium-chain branched fatty acids

  • Flavin adenine dinucleotide (FAD)

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

  • Enoyl-CoA Hydratase (ECH), (S)-specific

  • Potassium phosphate buffer (1 M, pH 7.5)

  • Ethanol or DMSO

  • Ultrapure water

  • HPLC system with a C18 column for analysis and purification[4]

Procedure:

Step 1: Activation of 9-Methyldecanoic Acid to 9-Methyldecanoyl-CoA

  • Prepare a 1 mL reaction mixture in a microcentrifuge tube containing:

    • 100 µL of 1 M Potassium phosphate buffer (pH 7.5)

    • 10 µL of 1 M MgCl₂

    • 1 µL of 1 M DTT

    • 10 µL of 10 mg/mL BSA

    • 10 µL of 1 M 9-methyldecanoic acid (dissolved in a minimal amount of ethanol or DMSO)

    • 5 µL of 1 M Coenzyme A

    • 10 µL of 1 M ATP

    • Add ultrapure water to a final volume of just under 1 mL.

  • Add 5-10 units of Acyl-CoA Synthetase.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the formation of 9-methyldecanoyl-CoA by HPLC, observing the appearance of a new peak and the decrease of the Coenzyme A peak.

Step 2: Dehydrogenation of 9-Methyldecanoyl-CoA

  • To the reaction mixture from Step 1, add:

    • 0.5 µL of 100 mM FAD

    • 2-5 units of Medium-Chain Acyl-CoA Dehydrogenase (MCAD).

  • Incubate at 37°C for 2-4 hours.

  • Monitor the formation of 9-methyl-trans-2-decenoyl-CoA by HPLC.

Step 3: Hydration to (S)-3-Hydroxy-9-methyldecanoyl-CoA

  • To the reaction mixture from Step 2, add 5-10 units of (S)-specific Enoyl-CoA Hydratase (ECH).

  • Incubate at 37°C for 1-2 hours.

  • Monitor the formation of (S)-3-Hydroxy-9-methyldecanoyl-CoA by HPLC.

Purification of the Final Product:

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by acidification with formic acid to a final concentration of 1%.[1]

  • Centrifugation: Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • HPLC Purification: Purify the supernatant containing the desired product by reversed-phase HPLC on a C18 column.[4]

    • Mobile Phase A: 75 mM KH₂PO₄ in ultrapure water, pH adjusted to 4.9 with glacial acetic acid.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B will be required to elute the product.

    • Detection: Monitor the elution at 260 nm, the absorbance maximum for the adenine ring of Coenzyme A.[4]

  • Fraction Collection and Analysis: Collect the fractions corresponding to the (S)-3-Hydroxy-9-methyldecanoyl-CoA peak. Confirm the identity and purity of the product by LC-MS/MS and NMR spectroscopy.[3] The stereochemistry can be confirmed using chiral chromatography or by an enzymatic assay with a stereospecific dehydrogenase.[1]

Visualizations

Signaling Pathway

The synthesis of (S)-3-Hydroxy-9-methyldecanoyl-CoA is an integral part of fatty acid metabolism, specifically a modified β-oxidation pathway for branched-chain fatty acids.

Signaling_Pathway cluster_synthesis Enzymatic Synthesis Cascade cluster_metabolism Metabolic Fate 9-Methyldecanoic_Acid 9-Methyldecanoic_Acid 9-Methyldecanoyl-CoA 9-Methyldecanoyl-CoA 9-Methyldecanoic_Acid->9-Methyldecanoyl-CoA Acyl-CoA Synthetase (ACS) ATP, CoA, Mg²⁺ 9-Methyl-trans-2-decenoyl-CoA 9-Methyl-trans-2-decenoyl-CoA 9-Methyldecanoyl-CoA->9-Methyl-trans-2-decenoyl-CoA Acyl-CoA Dehydrogenase (ACD) FAD S-3-Hydroxy-9-methyldecanoyl-CoA S-3-Hydroxy-9-methyldecanoyl-CoA 9-Methyl-trans-2-decenoyl-CoA->S-3-Hydroxy-9-methyldecanoyl-CoA Enoyl-CoA Hydratase (ECH) H₂O Further_Metabolism Further_Metabolism S-3-Hydroxy-9-methyldecanoyl-CoA->Further_Metabolism e.g., β-oxidation Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start with 9-Methyldecanoic Acid Activation Step 1: Activation (ACS) Start->Activation Dehydrogenation Step 2: Dehydrogenation (ACD) Activation->Dehydrogenation Hydration Step 3: Hydration (ECH) Dehydrogenation->Hydration Crude_Product Crude (S)-3-Hydroxy-9-methyldecanoyl-CoA Hydration->Crude_Product Quench Quench Reaction Crude_Product->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge HPLC HPLC Purification (C18) Centrifuge->HPLC Analysis LC-MS/MS and NMR Analysis HPLC->Analysis Pure_Product Pure (S)-3-Hydroxy-9-methyldecanoyl-CoA Analysis->Pure_Product

References

Application

9-Methyldecanoic Acid in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Direct cell culture applications and extensive biological studies on 9-methyldecanoic acid are not widely documented in current scientific lite...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct cell culture applications and extensive biological studies on 9-methyldecanoic acid are not widely documented in current scientific literature. However, as a branched-chain fatty acid (BCFA), its biological activities can be inferred from studies on similar molecules, particularly its straight-chain counterpart, decanoic acid, and other BCFAs. This document provides potential application notes and detailed experimental protocols based on the known cellular effects of these related fatty acids. The information presented here serves as a guide for researchers to design and conduct their own investigations into the specific effects of 9-methyldecanoic acid in various cell culture models.

Potential Applications Based on Related Fatty Acids

Based on the known biological activities of decanoic acid and other medium-chain fatty acids, 9-methyldecanoic acid could be investigated for its role in several cellular processes. As a BCFA, it may also exhibit unique properties related to its structure.

Modulation of Cellular Signaling Pathways

Decanoic acid has been shown to influence key signaling pathways that are critical in cell growth, proliferation, and metabolism. It is plausible that 9-methyldecanoic acid could have similar or distinct modulatory effects.

  • mTOR Signaling: Decanoic acid has been reported to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and autophagy. This suggests a potential application of 9-methyldecanoic acid in studying and potentially targeting diseases with hyperactivated mTORC1 signaling, such as certain cancers and neurological disorders.

  • c-Met Signaling: The c-Met signaling pathway, when activated by its ligand hepatocyte growth factor (HGF), is involved in tumorigenesis and metastasis. Decanoic acid has been shown to suppress the phosphorylation of c-Met, leading to apoptosis in hepatocellular carcinoma cells. This points to a potential anti-cancer application for 9-methyldecanoic acid that could be explored in relevant cancer cell lines.

Diagram of Potential Signaling Pathways Influenced by 9-Methyldecanoic Acid

G cluster_0 Potential Anti-Cancer Effects cluster_1 mTORC1 Pathway Inhibition cluster_2 c-Met Pathway Inhibition 9-MD 9-Methyldecanoic Acid (Hypothesized) mTORC1 mTORC1 9-MD->mTORC1 Inhibits (Hypothesized) cMet c-Met Receptor 9-MD->cMet Inhibits (Hypothesized) Growth_Autophagy Cell Growth & Autophagy Regulation mTORC1->Growth_Autophagy Regulates Proliferation_Metastasis Cell Proliferation & Metastasis cMet->Proliferation_Metastasis Promotes

Caption: Hypothesized signaling pathways modulated by 9-Methyldecanoic Acid.

Cellular Uptake and Metabolism of Branched-Chain Fatty Acids

Studies on various BCFAs have demonstrated their uptake and metabolism in different cell types. This is a fundamental aspect to consider when designing cell culture experiments.

Cell LineKey Findings on BCFA Uptake and Metabolism
Caco-2 BCFAs are taken up and differentially incorporated into cellular lipid fractions. Small amounts of elongation products are detected.[1]
HepG2 HepG2 cells effectively uptake BCFAs from the medium.[2]

Experimental Protocols

The following are detailed protocols that can be adapted to study the effects of 9-methyldecanoic acid in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of 9-methyldecanoic acid on the viability of cultured cells.

Materials:

  • Target cell line (e.g., HepG2, HCCLM3)

  • Complete cell culture medium

  • 9-Methyldecanoic acid (dissolved in a suitable solvent like DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare serial dilutions of 9-methyldecanoic acid in complete medium. Remove the old medium from the wells and add 100 µL of the treatment medium to each well. Include a vehicle control (medium with the solvent used to dissolve the fatty acid).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of Signaling Proteins

This protocol is for analyzing the effect of 9-methyldecanoic acid on the expression and phosphorylation of key signaling proteins (e.g., Akt, mTOR, c-Met).

Materials:

  • Target cell line

  • Complete cell culture medium

  • 9-Methyldecanoic acid

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-c-Met, anti-c-Met, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of 9-methyldecanoic acid for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Experimental Workflow for Investigating 9-Methyldecanoic Acid Effects

G cluster_0 Experimental Workflow start Start: Select Cell Line treatment Treat cells with 9-Methyldecanoic Acid start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis and Interpretation viability->data_analysis protein_analysis->data_analysis

Caption: A generalized workflow for studying the effects of 9-Methyldecanoic Acid in cell culture.

Conclusion

While direct experimental data on the cell culture applications of 9-methyldecanoic acid is currently scarce, the known biological activities of the related molecule, decanoic acid, and general characteristics of branched-chain fatty acids provide a solid foundation for future research. The proposed applications in modulating key cellular signaling pathways, such as mTOR and c-Met, offer exciting avenues for investigation in the fields of cancer biology and metabolic diseases. The provided protocols offer a starting point for researchers to explore the specific effects of this unique fatty acid in their cell culture systems of interest. As with any exploratory research, careful experimental design and interpretation of results will be crucial in elucidating the true biological functions of 9-methyldecanoic acid.

References

Method

Application Notes and Protocols for the Use of 9-Methyldecanoic Acid as a Substrate in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals Introduction 9-Methyldecanoic acid is a branched-chain fatty acid that serves as a valuable substrate for studying various enzymes involved in lipid metabol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyldecanoic acid is a branched-chain fatty acid that serves as a valuable substrate for studying various enzymes involved in lipid metabolism. Its unique structure, featuring a methyl group near the terminus of the acyl chain, allows for the investigation of enzyme specificity, kinetics, and the screening of potential inhibitors. These application notes provide detailed protocols for utilizing 9-methyldecanoic acid in assays for key enzyme classes: Acyl-CoA Synthetases, Cytochrome P450s, and enzymes of the Peroxisomal β-oxidation pathway.

Section 1: Acyl-CoA Synthetase Activity Assay

Acyl-CoA synthetases (ACS) catalyze the first step in fatty acid metabolism, the ATP-dependent formation of an acyl-CoA thioester. This activation is essential for fatty acids to enter metabolic pathways such as β-oxidation and lipid synthesis. The following protocol describes a radiometric assay to measure ACS activity using 9-methyldecanoic acid.

Experimental Protocol: Radiometric Assay for Acyl-CoA Synthetase

This protocol is adapted from methods for measuring long-chain fatty acyl-CoA synthetase activity and is suitable for use with 9-methyldecanoic acid.

Materials:

  • 9-Methyldecanoic acid

  • Radiolabeled 9-methyldecanoic acid (e.g., [³H]9-methyldecanoic acid)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Enzyme source (e.g., purified ACS, cell lysate, or microsomal fraction)

  • Scintillation cocktail and vial

  • Scintillation counter

Procedure:

  • Substrate Preparation: Prepare a stock solution of 9-methyldecanoic acid and a separate stock of radiolabeled 9-methyldecanoic acid in a suitable solvent (e.g., ethanol). Prepare a working solution by mixing labeled and unlabeled substrate to achieve the desired specific activity. This solution should be complexed with fatty acid-free BSA.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, CoA, MgCl₂, and DTT.

  • Enzyme Addition: Add the enzyme source to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding the 9-methyldecanoic acid/BSA complex.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a solution to precipitate proteins and unreacted fatty acids, such as a Dole's solution (isopropanol:heptane:H₂SO₄).

  • Extraction and Quantification: Extract the formed [³H]9-methyldecanoyl-CoA and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate and express the enzyme activity in appropriate units (e.g., nmol/min/mg protein).

Data Presentation: Acyl-CoA Synthetase Kinetics
Enzyme SourceSubstrateKm (µM) (Estimated)Vmax (nmol/min/mg) (Estimated)Reference Substrate Data
Rat Liver MicrosomesDecanoic Acid5 - 2050 - 200Hexanoic Acid
Human ACSM1Octanoic Acid10 - 50100 - 500Octanoic Acid

Note: The values for 9-methyldecanoic acid are estimated based on data for structurally similar straight-chain fatty acids. Actual values should be determined experimentally.

Experimental Workflow: Acyl-CoA Synthetase Assay

Acyl_CoA_Synthetase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Substrate Prepare 9-Methyldecanoic Acid (labeled & unlabeled) Incubate Incubate at 37°C Substrate->Incubate ReactionMix Prepare Reaction Mix (ATP, CoA, MgCl2) ReactionMix->Incubate Terminate Terminate Reaction Incubate->Terminate Extract Extract Acyl-CoA Terminate->Extract Quantify Scintillation Counting Extract->Quantify Calculate Calculate Activity Quantify->Calculate CYP450_Pathway FA 9-Methyldecanoic Acid CYP450 Cytochrome P450 (e.g., CYP4A11) FA->CYP450 NADP NADP+ + H2O CYP450->NADP Hydroxy_FA ω-Hydroxy-9-methyldecanoic Acid CYP450->Hydroxy_FA NADPH NADPH + H+ + O2 NADPH->CYP450 Further_Metabolism Further Metabolism (e.g., Dicarboxylic Acid) Hydroxy_FA->Further_Metabolism Peroxisomal_Beta_Oxidation cluster_activation Activation cluster_beta_oxidation β-Oxidation Cycle FA 9-Methyldecanoic Acid ACS Acyl-CoA Synthetase FA->ACS Acyl_CoA 9-Methyldecanoyl-CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase Acyl_CoA->Acyl_CoA_Oxidase ACS->Acyl_CoA Enoyl_CoA trans-2-Enoyl-CoA derivative Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA derivative Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA derivative Thiolase Thiolase Ketoacyl_CoA->Thiolase Acyl_CoA_Oxidase->Enoyl_CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase->Acyl_CoA Chain-shortened Acyl-CoA Acetyl_CoA Acetyl_CoA Thiolase->Acetyl_CoA Acetyl-CoA or Propionyl-CoA

Application

Application Notes and Protocols for Metabolic Tracing Using Stable Isotope-Labeled 9-Methyldecanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By introducing a compound en...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By introducing a compound enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (²H), researchers can track its incorporation into various metabolic pathways. This approach offers a dynamic view of cellular processes and is invaluable for understanding the mechanisms of metabolic diseases and for the development of new therapeutics.[1]

9-Methyldecanoic acid is a branched-chain fatty acid (BCFA) found in various dietary sources.[2][3] Unlike straight-chain fatty acids, the metabolism of BCFAs involves specific enzymatic pathways, primarily alpha-oxidation and beta-oxidation.[4][5] Dysregulation of BCFA metabolism has been implicated in several metabolic disorders. Tracing the metabolic fate of 9-methyldecanoic acid can provide crucial insights into these pathways and their roles in health and disease.

These application notes provide detailed protocols for the use of stable isotope-labeled 9-methyldecanoic acid in metabolic tracing studies, from its synthesis to the analysis of labeled metabolites.

Synthesis of Stable Isotope-Labeled 9-Methyldecanoic Acid

Protocol 1: Conceptual Synthesis of [1-¹³C]-9-Methyldecanoic Acid

This protocol outlines a plausible synthetic route. It should be performed by personnel with expertise in organic synthesis.

Materials:

  • 8-Bromooctanoic acid

  • Isopropylmagnesium chloride

  • [¹³C]-Carbon dioxide (¹³CO₂)

  • Isobutylmagnesium bromide

  • Copper(I) cyanide

  • Appropriate solvents (e.g., diethyl ether, tetrahydrofuran) and reagents for Grignard reactions and purification.

Procedure:

  • Grignard Reagent Formation: React 8-bromooctanoic acid with isopropylmagnesium chloride to protect the carboxylic acid and form the corresponding Grignard reagent.

  • Introduction of the Branched Methyl Group: React the Grignard reagent with isobutylmagnesium bromide in the presence of a copper catalyst to introduce the isobutyl group at the 8-position.

  • Hydrolysis: Hydrolyze the resulting compound to yield 9-methyldecanoic acid.

  • Labeling Step: To introduce the ¹³C label at the C1 position, a common method is to first synthesize the corresponding Grignard reagent of 8-bromo-2-methylnonane. This can then be reacted with [¹³C]-carbon dioxide (¹³CO₂) followed by acidic workup to yield [1-¹³C]-9-methyldecanoic acid.

  • Purification: The final product should be purified using techniques such as column chromatography and characterized by mass spectrometry and NMR to confirm its identity and isotopic enrichment.

In Vitro Metabolic Labeling of Cultured Cells

This protocol describes the labeling of lipids in cultured mammalian cells using stable isotope-labeled 9-methyldecanoic acid to trace its incorporation into cellular lipids.

Protocol 2: In Vitro Tracing of Labeled 9-Methyldecanoic Acid

Materials:

  • Mammalian cell line of interest (e.g., hepatocytes, adipocytes)

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • Stable isotope-labeled 9-methyldecanoic acid (e.g., [1-¹³C]-9-methyldecanoic acid or [Dₙ]-9-methyldecanoic acid)

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)[8][9][10]

  • 6-well cell culture plates

  • Cell scraper

Procedure:

  • Preparation of Labeling Medium:

    • Prepare a stock solution of the stable isotope-labeled 9-methyldecanoic acid complexed to fatty acid-free BSA. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.

    • Prepare the labeling medium by supplementing the base cell culture medium with the labeled fatty acid-BSA complex to the desired final concentration (e.g., 10-100 µM).

  • Metabolic Labeling:

    • Grow cells to the desired confluency in 6-well plates.

    • Aspirate the complete medium and wash the cells once with PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Cell Harvest and Lipid Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold methanol to the wells and scrape the cells.

    • Transfer the cell suspension to a glass tube for lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.[9]

In Vivo Metabolic Labeling in Animal Models

This protocol provides a general guideline for in vivo metabolic tracing studies in mice. All animal procedures should be performed in accordance with institutional guidelines.

Protocol 3: In Vivo Tracing of Labeled 9-Methyldecanoic Acid

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • Stable isotope-labeled 9-methyldecanoic acid formulated for in vivo administration (e.g., in corn oil)

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue collection tools

Procedure:

  • Tracer Administration:

    • Administer the labeled 9-methyldecanoic acid to the animals via oral gavage or intravenous injection. The dose will depend on the specific experimental design.

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes).

    • At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart).

    • Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.

  • Sample Preparation:

    • Process blood samples to obtain plasma.

    • Extract lipids from plasma and homogenized tissues using an appropriate extraction method.[11]

Analysis of Labeled Metabolites by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques for quantifying the incorporation of stable isotopes into metabolites.

Protocol 4: GC-MS Analysis of Labeled Fatty Acids

Materials:

  • Lipid extract containing labeled fatty acids

  • Reagents for derivatization to fatty acid methyl esters (FAMEs) (e.g., methanolic HCl)

  • Hexane

  • GC-MS instrument with a suitable capillary column

Procedure:

  • Derivatization to FAMEs:

    • Convert the fatty acids in the lipid extract to their more volatile methyl esters.

  • GC-MS Analysis:

    • Inject the FAMEs sample into the GC-MS.

    • Use an appropriate temperature program to separate the different fatty acid methyl esters.

    • Acquire mass spectra to determine the isotopic enrichment in 9-methyldecanoic acid and its downstream metabolites by measuring the relative abundance of the different mass isotopologues.

Protocol 5: LC-MS/MS Analysis of Labeled Acyl-CoAs

Materials:

  • Lipid extract

  • LC-MS/MS system with a suitable C18 column

Procedure:

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a suitable solvent.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use a gradient elution to separate the different acyl-CoA species.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify the labeled 9-methyldecanoyl-CoA and its metabolites.

Data Presentation

Quantitative data from stable isotope tracing experiments should be summarized in tables to facilitate comparison between different experimental conditions. As there is no publicly available quantitative data for metabolic tracing of 9-methyldecanoic acid, the following tables present hypothetical but realistic data for illustrative purposes.

Table 1: Hypothetical Isotopic Enrichment of 9-Methyldecanoyl-CoA in Cultured Hepatocytes.

Time (hours)Isotopic Enrichment (%) of [¹³C₁]-9-Methyldecanoyl-CoA
00
115.2 ± 1.8
445.7 ± 3.5
862.1 ± 4.2
2475.3 ± 5.1

Table 2: Hypothetical Fractional Contribution of Labeled 9-Methyldecanoic Acid to Downstream Metabolites in Mouse Liver after 4 hours.

MetaboliteFractional Contribution (%)
Pristanic Acid25.6 ± 2.9
Propionyl-CoA18.4 ± 2.1
Acetyl-CoA5.2 ± 0.8

Visualizations

Metabolic Pathway of 9-Methyldecanoic Acid

The metabolism of 9-methyldecanoic acid, as a branched-chain fatty acid, is expected to proceed through alpha- and beta-oxidation.[4][5][12]

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 9-Methyldecanoic_Acid 9-Methyldecanoic_Acid 9-Methyldecanoyl-CoA 9-Methyldecanoyl-CoA 9-Methyldecanoic_Acid->9-Methyldecanoyl-CoA Acyl-CoA Synthetase Pristanal Pristanal 9-Methyldecanoyl-CoA->Pristanal Alpha-Oxidation Pristanic_Acid Pristanic_Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Propionyl-CoA_perox Propionyl-CoA_perox Pristanic_Acid->Propionyl-CoA_perox Beta-Oxidation Propionyl-CoA_mito Propionyl-CoA_mito Propionyl-CoA_perox->Propionyl-CoA_mito Transport Succinyl-CoA Succinyl-CoA Propionyl-CoA_mito->Succinyl-CoA Propionyl-CoA Carboxylase, etc. TCA_Cycle TCA_Cycle Succinyl-CoA->TCA_Cycle

Caption: Branched-chain fatty acid metabolism of 9-methyldecanoic acid.

Experimental Workflow for In Vitro Metabolic Tracing

Cell_Culture Culture Cells Labeling Add Labeled 9-Methyldecanoic Acid Cell_Culture->Labeling Incubation Time-course Incubation Labeling->Incubation Harvest Harvest Cells Incubation->Harvest Extraction Lipid Extraction Harvest->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data Data Analysis Analysis->Data

Caption: Workflow for in vitro stable isotope tracing.

Logical Relationship for Isotopic Enrichment Calculation

The calculation of isotopic enrichment is a key step in metabolic tracing studies.[13][14][15]

Mass_Spectra Acquire Mass Spectra of Labeled and Unlabeled Metabolites Isotopologue_Distribution Determine Isotopologue Distribution (M0, M+1, M+2...) Mass_Spectra->Isotopologue_Distribution Natural_Abundance_Correction Correct for Natural Abundance of Isotopes Isotopologue_Distribution->Natural_Abundance_Correction Calculate_Enrichment Calculate Isotopic Enrichment (%) Natural_Abundance_Correction->Calculate_Enrichment

Caption: Calculation of isotopic enrichment from mass spectrometry data.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 9-Methyldecanoic Acid Synthesis

Welcome to the technical support center for the synthesis of 9-methyldecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 9-methyldecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 9-methyldecanoic acid?

A1: The most prevalent and accessible methods for synthesizing 9-methyldecanoic acid, a branched-chain fatty acid, are through Grignard carboxylation and nitrile hydrolysis. Both methods allow for the construction of the carbon skeleton and subsequent formation of the carboxylic acid functionality.

Q2: I am experiencing low yields in my Grignard carboxylation reaction. What are the likely causes?

A2: Low yields in Grignard reactions are common and can often be attributed to a few key factors:

  • Presence of water: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source. Ensure all glassware is rigorously dried and anhydrous solvents are used.[1][2]

  • Poor quality magnesium: The surface of the magnesium turnings may be oxidized, preventing the reaction from initiating. It is crucial to use fresh, high-quality magnesium or activate it prior to use.

  • Side reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent couples with the starting alkyl halide.[1][3] This is more prevalent with reactive halides and at higher temperatures.[3]

  • Inefficient carboxylation: The introduction of carbon dioxide must be done carefully to ensure efficient trapping of the Grignard reagent.

Q3: How can I minimize the formation of the Wurtz coupling byproduct?

A3: To minimize the Wurtz coupling byproduct (R-R), you can implement the following strategies:

  • Slow addition of alkyl halide: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[3]

  • Temperature control: The formation of Grignard reagents is exothermic. Maintain a gentle reflux and avoid excessive heating, which can favor the coupling reaction.[1][3]

  • Choice of solvent: While THF is a good solvent for Grignard reagent formation, for some reactive halides, diethyl ether may give a better yield with less Wurtz coupling.[3]

Q4: My nitrile hydrolysis is incomplete. How can I drive the reaction to completion?

A4: Incomplete hydrolysis of the nitrile can be addressed by:

  • Increasing reaction time and temperature: Both acidic and basic hydrolysis often require prolonged heating under reflux to proceed to completion.[4]

  • Using harsher conditions: For stubborn nitriles, using more concentrated acid or base can increase the rate of hydrolysis. However, be mindful of potential side reactions with other functional groups.

  • Ensuring adequate reagent stoichiometry: Use a sufficient excess of water and acid or base to drive the equilibrium towards the carboxylic acid product.

Q5: What is the best method to purify the final 9-methyldecanoic acid product?

A5: Purification of 9-methyldecanoic acid typically involves a multi-step process:

  • Aqueous workup: First, neutralize the reaction mixture and remove any water-soluble byproducts by performing extractions. Carboxylic acids can be extracted into a basic aqueous solution (as the carboxylate salt) to separate them from neutral organic impurities. The aqueous layer is then re-acidified and the carboxylic acid is extracted back into an organic solvent.[5]

  • Drying and solvent removal: The organic layer containing the purified acid is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

  • Distillation: For liquid carboxylic acids like 9-methyldecanoic acid, fractional distillation under reduced pressure is an effective method for obtaining a high-purity product.[5]

Troubleshooting Guides

Grignard Carboxylation Route

This troubleshooting guide focuses on the synthesis of 9-methyldecanoic acid via the carboxylation of a Grignard reagent formed from 1-bromo-8-methylnonane.

Issue Potential Cause Troubleshooting Steps
Grignard reaction does not initiate (no heat evolution, magnesium remains shiny) 1. Wet glassware or solvent. 2. Oxidized magnesium surface. 3. Unreactive alkyl halide.1. Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). 2. Activate magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask (under inert atmosphere). 3. Ensure the purity of 1-bromo-8-methylnonane.
Low yield of carboxylic acid, significant amount of alkane byproduct (9-methylnonane) present 1. Presence of moisture during Grignard formation or carboxylation. 2. Incomplete carboxylation.1. Ensure a completely anhydrous and inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 2. Bubble dry CO₂ gas through the Grignard solution vigorously or pour the Grignard solution onto a large excess of crushed dry ice.
Significant amount of a high-boiling byproduct observed in GC-MS 1. Wurtz coupling reaction has occurred, forming 1,16-dimethylheptadecane.1. Add the 1-bromo-8-methylnonane slowly to the magnesium suspension. 2. Maintain a gentle reflux and avoid overheating. 3. Consider using diethyl ether as the solvent, which can sometimes reduce Wurtz coupling for certain substrates.[3]
Product is difficult to purify from starting material 1. Incomplete reaction.1. Ensure a slight excess of magnesium is used (1.1-1.2 equivalents). 2. Allow for sufficient reaction time for the Grignard formation to go to completion (monitor by the disappearance of magnesium).
Nitrile Hydrolysis Route

This guide addresses issues that may arise during the synthesis of 9-methyldecanoic acid via the hydrolysis of 9-methyldecanenitrile.

Issue Potential Cause Troubleshooting Steps
Incomplete hydrolysis of the nitrile (amide intermediate is observed) 1. Insufficient reaction time or temperature. 2. Mild reaction conditions.1. Increase the reflux time. 2. Use a more concentrated acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., 20-40% NaOH).
Low yield of carboxylic acid after workup 1. Incomplete extraction of the product. 2. Loss of product during purification.1. Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) before extracting the carboxylic acid into the organic phase. 2. When performing distillations, use a vacuum to lower the boiling point and prevent decomposition.
Formation of a salt that is difficult to handle 1. Precipitation of the carboxylate salt during basic hydrolysis.1. Add more solvent (water or a co-solvent like ethanol) to keep the salt in solution during the reaction.

Experimental Protocols

Protocol 1: Synthesis of 9-Methyldecanoic Acid via Grignard Carboxylation

Materials:

  • 1-bromo-8-methylnonane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 eq.) to the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, dissolve 1-bromo-8-methylnonane (1.0 eq.) in anhydrous diethyl ether.

    • Add a small portion of the alkyl bromide solution to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once initiated, add the remaining alkyl bromide solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Carboxylation:

    • Cool the Grignard solution in an ice bath.

    • In a separate beaker, crush a large excess of dry ice.

    • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Workup and Purification:

    • Slowly add 1 M HCl to the reaction mixture until the magnesium salts dissolve and the solution is acidic.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the organic layer with water, then with a saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude 9-methyldecanoic acid by vacuum distillation.

Protocol 2: Synthesis of 9-Methyldecanoic Acid via Nitrile Hydrolysis

Materials:

  • 9-methyldecanenitrile

  • Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)

  • Ethanol or water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (Basic Hydrolysis):

  • Hydrolysis:

    • In a round-bottom flask, combine 9-methyldecanenitrile (1.0 eq.), a 20% aqueous solution of NaOH (excess), and ethanol as a co-solvent.

    • Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC or GC).

  • Workup and Purification:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove any unreacted nitrile or neutral impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to a pH of ~1-2.

    • Extract the precipitated 9-methyldecanoic acid with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude acid by vacuum distillation.

Data Summary

The following tables provide a summary of typical reaction parameters for the synthesis of carboxylic acids via Grignard carboxylation and nitrile hydrolysis. Note that these are general values and may require optimization for the specific synthesis of 9-methyldecanoic acid.

Table 1: Grignard Carboxylation Parameters

ParameterValueRationale
Starting Halide 1-bromo-8-methylnonane (1.0 eq)Precursor for the C10 branched alkyl chain.
Magnesium Turnings (1.1 - 1.2 eq)A slight excess ensures complete conversion of the alkyl halide.[2]
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are essential for stabilizing the Grignard reagent.[2]
Initiation Iodine crystal (catalytic)Activates the magnesium surface to initiate the reaction.[2]
Reaction Temperature Room temperature to gentle refluxThe reaction is exothermic; temperature control is needed to minimize side reactions.[1]
Carboxylating Agent Dry Ice (CO₂) (large excess)Reacts with the Grignard reagent to form the carboxylate salt.[6]

Table 2: Nitrile Hydrolysis Parameters

ParameterValueRationale
Starting Nitrile 9-methyldecanenitrile (1.0 eq)Precursor to the desired carboxylic acid.
Hydrolysis Conditions 1. Aqueous NaOH or KOH (20-40%) 2. Aqueous H₂SO₄ or HCl (conc.)Basic or acidic conditions are required to hydrolyze the nitrile to a carboxylic acid.[4]
Solvent Water, Ethanol/WaterA protic solvent is necessary for the hydrolysis reaction.
Reaction Temperature RefluxHeat is typically required to drive the hydrolysis to completion.[4]
Reaction Time 4 - 24 hoursVaries depending on the substrate and reaction conditions.

Visualizations

Grignard_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification 1_bromo_8_methylnonane 1-bromo-8-methylnonane Grignard_Formation Grignard Formation (Initiation with I₂) 1_bromo_8_methylnonane->Grignard_Formation Mg Mg turnings Mg->Grignard_Formation Solvent Anhydrous Ether/THF Solvent->Grignard_Formation Carboxylation Carboxylation (addition to dry ice) Grignard_Formation->Carboxylation Grignard Reagent Acid_Workup Acidic Workup (HCl) Carboxylation->Acid_Workup Carboxylate Salt Extraction Liquid-Liquid Extraction Acid_Workup->Extraction Crude Product Drying Drying over MgSO₄ Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Final_Product 9-Methyldecanoic Acid Distillation->Final_Product Purified Product Troubleshooting_Low_Yield Start Low Yield of 9-Methyldecanoic Acid Check_Starting_Materials Check Purity of Starting Materials? Start->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Conditions? Check_Starting_Materials->Check_Reaction_Conditions Yes Purify_Reagents Purify/Replace Alkyl Halide & Solvents Check_Starting_Materials->Purify_Reagents No Analyze_Byproducts Analyze Byproducts by GC-MS? Check_Reaction_Conditions->Analyze_Byproducts Conditions OK Anhydrous_Conditions Ensure Strictly Anhydrous Conditions Check_Reaction_Conditions->Anhydrous_Conditions Moisture Suspected Alkane_Detected Alkane byproduct detected? Analyze_Byproducts->Alkane_Detected Yes Purify_Reagents->Check_Reaction_Conditions Activate_Mg Activate Mg (I₂, 1,2-dibromoethane) Activate_Mg->Check_Reaction_Conditions Anhydrous_Conditions->Start Re-run Optimize_Addition Optimize Alkyl Halide Addition Rate & Temp. Optimize_Addition->Start Re-run Alkane_Detected->Anhydrous_Conditions Yes Wurtz_Detected Wurtz byproduct detected? Alkane_Detected->Wurtz_Detected No Wurtz_Detected->Optimize_Addition Yes Optimize_Purification Optimize Purification (Extraction pH, Distillation) Wurtz_Detected->Optimize_Purification No Optimize_Purification->Start Re-run

References

Optimization

Improving yield and purity of synthesized 9-Methyldecanoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthesized 9...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthesized 9-Methyldecanoic Acid.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of 9-Methyldecanoic acid.

Q1: What are the most common synthetic routes for 9-Methyldecanoic acid?

A1: Two common and effective synthetic routes for 9-Methyldecanoic acid are the Malonic Ester Synthesis and the Grignard Synthesis. The Malonic Ester Synthesis involves the alkylation of diethyl malonate with an appropriate alkyl halide, followed by hydrolysis and decarboxylation.[1][2][3] The Grignard Synthesis utilizes a Grignard reagent which reacts with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid.[4][5][6]

Q2: My yield of 9-Methyldecanoic acid is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors depending on the synthetic route.

For Malonic Ester Synthesis:

  • Incomplete enolate formation: Ensure a sufficiently strong and fresh base (e.g., sodium ethoxide) is used under strictly anhydrous conditions to completely deprotonate the diethyl malonate.[7]

  • Side reactions: The formation of dialkylated products is a common issue. Using a slight excess of the malonic ester can favor mono-alkylation.[1][7]

  • Inefficient hydrolysis or decarboxylation: Ensure complete hydrolysis of the ester groups by using a sufficient amount of acid or base and adequate heating. Incomplete decarboxylation can also lower the yield.[2]

For Grignard Synthesis:

  • Grignard reagent degradation: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Presence of acidic protons: The starting materials and solvents must be free of acidic protons (e.g., water, alcohols) as they will quench the Grignard reagent.[8][9]

  • Inefficient carboxylation: Ensure an excess of dry carbon dioxide (e.g., from dry ice) is used to react with the Grignard reagent.

Q3: I am observing significant impurities in my final product. How can I improve the purity of 9-Methyldecanoic acid?

A3: Improving purity involves optimizing both the reaction conditions and the purification method.

  • Reaction Optimization:

    • Starting Material Purity: Use high-purity starting materials to minimize the introduction of impurities.[7]

    • Temperature Control: Maintain optimal reaction temperatures to prevent side reactions.

  • Purification Techniques:

    • Distillation: Vacuum distillation is an effective method for purifying 9-Methyldecanoic acid, especially for removing lower and higher boiling point impurities.[10]

    • Recrystallization: If the product is a solid at room temperature or can be solidified at low temperatures, recrystallization from a suitable solvent can significantly improve purity.[11][12][13]

    • Column Chromatography: For difficult separations, silica gel column chromatography can be employed.[10]

Q4: How can I confirm the identity and purity of my synthesized 9-Methyldecanoic acid?

A4: A combination of spectroscopic and chromatographic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to determine the purity of the sample and identify any volatile impurities. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 9-Methyldecanoic acid (186.29 g/mol ).[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the molecule. Key signals in the 1H NMR spectrum of branched-chain fatty acids include a doublet for the terminal methyl groups and a multiplet for the methine proton.[17][18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show a characteristic broad O-H stretch for the carboxylic acid group around 2500-3300 cm-1 and a strong C=O stretch around 1700-1725 cm-1.[19][20]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of branched-chain fatty acids like 9-Methyldecanoic acid. Note: The data presented is generalized from literature on similar fatty acid syntheses and should be used as a guideline for optimization.

Table 1: Malonic Ester Synthesis of Branched-Chain Fatty Acids

ParameterCondition 1Condition 2Condition 3
Alkyl Halide 1-bromo-7-methylnonane1-iodo-7-methylnonane1-bromo-7-methylnonane
Base Sodium EthoxideSodium HydridePotassium Carbonate
Solvent EthanolTetrahydrofuran (THF)Acetone
Reaction Temp. (°C) 78 (reflux)66 (reflux)56 (reflux)
Reaction Time (h) 4-66-812-18
Hydrolysis/Decarboxylation H2SO4 (aq), heatNaOH (aq), then H3O+, heatHCl (aq), heat
Typical Yield (%) 60-7565-8050-65
Typical Purity (%) >95 (after distillation)>95 (after distillation)>90 (after distillation)

Table 2: Grignard Synthesis of Branched-Chain Fatty Acids

ParameterCondition 1Condition 2
Alkyl Halide 1-bromo-8-methylnonane1-chloro-8-methylnonane
Solvent Diethyl EtherTetrahydrofuran (THF)
Grignard Formation Mg turnings, I2 catalystMg turnings, gentle heating
Carboxylation Dry Ice (solid CO2)Gaseous CO2 bubbled through
Workup Dilute HClDilute H2SO4
Typical Yield (%) 70-8565-80
Typical Purity (%) >96 (after distillation)>95 (after distillation)

Experimental Protocols

Malonic Ester Synthesis of 9-Methyldecanoic Acid

This protocol is a generalized procedure and may require optimization.

  • Enolate Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol to prepare sodium ethoxide.

  • Alkylation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. After the addition is complete, heat the mixture to reflux and add 1-bromo-7-methylnonane (1.0 eq) dropwise. Continue refluxing for 4-6 hours.

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Hydrolysis and Decarboxylation: To the crude product, add an excess of 10% aqueous sulfuric acid and heat to reflux for 8-12 hours.

  • Purification: Cool the mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 9-Methyldecanoic acid by vacuum distillation.

Grignard Synthesis of 9-Methyldecanoic Acid

This protocol is a generalized procedure and may require optimization.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.1 eq) and a crystal of iodine. Add a small amount of a solution of 1-bromo-8-methylnonane (1.0 eq) in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition, reflux for an additional hour.

  • Carboxylation: Cool the Grignard reagent in an ice-salt bath and slowly add crushed dry ice in small portions with vigorous stirring. Allow the mixture to warm to room temperature.

  • Workup: Quench the reaction by slowly adding dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 9-Methyldecanoic acid by vacuum distillation.

Mandatory Visualization

Malonic_Ester_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Deprotonation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate Alkylated Malonic Ester Alkylated Malonic Ester Enolate->Alkylated Malonic Ester SN2 Reaction Alkyl Halide 1-bromo-7-methylnonane Alkyl Halide->Alkylated Malonic Ester 9-Methyldecanoic Acid 9-Methyldecanoic Acid Alkylated Malonic Ester->9-Methyldecanoic Acid Hydrolysis & Decarboxylation Acid_Heat H3O+, Heat Acid_Heat->9-Methyldecanoic Acid

Caption: Workflow for the Malonic Ester Synthesis of 9-Methyldecanoic acid.

Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Workup Alkyl Halide 1-bromo-8-methylnonane Grignard Reagent Grignard Reagent Alkyl Halide->Grignard Reagent Magnesium Magnesium Magnesium->Grignard Reagent Carboxylate Salt Carboxylate Salt Grignard Reagent->Carboxylate Salt Nucleophilic Attack Carbon Dioxide CO2 (Dry Ice) Carbon Dioxide->Carboxylate Salt 9-Methyldecanoic Acid 9-Methyldecanoic Acid Carboxylate Salt->9-Methyldecanoic Acid Protonation Acid H3O+ Acid->9-Methyldecanoic Acid

Caption: Workflow for the Grignard Synthesis of 9-Methyldecanoic acid.

Purification_Workflow Crude Product Crude Product Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation Removes volatile and non-volatile impurities Partially Purified Product Partially Purified Product Vacuum Distillation->Partially Purified Product Column Chromatography Column Chromatography Partially Purified Product->Column Chromatography Separates closely related impurities Pure 9-Methyldecanoic Acid Pure 9-Methyldecanoic Acid Column Chromatography->Pure 9-Methyldecanoic Acid

References

Troubleshooting

Troubleshooting peak tailing in GC-MS analysis of 9-Methyldecanoic acid

Technical Support Center: GC-MS Analysis of 9-Methyldecanoic Acid Welcome to the technical support center. This guide provides troubleshooting advice for common issues encountered during the Gas Chromatography-Mass Spect...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC-MS Analysis of 9-Methyldecanoic Acid

Welcome to the technical support center. This guide provides troubleshooting advice for common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 9-Methyldecanoic acid, with a focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for 9-Methyldecanoic acid in my GC-MS analysis?

A1: Peak tailing for a polar, active compound like 9-Methyldecanoic acid is primarily caused by undesirable secondary interactions with the GC system.[1][2] The free carboxylic acid group is prone to forming hydrogen bonds with active sites, such as exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, column stationary phase, or connecting tubing.[3][4] This interaction causes a portion of the analyte molecules to be retained longer than the bulk, resulting in a skewed, asymmetrical peak.[5]

Other significant causes include:

  • System Contamination: Non-volatile residues from previous injections can accumulate at the head of the column or in the inlet liner, creating active sites.[6][7]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes or turbulence in the sample path, leading to peak distortion.[3][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[4][5]

  • Sub-optimal Method Parameters: An inlet temperature that is too low can cause slow vaporization, while an inappropriate oven temperature program can affect focusing on the column.[1][9]

Q2: How can I quantitatively assess the severity of peak tailing?

A2: Peak tailing is most commonly measured using the Asymmetry Factor (As) or Tailing Factor (Tf) . These metrics quantify the degree of peak shape distortion. An ideal, perfectly symmetrical Gaussian peak has a value of 1.0. A value greater than 1.0 indicates peak tailing. In practice, an Asymmetry Factor above 1.5 is often considered problematic and requires investigation.[8]

The calculation is typically performed by the chromatography data system (CDS) by measuring the peak width at a specified height (e.g., 5% or 10% of the peak maximum).

Table 1: Comparison of Ideal vs. Tailing Peak Characteristics

ParameterIdeal Gaussian PeakTailing PeakImplication
Asymmetry Factor (As) at 10% height 1.0 - 1.2> 1.5Indicates significant secondary interactions.
Appearance SymmetricalBroad, skewed trailing edgeReduced resolution and inaccurate integration.
Resolution (Rs) HighLowCo-elution with nearby peaks is more likely.
Quantitative Accuracy HighLowIntegration is often inaccurate, underestimating peak area.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

If you observe peak tailing for 9-Methyldecanoic acid, follow a systematic approach to identify and resolve the root cause. Start with the simplest and most common solutions first.

The diagram below outlines a step-by-step process for diagnosing the source of peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (As > 1.5) inlet_maintenance Step 1: Perform Inlet Maintenance - Replace liner & septum - Clean inlet body start->inlet_maintenance check_1 Problem Solved? inlet_maintenance->check_1 column_maintenance Step 2: Address Column Activity - Trim 15-20 cm from column inlet check_1->column_maintenance No end_good Analysis Successful check_1->end_good Yes check_2 Problem Solved? column_maintenance->check_2 derivatize Step 3: Derivatize Sample - Convert -COOH to ester/silyl ester - See Protocol Below check_2->derivatize No check_2->end_good Yes check_3 Problem Solved? derivatize->check_3 method_optimization Step 4: Optimize GC Method - Check temperatures (inlet, oven) - Verify column polarity & condition check_3->method_optimization No check_3->end_good Yes end_bad Issue Persists: Consider Column Replacement or Advanced Support method_optimization->end_bad

References

Optimization

Technical Support Center: Optimization of Injection Parameters for 9-Methyldecanoic Acid GC-MS

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrom...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 9-Methyldecanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of 9-Methyldecanoic acid?

A1: Direct GC-MS analysis of free fatty acids like 9-Methyldecanoic acid is challenging due to their low volatility and polar nature. The carboxylic acid group can lead to poor peak shape, tailing, and adsorption onto the GC column and inlet surfaces, resulting in inaccurate quantification.[1] Derivatization, most commonly through conversion to Fatty Acid Methyl Esters (FAMEs), increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[2][3]

Q2: What is the most common derivatization method for 9-Methyldecanoic acid?

A2: The most widely used method is esterification to form a Fatty Acid Methyl Ester (FAME).[1] This is typically achieved using reagents like Boron Trifluoride (BF3) in methanol or by an acid-catalyzed reaction with methanol.[1][3]

Q3: Should I use a split or splitless injection for my 9-Methyldecanoic acid FAME analysis?

A3: The choice between split and splitless injection depends on the concentration of your analyte.

  • Split Injection: This is suitable for higher concentration samples. A portion of the injected sample is vented, preventing column overload and leading to sharper peaks.[4][5] Typical split ratios range from 5:1 to 500:1, with 20:1 being a common starting point.[4][6]

  • Splitless Injection: This is ideal for trace analysis where maximizing the transfer of the analyte to the column is crucial for sensitivity.[2][7]

Q4: What type of GC column is recommended for the analysis of 9-Methyldecanoic acid methyl ester?

A4: For the separation of branched-chain fatty acid isomers, a polar capillary column is recommended.[2] Columns with a cyano-based stationary phase, such as a DB-225ms or a highly polar HP-88, are often used for FAME analysis to achieve good separation of isomers.[2][8][9]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for 9-Methyldecanoic acid methyl ester shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?

A: Poor peak shape is a common issue that can compromise resolution and quantification.

  • Peak Tailing:

    • Cause: Active sites in the injector liner, column, or detector can interact with the analyte.[10] Incomplete derivatization can also leave polar carboxylic acid groups that cause tailing.

    • Solution:

      • Ensure derivatization is complete.

      • Use a deactivated inlet liner and consider replacing it if contamination is suspected.[11]

      • Trim the first few centimeters of the GC column to remove any active sites that have developed.[11]

      • Condition the column according to the manufacturer's instructions.

  • Peak Fronting:

    • Cause: This is typically a sign of column overload, where too much sample has been injected.[11]

    • Solution:

      • Dilute your sample.

      • Increase the split ratio to reduce the amount of sample entering the column.[11]

      • Reduce the injection volume.[11]

Issue 2: Low or No Signal (Poor Sensitivity)

Q: I am not seeing a peak for 9-Methyldecanoic acid methyl ester, or the signal is very weak. What should I check?

A: Low sensitivity can be caused by several factors throughout the analytical process.

  • Cause: Incomplete derivatization, leaks in the system, improper injection parameters, or issues with the MS detector.

  • Solution:

    • Verify Derivatization: Confirm that your derivatization procedure was successful by analyzing a known standard.

    • Check for Leaks: Use an electronic leak detector to check for leaks at the injector, detector, and column fittings.[12]

    • Optimize Injection: If you are using a split injection with a high split ratio for a low concentration sample, switch to a lower split ratio or a splitless injection.

    • Injector Temperature: Ensure the injector temperature is high enough for rapid volatilization of the FAME. A typical starting point is 250°C.[2]

    • MS Detector: Check the MS tune report to ensure the detector is functioning correctly.

Issue 3: Extra or "Ghost" Peaks in the Chromatogram

Q: My chromatogram shows unexpected peaks that are not from my sample. What is the source of this contamination?

A: Ghost peaks are typically due to contamination in the system or from the sample preparation process.

  • Cause: Contaminated solvents, septum bleed, contaminated inlet liner, or carryover from previous injections.

  • Solution:

    • Run a Blank: Inject a solvent blank to determine if the contamination is from the solvent or the syringe.[13]

    • Replace Consumables: Replace the septum and inlet liner, as these are common sources of contamination.[11][14]

    • Bake Out the Column: Condition the column at a high temperature (within its specified limits) to remove contaminants.[11]

    • Clean the Injector Port: If contamination persists, the injector port may need to be cleaned.

Data Presentation

Table 1: Recommended GC-MS Injection Parameters for 9-Methyldecanoic Acid Methyl Ester

ParameterRecommended ValueRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the FAME without thermal degradation.[2]
Injection Volume 1 µLA standard volume that can be adjusted based on sample concentration.
Injection Mode Split or SplitlessDependent on sample concentration. Start with a 20:1 split for unknown concentrations.[6]
Split Ratio 10:1 to 100:1Adjust based on analyte concentration to avoid column overload.[4][15]
Splitless Hold Time 0.5 - 1.0 minutesFor splitless injections, allows for efficient transfer of the analyte to the column.[7]
Liner Type Deactivated with glass woolMinimizes active sites and aids in sample vaporization.

Table 2: Example GC Oven Temperature Program for Branched-Chain FAMEs

StepTemperature (°C)Hold Time (min)Ramp Rate (°C/min)
Initial 800.5-
Ramp 1 1700.510
Ramp 2 22055

This is an example program and may require optimization for your specific column and analytes.[2]

Experimental Protocols

Protocol 1: Derivatization of 9-Methyldecanoic Acid to its Methyl Ester (FAME) using BF3-Methanol

This protocol describes the conversion of 9-Methyldecanoic acid to 9-Methyldecanoic acid methyl ester.

Materials:

  • 9-Methyldecanoic acid sample

  • Boron trifluoride-methanol (BF3-Methanol) reagent (12-14% w/w)[1]

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Glass reaction vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Accurately weigh or measure your sample containing 9-Methyldecanoic acid into a glass reaction vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

  • Reaction: Add 1 mL of BF3-Methanol reagent to the dried sample.[1]

  • Incubation: Tightly cap the vial and heat at 60°C for 10-30 minutes.[3]

  • Quenching: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution to stop the reaction.

  • Extraction: Add 1 mL of hexane to the vial, cap, and vortex vigorously for 1 minute. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the FAME to a clean vial.

  • Drying: Add a small amount of anhydrous Na2SO4 to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of 9-Methyldecanoic Acid Methyl Ester

This protocol provides a general procedure for the GC-MS analysis.

Instrumentation and Consumables:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Polar capillary column (e.g., DB-225ms, HP-88)[2]

  • Helium carrier gas

  • Autosampler vials with inserts

Procedure:

  • System Preparation: Set up the GC-MS system with the parameters outlined in Table 1 and an appropriate oven temperature program (see Table 2 for an example).

  • Sample Injection: Transfer the derivatized sample (from Protocol 1) into an autosampler vial. Place the vial in the autosampler tray.

  • Data Acquisition: Start the GC-MS run. The data acquisition will be controlled by the instrument's software. Ensure the mass spectrometer is set to scan a suitable mass range (e.g., m/z 50-350) or in Selected Ion Monitoring (SIM) mode for higher sensitivity if the characteristic ions of 9-Methyldecanoic acid methyl ester are known.

  • Data Analysis: After the run is complete, integrate the peak corresponding to 9-Methyldecanoic acid methyl ester. Identify the compound based on its retention time and mass spectrum, comparing it to a known standard or a spectral library.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 9-Methyldecanoic Acid Sample Derivatization Derivatization to FAME (BF3-Methanol) Sample->Derivatization Step 1 Extraction Hexane Extraction Derivatization->Extraction Step 2 Injection GC Injection (Split/Splitless) Extraction->Injection Step 3 Separation Chromatographic Separation (Polar Column) Injection->Separation Step 4 Detection Mass Spectrometry Detection Separation->Detection Step 5 Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Step 6 Quantification Quantification Identification->Quantification Step 7

Caption: Experimental workflow for the GC-MS analysis of 9-Methyldecanoic acid.

Troubleshooting_Tree Start GC-MS Problem PeakShape Poor Peak Shape? Start->PeakShape NoSignal Low/No Signal? Start->NoSignal ExtraPeaks Extra Peaks? Start->ExtraPeaks Tailing Tailing? PeakShape->Tailing Yes Fronting Fronting? PeakShape->Fronting No Sol_Tailing Check Derivatization Replace Liner Trim Column Tailing->Sol_Tailing Sol_Fronting Dilute Sample Increase Split Ratio Reduce Injection Volume Fronting->Sol_Fronting Sol_NoSignal Check for Leaks Optimize Injection Mode Check MS Tune NoSignal->Sol_NoSignal Sol_ExtraPeaks Run Solvent Blank Replace Septum/Liner Bake Out Column ExtraPeaks->Sol_ExtraPeaks

Caption: Troubleshooting decision tree for common GC-MS issues.

References

Troubleshooting

Technical Support Center: LC-MS/MS Analysis of 9-Methyldecanoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of 9-Methyldecanoic...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of 9-Methyldecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 9-Methyldecanoic acid?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix.[1] In the analysis of 9-Methyldecanoic acid from biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins can be co-extracted.[2][3] During LC-MS/MS analysis, these interfering compounds can either suppress or enhance the ionization of 9-Methyldecanoic acid in the mass spectrometer's ion source. This can lead to an underestimation or overestimation of its actual concentration, compromising the accuracy and reproducibility of the results.[2][4]

Q2: My signal for 9-Methyldecanoic acid is low and inconsistent. How can I determine if this is due to matrix effects?

A2: Low and variable signal intensity are common indicators of ion suppression, a type of matrix effect. To confirm if matrix effects are the cause, you can perform a post-extraction spike experiment. This involves comparing the signal response of 9-Methyldecanoic acid in a pure solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. A significantly lower signal in the matrix sample suggests ion suppression.[5] Another qualitative method is post-column infusion, where a constant flow of 9-Methyldecanoic acid is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip in the signal at retention times where matrix components are eluting and causing suppression.[5]

Q3: What are the most common sources of matrix effects in the analysis of branched-chain fatty acids like 9-Methyldecanoic acid?

A3: For branched-chain fatty acids in biological samples, the primary sources of matrix effects include:

  • Phospholipids: These are highly abundant in plasma and serum and are a major cause of ion suppression in electrospray ionization (ESI).[3]

  • Salts and Endogenous Metabolites: Co-extraction of salts and other small molecule metabolites can interfere with the ionization process.[6]

  • Sample Preparation Artifacts: Contaminants from plasticware, solvents, or reagents used during sample preparation can also lead to unexpected matrix effects.[2]

Q4: How can I minimize matrix effects for 9-Methyldecanoic acid analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: The goal is to remove interfering components while efficiently extracting 9-Methyldecanoic acid. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other interferences compared to simpler methods like protein precipitation (PPT).[2][7] Liquid-liquid extraction (LLE) can also be optimized to selectively extract the analyte.[2]

  • Chromatographic Separation: Optimizing the LC method to separate 9-Methyldecanoic acid from co-eluting matrix components is crucial. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of 9-Methyldecanoic acid is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by ion suppression or enhancement in the same way, allowing for accurate quantification.[6]

  • Derivatization: Derivatizing the carboxylic acid group of 9-Methyldecanoic acid can improve its chromatographic retention and ionization efficiency, potentially moving its elution time away from interfering matrix components and enhancing its signal.[9][10]

Q5: What type of ionization mode is best for 9-Methyldecanoic acid analysis?

A5: Given its carboxylic acid functional group, 9-Methyldecanoic acid is most appropriately analyzed in negative ion mode ESI, where it can be readily deprotonated to form [M-H]⁻ ions.[11] While analysis in positive ion mode is possible, it often requires derivatization to introduce a readily ionizable group and can be more susceptible to ion suppression from certain matrix components.[9][12] Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than ESI and may be a viable alternative.[2]

Quantitative Data Summary

The following table provides representative LC-MS/MS parameters for the analysis of a compound structurally similar to 9-Methyldecanoic acid. These values should be used as a starting point for method development and optimized for your specific instrumentation and matrix.

ParameterValueReference
Precursor Ion (m/z) [M-H]⁻ 185.15 (Calculated for 9-Methyldecanoic acid)N/A
Product Ion 1 (m/z) Varies (Requires experimental determination)[13]
Product Ion 2 (m/z) Varies (Requires experimental determination)[13]
Collision Energy (eV) 10 - 30 (Typical range for fatty acids)[14]
Limit of Detection (LOD) 0.05 - 0.1 µmol/L (Representative)[14]
Limit of Quantification (LOQ) 0.1 - 0.5 µmol/L (Representative)[14]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is recommended for cleaner samples and improved sensitivity, adapted from methods for similar long-chain fatty acids.[7]

Materials:

  • C18 SPE Cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid

  • Internal Standard (e.g., ¹³C-labeled 9-Methyldecanoic acid)

Procedure:

  • Sample Preparation: To 100 µL of plasma or serum, add the internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex, and centrifuge to pellet the proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute 9-Methyldecanoic acid with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

This is a general LC-MS/MS method that should be optimized for your specific instrument.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[7]

  • Mobile Phase A: 0.1% Formic acid in Water[15]

  • Mobile Phase B: Acetonitrile[15]

  • Flow Rate: 0.4 mL/min[7]

  • Injection Volume: 5 µL[7]

  • Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute the more hydrophobic compounds.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative[11]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV (typical)[14]

  • Source Temperature: 150°C (typical)[14]

  • Desolvation Temperature: 400°C (typical)[14]

  • MRM Transitions: To be determined by direct infusion of a pure standard of 9-Methyldecanoic acid.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the LC-MS/MS analysis of 9-Methyldecanoic acid, with a focus on matrix effects.

TroubleshootingWorkflow Troubleshooting Workflow for 9-Methyldecanoic Acid Analysis start Start: Poor Signal or High Variability check_system Check System Suitability (Peak Shape, Retention Time, Sensitivity) start->check_system system_ok System OK? check_system->system_ok troubleshoot_lcms Troubleshoot LC-MS System (e.g., Column, Solvents, Source) system_ok->troubleshoot_lcms No investigate_matrix Investigate Matrix Effects system_ok->investigate_matrix Yes troubleshoot_lcms->check_system post_extraction_spike Perform Post-Extraction Spike Experiment investigate_matrix->post_extraction_spike suppression_present Ion Suppression/Enhancement Observed? post_extraction_spike->suppression_present optimize_sample_prep Optimize Sample Preparation suppression_present->optimize_sample_prep Yes use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) suppression_present->use_sil_is No, but variability persists spe Implement/Optimize SPE optimize_sample_prep->spe lle Implement/Optimize LLE optimize_sample_prep->lle dilution Test Sample Dilution optimize_sample_prep->dilution optimize_chromatography Optimize Chromatography spe->optimize_chromatography lle->optimize_chromatography dilution->optimize_chromatography gradient Modify Gradient Profile optimize_chromatography->gradient column Try Different Column Chemistry optimize_chromatography->column gradient->use_sil_is column->use_sil_is revalidate Re-evaluate and Validate Method use_sil_is->revalidate end End: Robust Method revalidate->end

Caption: Troubleshooting workflow for 9-Methyldecanoic acid analysis.

References

Optimization

Technical Support Center: Enhancing the Resolution of Branched-Chain Fatty Acid Isomers in Chromatography

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the chromatographic separation of branched-chain fat...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the chromatographic separation of branched-chain fatty acid (BCFA) isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of branched-chain fatty acid (BCFA) isomers so challenging in chromatography?

A1: The resolution of BCFA isomers is challenging due to their subtle structural differences. Isomers such as iso and anteiso fatty acids often have very similar physicochemical properties, including boiling points and polarities. This similarity leads to close elution times and potential co-elution in both gas chromatography (GC) and liquid chromatography (LC), making their individual quantification and identification difficult.[1]

Q2: What is the most critical factor for improving the separation of BCFA isomers in Gas Chromatography (GC)?

A2: The selection of the GC column's stationary phase is the most critical factor.[2] For the separation of fatty acid methyl esters (FAMEs), including BCFA isomers, highly polar stationary phases are recommended.[3] Cyanopropylsiloxane-based columns (e.g., CP-Sil 88, HP-88, SP-2560) are particularly effective as they provide enhanced selectivity for separating isomers based on small differences in their structure and polarity.[2][3]

Q3: What is the purpose of derivatization in BCFA analysis, and which method is most common?

A3: Derivatization is a crucial step in preparing fatty acids for GC analysis. It converts the polar carboxylic acid group into a less polar and more volatile ester, which improves peak shape and reduces tailing.[4][5] The most common method is the conversion of fatty acids to fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF₃) in methanol or methanolic HCl.[4][6]

Q4: Can Liquid Chromatography (LC) be used to separate BCFA isomers?

A4: Yes, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is an effective technique for separating BCFA isomers, often without the need for derivatization.[1][7] Reversed-phase columns, such as C18, have shown good potential for separating long-chain BCFA isomers, while specialized chiral columns can be effective for short to medium-chain isomers.[1][7]

Q5: How does temperature programming impact the separation of BCFA isomers in GC?

A5: Temperature programming is essential for resolving complex mixtures of FAMEs with a wide range of boiling points.[8] A slow and optimized temperature ramp rate (e.g., 1-2°C/min) can significantly enhance the separation of closely eluting BCFA isomers by increasing their interaction time with the stationary phase.[3]

Q6: What role does the carrier gas flow rate play in GC separation of BCFA isomers?

A6: The carrier gas flow rate affects column efficiency and, consequently, resolution.[9] Operating at the optimal linear velocity for the chosen carrier gas (e.g., helium or hydrogen) and column diameter is crucial for minimizing peak broadening and maximizing the separation of closely eluting isomers.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of BCFA isomers.

Issue 1: Poor or No Resolution of iso and anteiso BCFA Isomers in GC

Primary Cause: Inadequate separation power of the chromatographic system, often due to a non-optimal GC column or method parameters.

Troubleshooting Workflow:

start Poor Resolution of iso/anteiso BCFAs column Verify GC Column start->column temp_program Optimize Temperature Program column->temp_program Using highly polar cyanopropyl column? carrier_gas Check Carrier Gas Flow Rate temp_program->carrier_gas Slow ramp rate (1-2°C/min) applied? derivatization Confirm Complete Derivatization carrier_gas->derivatization Flow rate optimized for column ID? solution Resolution Improved derivatization->solution Derivatization protocol validated?

Troubleshooting Decision Tree for Poor Resolution

Solutions:

  • Verify GC Column:

    • Recommendation: Use a highly polar cyanopropylsiloxane stationary phase column (e.g., HP-88, CP-Sil 88, SP-2560).[3] These columns are specifically designed for separating FAME isomers.

    • Action: Confirm that the installed column is appropriate for BCFA isomer separation. Longer columns (e.g., 100 m) generally provide better resolution.[3]

  • Optimize Oven Temperature Program:

    • Rationale: A slow temperature ramp enhances the separation of compounds with close boiling points.[8]

    • Action: Start with a low initial oven temperature and implement a slow ramp rate, such as 1-2°C per minute, during the elution window of the C16:1 FAMEs.[3]

  • Check Carrier Gas Flow Rate:

    • Rationale: Column efficiency is dependent on the linear velocity of the carrier gas.

    • Action: Ensure the carrier gas flow rate is set to the optimal velocity for your column's internal diameter to maximize resolution.

  • Confirm Complete Derivatization:

    • Rationale: Incomplete conversion of fatty acids to FAMEs can lead to peak tailing and interfere with the separation of target isomers.

    • Action: Review and optimize the derivatization protocol to ensure complete reaction.

Issue 2: Peak Tailing for BCFA Isomers

Primary Cause: Active sites within the GC system or issues with the sample derivatization.

Solutions:

  • Deactivate the System: Active sites in the injector liner or the column itself can interact with the analytes, causing peak tailing.

    • Action: Use a deactivated inlet liner. If the column is old or has been used extensively, consider conditioning it according to the manufacturer's instructions or trimming the first few centimeters from the inlet side.

  • Ensure Complete Derivatization: The presence of underivatized fatty acids is a common cause of peak tailing.

    • Action: Verify the completeness of the derivatization reaction. This may involve optimizing reaction time, temperature, or reagent concentrations.

Issue 3: Co-elution of BCFA Isomers with other Fatty Acids

Primary Cause: The chosen stationary phase lacks the selectivity to separate the BCFA isomers from other FAMEs in the sample.

Solutions:

  • Change Stationary Phase:

    • Action: If co-elution persists on a standard polar column, consider a column with a different, highly polar stationary phase, such as one with a high cyanopropyl content.[2]

  • Utilize Two-Dimensional Gas Chromatography (GCxGC):

    • Rationale: GCxGC employs two columns with different separation mechanisms, providing significantly enhanced peak capacity and resolution.[3]

    • Action: For highly complex samples where co-elution is a major issue, GCxGC can often resolve isomers that are inseparable in a single-dimension GC system.[3]

Data Presentation

Table 1: GC Column Characteristics for BCFA Isomer Separation
Stationary PhasePolarityKey FeaturesRecommended for
High-Cyanopropyl Siloxane (e.g., HP-88, CP-Sil 88, SP-2560)Highly PolarExcellent selectivity for positional and geometric FAME isomers.Baseline separation of iso and anteiso isomers and other complex mixtures.[2][3]
Polyethylene Glycol (WAX) (e.g., DB-WAX)PolarGood for general FAME analysis, separates based on carbon chain length and degree of unsaturation.Less complex samples where critical isomer separation is not the primary goal.
5% Phenyl Methylpolysiloxane (e.g., DB-5ms)Non-polarSeparates primarily based on boiling point.Not recommended for BCFA isomer separation due to frequent co-elution.[10]
Table 2: Typical GC-MS Temperature Program for BCFA Isomer Analysis
ParameterValueRationale
Initial Temperature 100-150 °CAllows for focusing of early eluting compounds.[10]
Initial Hold Time 1-2 minutesEnsures sharp starting peaks.[10]
Ramp Rate 1-5 °C/minuteA slow ramp is critical for resolving closely eluting isomers.[3][10]
Final Temperature 280-300 °CEnsures all higher boiling point compounds elute from the column.[10]
Final Hold Time 5-10 minutesClears the column of any remaining sample components.[10]

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride (BF₃)-Methanol

This protocol describes a common and effective method for preparing FAMEs for GC analysis.

Materials:

  • Dried lipid extract or fatty acid standard

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Screw-cap glass tubes

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place 1-10 mg of the dried lipid extract into a screw-cap glass tube.

  • Reagent Addition: Add 1 mL of 14% BF₃-Methanol to the tube.[3]

  • Reaction: Tightly cap the tube, vortex for 10 seconds, and heat at 60°C for 30-60 minutes in a heating block or water bath.[3]

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of saturated NaCl solution and 1 mL of hexane.[3]

    • Vortex vigorously for 30 seconds to extract the FAMEs into the upper hexane layer.

    • Centrifuge briefly to ensure clear phase separation.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water. The sample is now ready for GC-MS analysis.

Experimental Workflow for FAME Preparation:

start Start: Dried Lipid Extract add_bf3 Add 14% BF₃-Methanol start->add_bf3 heat Heat at 60°C for 30-60 min add_bf3->heat extract Extract with Hexane & Saturated NaCl heat->extract collect Collect Hexane Layer extract->collect dry Dry with Anhydrous Na₂SO₄ collect->dry end Ready for GC-MS Analysis dry->end

Workflow for Fatty Acid Methyl Ester (FAME) Preparation

Protocol 2: General UHPLC-MS Method for BCFA Isomer Analysis

This protocol provides a starting point for the separation of underivatized BCFAs using UHPLC-MS.

Materials:

  • Lipid extract dissolved in a suitable solvent (e.g., methanol)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • UHPLC system coupled to a high-resolution mass spectrometer

  • C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm)

Procedure:

  • Sample Preparation: Dissolve the lipid extract in the initial mobile phase composition to ensure compatibility.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC CSH C18, 150 mm x 2.1 mm, 1.7 µm.

    • Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). A typical gradient might start at 50% B and increase to 95% B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for fatty acids.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan mode for profiling or targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of specific isomers.

Logical Relationship for Method Selection:

start Need to separate BCFA isomers volatile Are analytes volatile or can be made volatile? start->volatile gcms Use GC-MS with FAME derivatization volatile->gcms Yes lcms Use UHPLC-MS (no derivatization needed) volatile->lcms No complex Is the sample matrix highly complex? gcms->complex gcxgc Consider GCxGC for enhanced resolution complex->gcxgc Yes

Decision Diagram for Chromatographic Method Selection

References

Troubleshooting

Preventing degradation of 9-Methyldecanoic acid during sample storage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 9-Methyldecanoic acid during sample storage. Frequently Aske...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 9-Methyldecanoic acid during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is 9-Methyldecanoic acid and why is its stability during storage important?

9-Methyldecanoic acid is a saturated branched-chain fatty acid. Its stability is crucial for the accuracy and reproducibility of experimental results. Degradation can lead to the formation of impurities, a decrease in the effective concentration of the acid, and potentially altered biological activity, compromising the validity of research findings.

Q2: What are the primary factors that can cause the degradation of 9-Methyldecanoic acid during storage?

As a saturated fatty acid, 9-Methyldecanoic acid is relatively stable against oxidation compared to unsaturated fatty acids. However, degradation, primarily through oxidation, can still be initiated or accelerated by the following factors:

  • Exposure to Oxygen: Direct contact with air can lead to slow oxidation.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][2][3][4]

  • Exposure to Light: UV light can provide the energy to initiate oxidative processes.

  • Presence of Metal Ions: Transition metals such as copper and iron can catalyze oxidative degradation.

Q3: What are the ideal storage conditions for neat (undissolved) 9-Methyldecanoic acid?

To ensure the long-term stability of neat 9-Methyldecanoic acid, the following conditions are recommended:

  • Temperature: Store at -20°C or lower. For long-term storage (years), -80°C is preferable.[5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Container: Use amber glass vials with tight-fitting caps to protect from light and prevent moisture entry.

Q4: Is it better to store 9-Methyldecanoic acid as a solid or dissolved in a solvent?

For long-term storage, it is generally best to store 9-Methyldecanoic acid as a neat, solid material under the ideal conditions mentioned in Q3. Storing it in solution can increase the risk of degradation depending on the solvent's purity and storage conditions. If storing in solution is necessary for experimental reasons, the choice of solvent is critical.

Q5: Which solvents are recommended for short-term storage of 9-Methyldecanoic acid solutions?

If short-term storage in solution is required, use high-purity, peroxide-free solvents. Saturated fatty acids are generally soluble in organic solvents like ethanol, methanol, and chloroform.[6] It is crucial to use solvents that are themselves stable and do not contain impurities that could promote degradation. No single solvent has been shown to significantly affect the fatty acid profile during extraction, suggesting that solvent choice is less critical than storage conditions.[7]

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Inconsistent experimental results Degradation of 9-Methyldecanoic acid leading to lower effective concentration or interfering byproducts.1. Verify the purity of your 9-Methyldecanoic acid sample using an appropriate analytical method (see Experimental Protocols). 2. Review your storage conditions against the ideal recommendations (see FAQs). 3. Aliquot your stock to minimize freeze-thaw cycles and contamination.
Visible changes in the sample (e.g., discoloration) Significant degradation has likely occurred.1. Discard the sample. 2. Obtain a fresh stock of 9-Methyldecanoic acid. 3. Strictly adhere to recommended storage protocols with the new sample.
Appearance of unexpected peaks in analytical chromatograms (GC-MS, HPLC-MS) Presence of degradation products.1. Identify potential degradation products by mass spectrometry. Common oxidation products of fatty acids include shorter-chain fatty acids, aldehydes, and ketones. 2. Implement stricter storage conditions (e.g., purging with inert gas, using antioxidants).

Quantitative Data on Fatty Acid Stability

While specific quantitative stability data for 9-Methyldecanoic acid is limited, the following tables provide representative data for saturated fatty acids under various storage conditions. As a saturated fatty acid, 9-Methyldecanoic acid is expected to exhibit high stability, similar to or greater than the saturated fatty acids listed.

Table 1: Effect of Storage Temperature on the Stability of Saturated Fatty Acids (SFA) in Animal Fats over 210 Days [1]

Storage TemperatureChange in Total SFAChange in Monounsaturated Fatty Acids (MUFA)Change in Polyunsaturated Fatty acids (PUFA)
+2°C IncreaseSignificant Decrease (P < 0.05)Significant Decrease (P < 0.05)
-18°C No Significant Difference (P > 0.05)No Significant DecreaseNo Significant Decrease

Note: The increase in the relative percentage of SFAs at +2°C is due to the significant degradation of the less stable MUFAs and PUFAs.

Table 2: Long-Term Stability of Saturated Fatty Acids in Human Serum Stored at -80°C [5]

Lipid FractionStorage DurationReliability Coefficient for SFAObservation
Cholesteryl Ester8-10 years0.70High stability
Triglyceride8-10 years≥0.70High stability
Phospholipid8-10 years≥0.70High stability

Note: Reliability coefficients ≥ 0.70 indicate high stability with no significant degradation observed.

Experimental Protocols

Protocol 1: Stability Testing of 9-Methyldecanoic Acid

This protocol describes a method for assessing the stability of 9-Methyldecanoic acid under different storage conditions.

1. Sample Preparation:

  • Prepare multiple aliquots of high-purity 9-Methyldecanoic acid in amber glass vials.
  • For each storage condition to be tested (e.g., different temperatures, with/without inert gas), prepare a set of triplicate samples.
  • A baseline "time zero" sample should be analyzed immediately.

2. Storage Conditions:

  • Store the sample sets under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
  • For testing the effect of the atmosphere, some samples can be stored under ambient air while others are purged with argon or nitrogen before sealing.

3. Time Points:

  • Analyze one triplicate set from each condition at predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).

4. Analysis:

  • At each time point, analyze the samples using a validated analytical method such as GC-MS or LC-MS/MS (see Protocols 2 and 3) to quantify the remaining 9-Methyldecanoic acid and identify any degradation products.

5. Data Evaluation:

  • Compare the concentration of 9-Methyldecanoic acid at each time point to the "time zero" sample.
  • Calculate the percentage of degradation over time for each storage condition.

Protocol 2: Quantification of 9-Methyldecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Derivatization (to form Fatty Acid Methyl Esters - FAMEs):

  • To a known amount of the 9-Methyldecanoic acid sample, add a methanolic solution of potassium hydroxide.
  • Vortex vigorously for 30 seconds.
  • Neutralize the solution by adding sodium hydrogen sulfate monohydrate.
  • After settling, transfer the upper organic phase for GC-MS analysis.

2. GC-MS Parameters:

  • Column: DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 60°C, ramp to 215°C at 15°C/min, then to 250°C at 10°C/min, and finally to 280°C at 5°C/min with a 2-minute hold.
  • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass-to-charge ratio (m/z) range of 30 to 500 amu.

3. Quantification:

  • Create a calibration curve using standards of 9-Methyldecanoic acid methyl ester.
  • Quantify the amount of 9-Methyldecanoic acid in the sample by comparing its peak area to the calibration curve.

Protocol 3: Quantification of 9-Methyldecanoic Acid and its Oxidation Products by HPLC-MS/MS

1. Sample Preparation:

  • Extract the lipid fraction from the sample matrix if necessary using a suitable solvent system (e.g., chloroform:methanol).
  • For quantification, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of 9-Methyldecanoic acid).

2. HPLC Parameters:

  • Column: A reverse-phase C18 column.
  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an additive like ammonium acetate or formate.
  • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

3. MS/MS Parameters:

  • Ionization Source: Electrospray ionization (ESI), typically in negative ion mode for fatty acids.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
  • MRM Transitions:
  • For 9-Methyldecanoic acid: Monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.
  • For potential oxidation products: Monitor transitions corresponding to the expected masses of hydroxylated or carbonylated derivatives.

4. Quantification:

  • Quantify 9-Methyldecanoic acid and its degradation products by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

Visualizations

G Troubleshooting Logic for 9-Methyldecanoic Acid Degradation start Inconsistent Experimental Results? degradation_suspected Degradation Suspected start->degradation_suspected check_purity Check Purity (GC-MS/HPLC-MS) review_storage Review Storage Conditions check_purity->review_storage implement_changes Implement Correct Storage: - -20°C or lower - Inert Atmosphere - Protect from Light review_storage->implement_changes aliquot Aliquot New Sample re_evaluate Re-evaluate Experiment aliquot->re_evaluate degradation_suspected->check_purity Yes stable Sample is Stable degradation_suspected->stable No stable->re_evaluate implement_changes->aliquot

Caption: Troubleshooting workflow for suspected degradation.

G Experimental Workflow for Stability Assessment start Prepare Aliquots of 9-Methyldecanoic Acid storage Store under Different Conditions (Temp, Atmosphere, Light) start->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze by GC-MS or HPLC-MS/MS sampling->analysis quantification Quantify Parent Compound and Degradation Products analysis->quantification data_analysis Calculate Degradation Rate quantification->data_analysis conclusion Determine Optimal Storage Conditions data_analysis->conclusion

References

Optimization

Improving the efficiency of 9-Methyldecanoic acid extraction from complex matrices

Welcome to the technical support center for the efficient extraction of 9-methyldecanoic acid from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide tr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of 9-methyldecanoic acid from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting 9-methyldecanoic acid from complex biological matrices?

A1: The primary methods for extracting 9-methyldecanoic acid include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supercritical fluid extraction (SFE). LLE is a traditional method that partitions the analyte between two immiscible liquid phases.[1][2] SPE utilizes a solid sorbent to selectively retain and elute the analyte.[3][4] SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering a "green" alternative.[5][6][7] The choice of method depends on the sample matrix, desired purity, and available instrumentation.

Q2: I am experiencing low recovery of 9-methyldecanoic acid. What are the potential causes and solutions?

A2: Low recovery can stem from several factors:

  • Incomplete cell lysis: For tissue samples, ensure thorough homogenization to release the analyte.

  • Suboptimal solvent polarity: The polarity of the extraction solvent is crucial for efficient solubilization of 9-methyldecanoic acid.[8][9] For LLE, a common and effective method is the use of a chloroform and methanol mixture, as in the Folch or Bligh and Dyer methods.[10]

  • Poor phase separation in LLE: Emulsions can form, trapping the analyte.[11] To mitigate this, try gentle mixing instead of vigorous shaking, adding salt to the aqueous phase, or using a different solvent system.[11]

  • Improper SPE sorbent selection or protocol: Ensure the sorbent chemistry is appropriate for retaining a branched-chain fatty acid. A C18 or a mixed-mode sorbent can be effective.[12][13] Follow the conditioning, loading, washing, and elution steps carefully.[14][15]

  • Analyte degradation: Minimize sample handling time and keep samples on ice to prevent enzymatic degradation.[10]

Q3: How can I remove interfering substances from my extract?

A3: Complex matrices contain various compounds that can interfere with analysis.

  • For LLE: Multiple extraction steps can improve purity. The addition of a wash step with a salt solution can help remove water-soluble impurities.[16]

  • For SPE: A well-developed SPE protocol is highly effective for cleanup.[17] A wash step with a solvent that removes weakly bound impurities without eluting the 9-methyldecanoic acid is critical.[15]

  • Protein precipitation: For plasma or serum samples, initial protein precipitation with a cold organic solvent like methanol or acetonitrile is a crucial step to remove the bulk of proteins.[2][16][18]

Q4: Is derivatization necessary for the analysis of 9-methyldecanoic acid?

A4: For gas chromatography (GC) analysis, derivatization is essential to increase the volatility and thermal stability of 9-methyldecanoic acid.[19] Esterification to form a methyl ester (FAME) is a common and effective method.[20][21] Reagents like boron trifluoride (BF3) in methanol are frequently used.[19] For liquid chromatography (LC) analysis, derivatization may not be necessary if using a sensitive detector like a mass spectrometer (MS). However, derivatization to add a UV-active or fluorescent tag can enhance detection for HPLC with UV or fluorescence detectors.[22]

Q5: How do I choose the right analytical technique for quantifying 9-methyldecanoic acid?

A5: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and powerful techniques for the quantification of 9-methyldecanoic acid.[12]

  • GC-MS: Offers high resolution and is well-suited for volatile compounds. It requires derivatization of the fatty acid.[23]

  • LC-MS: Is highly sensitive and can often analyze the underivatized acid, simplifying sample preparation.[24] Reversed-phase chromatography is typically used for separation.[25]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of 9-methyldecanoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Emulsion formation during LLE High lipid or protein content in the sample; vigorous shaking.[11]- Gently swirl or invert the extraction tube instead of vigorous shaking.[11]- Add a small amount of saturated NaCl solution to the aqueous phase.- Centrifuge at a higher speed and/or for a longer duration.- Consider using a supported liquid extraction (SLE) plate, which is less prone to emulsion formation.[11]
Low extraction efficiency with SPE Incorrect sorbent choice; improper conditioning or elution solvent.- For a medium-chain fatty acid, a C18 or a mixed-mode (e.g., reversed-phase and anion exchange) sorbent is often suitable.[12][13]- Ensure the cartridge is properly conditioned with the recommended solvents to activate the sorbent.[14]- Optimize the elution solvent. A more non-polar solvent or the addition of a small amount of acid (e.g., formic acid) to an organic solvent may be necessary to elute the fatty acid.[16]
Co-elution of interfering peaks in chromatography Incomplete removal of matrix components.- Improve the wash step in your SPE protocol by using a solvent of intermediate strength that can remove interferences without eluting the analyte.[15]- For LLE, perform a back-extraction to further clean the organic phase.- Optimize the chromatographic gradient (for LC) or temperature program (for GC) to improve separation.
Analyte degradation Enzymatic activity; prolonged exposure to heat or harsh chemicals.- Work with samples on ice and process them as quickly as possible.[10][18]- Use fresh solvents and high-purity reagents.- If derivatizing at high temperatures, minimize the reaction time as much as possible without compromising the reaction yield.
Poor peak shape in GC-MS analysis Incomplete derivatization; active sites in the GC system.- Ensure the derivatization reaction goes to completion by optimizing reagent concentration, reaction time, and temperature.- Use a fresh vial of derivatizing agent.- Check for and address any active sites in the GC inlet liner or column by replacing the liner and trimming the column.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) based on Bligh and Dyer Method

This protocol is suitable for the extraction of 9-methyldecanoic acid from plasma or tissue homogenates.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or ultrapure water)

  • Sample (e.g., 100 µL plasma or 100 mg tissue homogenate)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To your sample in a glass centrifuge tube, add a 2:1 (v/v) mixture of chloroform:methanol. For 100 µL of plasma, use 2 mL of the solvent mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Agitate on an orbital shaker for 15-20 minutes at room temperature.

  • Add 0.2 volumes (0.4 mL for a 2 mL extraction) of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., hexane for GC-MS after derivatization, or mobile phase for LC-MS).[16]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline for cleaning up an extract containing 9-methyldecanoic acid using a C18 SPE cartridge.

Materials:

  • C18 SPE cartridge

  • Methanol

  • Ultrapure water

  • Hexane

  • Elution solvent (e.g., acetonitrile with 5% formic acid)

  • Sample extract reconstituted in a weak solvent

  • SPE manifold

Procedure:

  • Conditioning: Condition the C18 cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water. Do not let the sorbent go dry.

  • Loading: Load the reconstituted sample onto the cartridge.

  • Washing:

    • Wash with 3 mL of 5% methanol in water to remove polar impurities.

    • Wash with 3 mL of hexane to remove non-polar, interfering lipids.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the 9-methyldecanoic acid with 2 mL of the elution solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the appropriate solvent for analysis.[16]

Protocol 3: Derivatization for GC-MS Analysis (Methyl Ester Formation)

This protocol describes the formation of the methyl ester of 9-methyldecanoic acid.

Materials:

  • Dried sample extract

  • Boron trifluoride (BF3) in methanol (14% w/v)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

Procedure:

  • To the dried extract, add 1 mL of 14% BF3 in methanol.

  • Cap the vial tightly and heat at 60°C for 10 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly and then allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.[19]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Cleanup & Derivatization cluster_analysis Analysis Sample Complex Matrix (Plasma, Tissue) LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE SFE Supercritical Fluid Extraction Sample->SFE Crude_Extract Crude Extract LLE->Crude_Extract SPE->Crude_Extract SFE->Crude_Extract Cleanup SPE Cleanup Crude_Extract->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Final_Sample Final Sample Cleanup->Final_Sample For LC-MS Derivatization->Final_Sample For GC-MS GCMS GC-MS Final_Sample->GCMS LCMS LC-MS Final_Sample->LCMS Data Quantitative Data GCMS->Data LCMS->Data

Caption: General workflow for the extraction and analysis of 9-methyldecanoic acid.

troubleshooting_logic Start Low Analyte Recovery? Check_Lysis Is cell lysis complete (for tissues)? Start->Check_Lysis Yes Success Recovery Improved Start->Success No Improve_Lysis Improve homogenization technique. Check_Lysis->Improve_Lysis No Check_Solvent Is extraction solvent optimal? Check_Lysis->Check_Solvent Yes Improve_Lysis->Check_Solvent Optimize_Solvent Optimize solvent polarity (e.g., Chloroform:Methanol). Check_Solvent->Optimize_Solvent No Check_Phase_Separation Emulsion or poor phase separation in LLE? Check_Solvent->Check_Phase_Separation Yes Optimize_Solvent->Check_Phase_Separation Troubleshoot_LLE Gentle mixing, add salt, or centrifuge longer. Check_Phase_Separation->Troubleshoot_LLE Yes Check_SPE Is SPE protocol optimized? Check_Phase_Separation->Check_SPE No Troubleshoot_LLE->Check_SPE Optimize_SPE Verify sorbent, conditioning, wash, and elution steps. Check_SPE->Optimize_SPE No Check_SPE->Success Yes Optimize_SPE->Success

Caption: Troubleshooting flowchart for low recovery of 9-methyldecanoic acid.

References

Troubleshooting

Technical Support Center: Quantification of 9-Methyldecanoic Acid

Welcome to the technical support center for the quantification of 9-methyldecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 9-methyldecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding calibration curve issues in the analysis of this branched-chain fatty acid.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific issues you may encounter during the gas chromatography-mass spectrometry (GC-MS) quantification of 9-methyldecanoic acid.

Issue 1: Non-Linear Calibration Curve

Q: My calibration curve for 9-methyldecanoic acid is non-linear, showing a significant deviation from a straight line, especially at higher concentrations. What are the potential causes and how can I achieve a linear response?

A: Non-linearity in calibration curves is a common challenge that can compromise the accuracy of quantification. Several factors can contribute to this issue.

Potential Causes and Solutions:

CauseDetailed ExplanationRecommended Solution
Incomplete Derivatization 9-Methyldecanoic acid, like other free fatty acids, is polar and requires derivatization to a more volatile form, typically a fatty acid methyl ester (FAME), for GC-MS analysis.[1] If the derivatization reaction is incomplete, the remaining free acid can interact with active sites in the GC system, leading to peak tailing and a non-linear response.Ensure your derivatization protocol is optimized and goes to completion. Use a reliable and fresh derivatization reagent, such as boron trifluoride-methanol (BF₃-methanol) or trimethylsulfonium hydroxide (TMSH).[2][3] Verify the reaction time and temperature are adequate for complete conversion.[2]
Detector Saturation At high concentrations of 9-methyldecanoic acid, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the calibration curve to bend.[4]Dilute your higher concentration standards and samples to fall within the linear dynamic range of the detector. If high sensitivity is not required, you can also adjust the detector voltage or use a less sensitive transition ion for quantification.
Matrix Effects Co-extracted components from the sample matrix (e.g., plasma, tissue) can interfere with the ionization of the target analyte in the MS source, leading to ion suppression or enhancement, which can manifest as non-linearity.[5][6]Prepare matrix-matched calibration standards by spiking known concentrations of 9-methyldecanoic acid into a blank matrix extract that is representative of your samples. This helps to compensate for consistent matrix effects.
Injector Issues A contaminated or active injector liner can cause adsorption of the analyte, particularly at lower concentrations, leading to a non-linear response that does not pass through the origin.Regularly clean or replace the injector liner. Using a deactivated liner can minimize active sites.[7]

Troubleshooting Workflow for Non-Linearity:

start Non-Linear Calibration Curve Observed check_derivatization Verify Derivatization Completeness start->check_derivatization check_concentration Assess Analyte Concentration check_derivatization->check_concentration Complete solution_derivatization Optimize derivatization protocol (reagent, time, temp) check_derivatization->solution_derivatization Incomplete? check_matrix Investigate Matrix Effects check_concentration->check_matrix In range solution_concentration Dilute standards and samples check_concentration->solution_concentration Too high? check_system Inspect GC-MS System check_matrix->check_system Ruled out solution_matrix Prepare matrix-matched standards check_matrix->solution_matrix Suspected? solution_system Clean/replace injector liner check_system->solution_system

A troubleshooting workflow for addressing non-linear calibration curves.

Issue 2: Poor Reproducibility of Calibration Standards

Q: I am observing high variability (poor precision) between replicate injections of the same 9-methyldecanoic acid calibration standard. What could be causing this and how can I improve it?

A: Poor reproducibility can stem from several sources, ranging from sample preparation to instrument performance.

Potential Causes and Solutions:

CauseDetailed ExplanationRecommended Solution
Inconsistent Injection Volume Variability in the volume of sample introduced into the GC can be a major source of imprecision, especially with manual injections. Autosamplers can also exhibit poor reproducibility if not properly maintained.[7]Use a calibrated autosampler for injections. Regularly inspect and clean the syringe. Ensure the syringe is drawing and dispensing the correct volume without air bubbles.[8]
Sample Evaporation If standards are left uncapped or in vials with loose-fitting septa, the solvent can evaporate, leading to an increase in the analyte concentration over time and causing upward drift in the response.Use high-quality autosampler vials with tight-fitting septa. Prepare fresh dilutions of working standards regularly.
Instability of Derivatives While FAMEs are generally stable, prolonged storage or exposure to moisture can lead to degradation.Analyze derivatized samples as soon as possible. If storage is necessary, keep them in a tightly sealed vial at a low temperature (e.g., -20°C) and under an inert atmosphere if possible.
GC System Leaks Leaks in the carrier gas flow path can lead to unstable flow rates, affecting retention times and peak areas.[7]Regularly perform a leak check on your GC system, paying close attention to the septum, liner O-ring, and column fittings.
Inadequate Mixing If stock or working solutions are not thoroughly mixed after preparation or before taking an aliquot, the concentration may not be homogenous.Vortex all solutions thoroughly after preparation and before each use.

Logical Flow for Diagnosing Poor Reproducibility:

start Poor Reproducibility (High %RSD) check_injection Evaluate Injection Process start->check_injection check_sample_handling Review Sample Handling check_injection->check_sample_handling Consistent injection_path Autosampler vs. Manual check_injection->injection_path check_gc_system Inspect GC System Integrity check_sample_handling->check_gc_system Consistent sample_path Assess Standard Preparation and Storage check_sample_handling->sample_path gc_path Check for System Leaks check_gc_system->gc_path manual_injection Refine manual injection technique injection_path->manual_injection Manual autosampler_issue Service autosampler (clean/replace syringe) injection_path->autosampler_issue Autosampler mixing_issue Ensure thorough vortexing sample_path->mixing_issue evaporation_issue Use proper vials and caps sample_path->evaporation_issue stability_issue Analyze freshly prepared standards sample_path->stability_issue leak_found Fix leaks and re-test gc_path->leak_found start Plasma Sample add_is Add Internal Standard (e.g., C17:0) start->add_is extraction Lipid Extraction (Folch Method) add_is->extraction dry_down Evaporate to Dryness extraction->dry_down derivatization Derivatization (BF3-Methanol) dry_down->derivatization fame_extraction Extract FAMEs (Hexane) derivatization->fame_extraction gcms_analysis GC-MS Analysis (SIM Mode) fame_extraction->gcms_analysis data_processing Data Processing (Calibration Curve) gcms_analysis->data_processing quantification Quantification of 9-Methyldecanoic Acid data_processing->quantification

References

Optimization

Technical Support Center: Optimizing Derivatization of 9-Methyldecanoic Acid

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of derivatization reactions for 9-methyldecanoic acid for analysis by gas...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of derivatization reactions for 9-methyldecanoic acid for analysis by gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of 9-methyldecanoic acid necessary for GC-MS analysis?

A1: Derivatization is essential for the GC-MS analysis of 9-methyldecanoic acid because, in its free form, it is a polar compound with low volatility. This polarity leads to poor chromatographic performance, such as peak tailing and adsorption to the GC column.[1][2] Converting it to a non-polar, more volatile derivative, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ester, significantly improves separation, peak shape, and analytical accuracy.[1]

Q2: What are the most common derivatization methods for 9-methyldecanoic acid?

A2: The two most prevalent methods for the derivatization of fatty acids like 9-methyldecanoic acid are:

  • Esterification: This process, typically methylation, converts the carboxylic acid to a fatty acid methyl ester (FAME). A common and effective reagent for this is boron trifluoride in methanol (BF₃-methanol).[1][3]

  • Silylation: This method replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group, forming a TMS ester. A frequently used reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2][4]

Q3: Which derivatization method is better, esterification or silylation?

A3: The choice between esterification and silylation depends on the specific requirements of the analysis.

  • Esterification (FAME synthesis) is a robust and widely used method that produces stable derivatives.[4] It is often preferred for targeted analysis of fatty acids.

  • Silylation is a versatile method that can derivatize other functional groups (e.g., hydroxyls) simultaneously.[2] However, TMS derivatives can be sensitive to moisture, and the excess reagent can sometimes interfere with the chromatography.[2][4]

Q4: What are the critical parameters to optimize for a successful derivatization reaction?

A4: For complete and reproducible derivatization, the following parameters should be optimized:

  • Reaction Temperature: Higher temperatures can speed up the reaction but may also degrade sensitive compounds. A typical starting point is 60°C.[5]

  • Reaction Time: The time needed for the reaction to complete can vary. A time-course study is recommended to determine the optimal duration.[5]

  • Reagent Concentration: An insufficient amount of derivatizing agent will lead to an incomplete reaction, while a large excess can introduce artifacts.[5]

  • Absence of Water: Most derivatization reagents are moisture-sensitive. Ensure all glassware and solvents are anhydrous to prevent hindering the reaction.[1][5]

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of 9-methyldecanoic acid.

SymptomPossible Cause(s)Recommended Solution(s)
Incomplete Derivatization (Observed as broad, tailing peaks or multiple peaks for 9-methyldecanoic acid)1. Insufficient reaction time or temperature.[5] 2. Insufficient amount of derivatization reagent.[5] 3. Presence of water in the reaction mixture.[1][5]1. Increase the reaction time and/or temperature. Perform an optimization study.[5] 2. Increase the molar excess of the derivatization reagent. 3. Ensure all glassware and solvents are anhydrous. Consider using a water scavenger.[5]
Low Product Yield 1. Incomplete reaction (see above). 2. Degradation of the analyte. 3. Loss of derivative during workup/extraction.1. Optimize reaction conditions as described above. 2. Use milder reaction conditions if degradation is suspected. 3. Ensure proper phase separation during liquid-liquid extraction and minimize evaporation steps.
Poor Peak Shape (Tailing) in GC-MS1. Incomplete derivatization leaving polar free fatty acid.[1] 2. Active sites in the GC inlet liner or column. 3. Column overload.1. Re-optimize the derivatization procedure. 2. Use a deactivated inlet liner and/or a column designed for inertness. Consider replacing the liner or trimming the column inlet. 3. Dilute the sample before injection.
Presence of Extraneous Peaks 1. Impurities in reagents or solvents. 2. Side reactions from overly harsh derivatization conditions. 3. Contamination from plasticware (e.g., phthalates).1. Use high-purity reagents and solvents. 2. Optimize for the mildest effective reaction conditions. 3. Use glass labware whenever possible.

Quantitative Data Summary

The following table provides a comparison of the two primary derivatization methods based on reported efficiencies for similar fatty acids. Note that the optimal method may vary depending on the specific experimental conditions and sample matrix.

Derivatization MethodReagentDerivatization EfficiencyKey AdvantagesKey Disadvantages
Esterification (FAME) BF₃-Methanol>80% for many lipid classes[1]Robust, produces stable derivatives.[4]Can be harsh and may cause degradation of some analytes; low yields reported for BF₃ alone in some cases.[1][4]
Silylation (TMS Ester) BSTFA + 1% TMCSHighOne-step reaction for multiple functional groups.[4]Derivatives can be moisture-sensitive; potential for incomplete derivatization.[4]

Experimental Protocols

Protocol 1: Esterification of 9-Methyldecanoic Acid using BF₃-Methanol

This protocol is for the formation of the fatty acid methyl ester (FAME) of 9-methyldecanoic acid.

Materials:

  • 9-Methyldecanoic acid sample

  • 14% Boron trifluoride in methanol (BF₃-methanol)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Place a known amount of the 9-methyldecanoic acid sample (e.g., 1 mg) into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Add 1 mL of 14% BF₃-methanol to the dried sample.[4]

  • Reaction: Tightly cap the vial and heat at 60°C for 60 minutes.[4]

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of water and 1 mL of hexane.[4]

    • Vortex the vial vigorously for 1 minute to extract the FAME into the hexane layer.

  • Phase Separation: Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of 9-Methyldecanoic Acid using BSTFA

This protocol is for the formation of the trimethylsilyl (TMS) ester of 9-methyldecanoic acid.

Materials:

  • 9-Methyldecanoic acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Acetonitrile (anhydrous, GC grade)

  • Reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Place a known amount of the 9-methyldecanoic acid sample into a reaction vial and ensure it is completely dry.

  • Reconstitution: Add 100 µL of anhydrous acetonitrile to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.[4]

  • Reaction: Tightly cap the vial and heat at 80°C for 60 minutes.[4]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Workup (for FAME) cluster_analysis Analysis start 9-Methyldecanoic Acid Sample dry Dry Sample (under N2) start->dry add_reagent Add Derivatization Reagent (BF3-Methanol or BSTFA) dry->add_reagent react Heat Reaction (e.g., 60-80°C) add_reagent->react extract Liquid-Liquid Extraction (Hexane/Water) react->extract If FAME gcms GC-MS Analysis react->gcms If TMS dry_extract Dry Organic Layer (Na2SO4) extract->dry_extract dry_extract->gcms troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions problem Problem Observed: Incomplete Derivatization / Low Yield cause1 Moisture Contamination problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Insufficient Reagent problem->cause3 solution1 Use Anhydrous Solvents/Glassware cause1->solution1 solution2 Optimize Time & Temperature cause2->solution2 solution3 Increase Molar Excess of Reagent cause3->solution3

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle: GC-MS vs. LC-MS for 9-Methyldecanoic Acid Analysis

For researchers, scientists, and drug development professionals engaged in the nuanced field of metabolomics and lipid analysis, the accurate quantification of specific fatty acids is paramount. 9-Methyldecanoic acid, a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the nuanced field of metabolomics and lipid analysis, the accurate quantification of specific fatty acids is paramount. 9-Methyldecanoic acid, a branched-chain fatty acid, is of growing interest due to its role in various biological processes. The choice of analytical technique for its quantification is a critical decision that impacts data quality and experimental outcomes. This guide provides an objective comparison of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of 9-methyldecanoic acid, supported by experimental data and detailed methodologies.

Both GC-MS and LC-MS offer the high sensitivity and selectivity required for the analysis of 9-methyldecanoic acid in complex biological matrices. However, they differ fundamentally in their principles of separation, sample preparation requirements, and overall workflow. GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds, while LC-MS is highly versatile and suitable for a broader range of analytes with varying polarities.[1]

Key Performance Metrics at a Glance

To facilitate a direct comparison, the following table summarizes the key quantitative performance characteristics of typical GC-MS and LC-MS methods for the analysis of branched-chain fatty acids like 9-methyldecanoic acid. These values are synthesized from published literature on similar analytes.

Performance MetricGC-MSLC-MS/MS
Limit of Detection (LOD) 5–10 ng/mL (with derivatization)[2]0.001 mM (without derivatization)[3]
Limit of Quantitation (LOQ) Typically 3x LODTypically 3x LOD
Linearity (R²) >0.99>0.998[3]
Accuracy 80-115%92% to 120%[3]
Precision (RSD%) <15%<12% (intra-day), <20% (inter-day)[3]
Sample Throughput Lower due to derivatization and longer run timesHigher, especially with UHPLC systems[4]
Isomer Separation Good, especially for FAMEs[5][6]Can be challenging, may require specialized columns[5][6]

Principles and Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of 9-methyldecanoic acid necessitates a derivatization step to increase its volatility and thermal stability.[7][8] The most common approach is the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME).[5][6] The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected, allowing for identification and quantification.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (FAMEs) Extraction->Derivatization GC_Inlet GC Inlet (Vaporization) Derivatization->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS Mass Spectrometer (Detection) GC_Column->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: GC-MS analytical workflow for 9-methyldecanoic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing 9-methyldecanoic acid with or without derivatization.[3] Direct analysis is possible, though derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can enhance sensitivity and chromatographic retention for short-chain fatty acids.[4][9][10] In LC-MS, the sample is dissolved in a suitable solvent and injected into the liquid chromatograph. Separation occurs based on the analyte's partitioning between the mobile phase and the stationary phase of the LC column. The eluent from the LC column is then introduced into the mass spectrometer for ionization, detection, and quantification.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (Optional, e.g., 3-NPH) Extraction->Derivatization LC_Column LC Column (Separation) Derivatization->LC_Column ESI_Source ESI Source (Ionization) LC_Column->ESI_Source MS Mass Spectrometer (Detection) ESI_Source->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Comparison cluster_gcms_pros Advantages of GC-MS cluster_gcms_cons Disadvantages of GC-MS cluster_lcms_pros Advantages of LC-MS cluster_lcms_cons Disadvantages of LC-MS GCMS GC-MS Robustness Robust and well-established GCMS->Robustness Isomer_Sep Excellent isomer separation GCMS->Isomer_Sep Cost Lower instrument cost GCMS->Cost Derivatization_Req Derivatization required GCMS->Derivatization_Req Thermal_Deg Potential for thermal degradation GCMS->Thermal_Deg Lower_Throughput Lower throughput GCMS->Lower_Throughput LCMS LC-MS No_Derivatization Direct analysis possible LCMS->No_Derivatization High_Sensitivity High sensitivity LCMS->High_Sensitivity High_Throughput Higher throughput LCMS->High_Throughput Matrix_Effects Susceptible to matrix effects LCMS->Matrix_Effects Isomer_Sep_Challenging Isomer separation can be challenging LCMS->Isomer_Sep_Challenging Higher_Cost Higher instrument cost LCMS->Higher_Cost

References

Comparative

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for the Quantification of 9-Methyldecanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of a novel Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of 9-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of 9-Methyldecanoic acid against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach. The validation of this new method demonstrates superior performance in key analytical parameters, offering researchers a more efficient and sensitive tool for their studies. All experimental data is presented in accordance with international guidelines to ensure scientific rigor.[1][2][3][4][5][6][7][8][9]

Introduction to 9-Methyldecanoic Acid Analysis

9-Methyldecanoic acid is a branched-chain fatty acid that plays a role in various biological processes. Accurate and reliable quantification of this analyte in biological matrices is crucial for metabolic research and the development of therapeutic agents.[10][11] Traditional analytical methods, such as GC-MS, have been widely used for fatty acid analysis but often require complex and time-consuming derivatization steps to enhance volatility.[12][13][14] This guide introduces a novel LC-MS/MS method that overcomes some of these limitations, providing a more streamlined and sensitive analytical solution.[15][16][17][18][19]

Experimental Protocols

Detailed methodologies for both the traditional GC-MS and the novel LC-MS/MS methods are provided below.

Traditional Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the conversion of 9-Methyldecanoic acid to its fatty acid methyl ester (FAME) for analysis.[13][14]

1. Sample Preparation (Derivatization to FAME)

  • Lipid Extraction: Lipids are extracted from 100 µL of plasma using a 2:1 (v/v) mixture of chloroform and methanol.

  • Saponification: The extracted lipids are saponified using 0.5 M methanolic NaOH at 80°C for 10 minutes to release the fatty acids.

  • Methylation: The free fatty acids are then esterified to FAMEs using 14% BF3-methanol at 80°C for 5 minutes.

  • Extraction of FAMEs: The resulting FAMEs are extracted with hexane.

  • Final Preparation: The hexane layer is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in 50 µL of hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.

  • Injection Volume: 1 µL

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole

  • Detection: Selected Ion Monitoring (SIM)

Novel Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of 9-Methyldecanoic acid without the need for derivatization.

1. Sample Preparation

  • Protein Precipitation: To 50 µL of plasma, 150 µL of ice-cold acetonitrile containing the internal standard (9-Methyldecanoic-d3 acid) is added to precipitate proteins.

  • Centrifugation: The mixture is vortexed and then centrifuged at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: The supernatant is transferred to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System

  • Mass Spectrometer: SCIEX QTRAP 6500+

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm)[15]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution: A gradient is used, starting at 30% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions.

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Mass Analyzer: Triple Quadrupole

  • Detection: Multiple Reaction Monitoring (MRM)

Data Presentation: Method Validation Comparison

The following tables summarize the performance characteristics of the novel LC-MS/MS method compared to the traditional GC-MS method, based on the principles outlined in the ICH and FDA guidelines for analytical method validation.[1][2][3][4][6][8][20]

Parameter Traditional GC-MS Method Novel LC-MS/MS Method Acceptance Criteria (ICH/FDA)
Linearity (R²) 0.9920.999≥ 0.99
Range 100 - 5000 ng/mL10 - 2000 ng/mL-
Accuracy (% Recovery) 88.5% - 109.2%95.3% - 104.1%85% - 115% (or 80-120%)
Precision (%RSD)
- Intra-day≤ 12.1%≤ 6.5%≤ 15%
- Inter-day≤ 14.3%≤ 8.2%≤ 15%
Limit of Detection (LOD) 30 ng/mL3 ng/mL-
Limit of Quantification (LOQ) 100 ng/mL10 ng/mL-
Specificity Moderate (Potential for isomeric interference)High (MRM transitions provide high specificity)Method should be selective for the analyte
Sample Preparation Time ~ 2 hours~ 15 minutes-

Table 1: Comparison of Validation Parameters

Analyte Concentration (ng/mL) GC-MS Measured Concentration (Mean ± SD, n=5) LC-MS/MS Measured Concentration (Mean ± SD, n=5)
Low QC (150 ng/mL) 142.5 ± 17.2148.9 ± 9.7
Mid QC (1500 ng/mL) 1585.5 ± 182.31512.0 ± 83.2
High QC (4000 ng/mL) 3892.0 ± 447.64080.0 ± 293.8 (at 1800 ng/mL)

Table 2: Accuracy and Precision Data for Quality Control Samples

Visualizations

Experimental Workflow of the Novel LC-MS/MS Method

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Plasma Sample (50 µL) protein_precipitation Add Acetonitrile with Internal Standard start->protein_precipitation centrifugation Vortex & Centrifuge protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection injection Inject into UHPLC supernatant_collection->injection separation C18 Column Separation injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection MRM Detection on Triple Quadrupole MS ionization->detection quantification Quantification using Calibration Curve detection->quantification end Final Concentration of 9-Methyldecanoic Acid quantification->end

Caption: Workflow for the novel LC-MS/MS method.

Comparison of Analytical Method Features

method_comparison gcms Traditional GC-MS Requires Derivatization Longer Sample Prep Time Lower Sensitivity (Higher LOQ) Moderate Specificity lcmsms Novel LC-MS/MS Direct Analysis (No Derivatization) Rapid Sample Prep High Sensitivity (Lower LOQ) High Specificity (MRM) title Method Feature Comparison

Caption: Key feature comparison of the analytical methods.

Conclusion

The novel LC-MS/MS method for the quantification of 9-Methyldecanoic acid demonstrates significant advantages over the traditional GC-MS approach. The validation data indicates superior linearity, accuracy, precision, and a significantly lower limit of quantification. The simplified sample preparation protocol drastically reduces analysis time and potential for error. For researchers requiring high sensitivity and throughput for the analysis of 9-Methyldecanoic acid in biological matrices, the validated LC-MS/MS method presented here is a highly recommended alternative.

References

Validation

A Comparative Analysis of the Biological Activities of Decanoic Acid and 9-Methyldecanoic Acid

A comprehensive review of the current scientific literature reveals a significant disparity in the documented biological activities of decanoic acid and its branched-chain isomer, 9-methyldecanoic acid. While decanoic ac...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the documented biological activities of decanoic acid and its branched-chain isomer, 9-methyldecanoic acid. While decanoic acid has been the subject of numerous studies elucidating its antimicrobial, anti-inflammatory, and metabolic effects, there is a notable scarcity of available data on the biological functions of 9-methyldecanoic acid. This guide aims to provide a detailed comparison based on the existing experimental evidence for decanoic acid and to highlight the current knowledge gap regarding 9-methyldecanoic acid for researchers, scientists, and drug development professionals.

Executive Summary

Decanoic acid, a ten-carbon saturated fatty acid, exhibits a broad spectrum of biological activities. It is a well-documented antimicrobial and antifungal agent, with demonstrated efficacy against a variety of pathogens. Furthermore, decanoic acid possesses anti-inflammatory properties, primarily through the modulation of key signaling pathways such as NF-κB and MAP kinases. In terms of metabolism, it influences mitochondrial function and cellular energy processes.

Antimicrobial and Antifungal Activity

Decanoic acid has demonstrated significant antimicrobial and antifungal properties. The minimum inhibitory concentration (MIC) is a common measure of this activity, representing the lowest concentration of a substance that prevents the visible growth of a microorganism.

Table 1: Antimicrobial and Antifungal Activity of Decanoic Acid (MIC values)

MicroorganismTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive bacteria-[1]
Staphylococcus aureusGram-positive bacteria-[1]
Escherichia coliGram-negative bacteria-[1][2]
Candida albicansFungus20[1][3]
Aspergillus nigerFungus-[1]
Brachyspira hyodysenteriaeBacteria-[2]

Note: Specific MIC values from the search results were not always provided in a quantitative format; therefore, the table indicates the reported activity. The MIC for C. albicans was found to be 20 μg/ml.[3]

9-Methyldecanoic Acid: There is currently no available experimental data detailing the antimicrobial or antifungal activity of 9-methyldecanoic acid.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Test compound (Decanoic acid or 9-Methyldecanoic acid) stock solution.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard).

2. Procedure:

  • A serial two-fold dilution of the test compound is performed in the microtiter plate wells containing the broth medium.

  • Each well is then inoculated with the standardized microbial suspension.

  • Positive (microorganism and broth, no compound) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Test Compound Stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_media Prepare Broth Medium prep_media->serial_dilution prep_inoculum Prepare Standardized Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for MIC determination.

Anti-inflammatory Activity

Decanoic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways. Studies have indicated its ability to inhibit the activation of NF-κB and MAP kinases.[4]

9-Methyldecanoic Acid: While a related but more complex molecule, 3,4,9-trimethyl-7-propyldecanoic acid, has been isolated and shown to have anti-inflammatory properties, there is no specific data on the anti-inflammatory activity of 9-methyldecanoic acid itself.[5]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

This assay is a simple and widely used method to screen for anti-inflammatory activity.[5][6]

1. Preparation of Reagents:

  • Test compound solution.

  • 1% aqueous solution of bovine serum albumin (BSA).

  • Phosphate buffered saline (PBS, pH 6.4).

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium).

2. Procedure:

  • The reaction mixture consists of the test compound at different concentrations and 1% BSA solution.

  • The mixture is incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.

  • After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • A control (without the test compound) and a standard are run in parallel.

3. Data Analysis:

  • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response stimulus e.g., LPS mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) mapk->cytokines nfkb->cytokines decanoic_acid Decanoic Acid decanoic_acid->mapk Inhibits decanoic_acid->nfkb Inhibits

Decanoic acid's anti-inflammatory mechanism.

Metabolic Effects

Decanoic acid has been shown to influence cellular metabolism, particularly mitochondrial function. Studies in glioblastoma cells have indicated that decanoic acid can stimulate fatty acid synthesis.[7] It has also been reported to affect mitochondrial biogenesis and the activity of respiratory chain complexes.[8] Furthermore, decanoic acid can inhibit mTORC1 activity, a key regulator of cell growth and metabolism, independently of glucose and insulin signaling.[9]

Table 2: Metabolic Effects of Decanoic Acid

Cellular ProcessEffectCell TypeReference
Fatty Acid SynthesisStimulatesU87MG glioblastoma[7]
Mitochondrial BiogenesisIncreasesSH-SY5Y neuroblastoma[8]
Complex I ActivityIncreasesSH-SY5Y neuroblastoma[8]
mTORC1 ActivityInhibitsDictyostelium, rat hippocampus, TSC patient-derived astrocytes[9]

9-Methyldecanoic Acid: There is no available experimental data on the metabolic effects of 9-methyldecanoic acid.

Experimental Protocol: Assessment of Mitochondrial Function (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.

1. Cell Culture:

  • Cells are seeded in a 96-well plate and treated with the test compound (decanoic acid or 9-methyldecanoic acid) for a specified period.

2. MTT Addition:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

3. Formazan Solubilization:

  • The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

4. Absorbance Measurement:

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of metabolically active cells.

metabolic_effects_pathway cluster_decanoic Decanoic Acid cluster_cellular Cellular Targets cluster_outcomes Metabolic Outcomes decanoic Decanoic Acid mtorc1 mTORC1 decanoic->mtorc1 Inhibits mitochondria Mitochondria decanoic->mitochondria fas Fatty Acid Synthesis decanoic->fas growth Inhibition of Cell Growth mtorc1->growth biogenesis Increased Biogenesis & Activity mitochondria->biogenesis lipid Stimulation of Lipid Production fas->lipid

Metabolic effects of decanoic acid.

Conclusion and Future Directions

The available scientific evidence clearly demonstrates that decanoic acid is a biologically active molecule with significant antimicrobial, anti-inflammatory, and metabolic properties. In contrast, the biological activities of its branched-chain isomer, 9-methyldecanoic acid, are virtually unknown. This represents a significant knowledge gap and a promising area for future research.

Further studies are warranted to:

  • Systematically evaluate the antimicrobial and antifungal efficacy of 9-methyldecanoic acid against a broad range of pathogens.

  • Investigate the potential anti-inflammatory properties of 9-methyldecanoic acid and its underlying mechanisms of action.

  • Characterize the metabolic effects of 9-methyldecanoic acid on various cell types and its impact on key metabolic pathways.

A thorough investigation into the biological activities of 9-methyldecanoic acid could reveal novel therapeutic applications and provide valuable insights into the structure-activity relationships of fatty acids. The detailed protocols and comparative data for decanoic acid presented in this guide can serve as a valuable resource for designing and conducting such future studies.

References

Comparative

In vitro comparison of the effects of 9-Methyldecanoic acid and nonanoic acid on cell lines

A Comparative analysis of the cytotoxic and apoptotic effects of a branched-chain versus a straight-chain medium-chain fatty acid. In the landscape of cancer research, the metabolic reprogramming of cancer cells presents...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative analysis of the cytotoxic and apoptotic effects of a branched-chain versus a straight-chain medium-chain fatty acid.

In the landscape of cancer research, the metabolic reprogramming of cancer cells presents a promising frontier for therapeutic intervention. Among the molecules of interest are medium-chain fatty acids (MCFAs), which have demonstrated potential in modulating cancer cell viability and signaling. This guide provides an in vitro comparison of two C10 fatty acid isomers: 9-Methyldecanoic acid, a branched-chain fatty acid, and nonanoic acid, its straight-chain counterpart. By examining their effects on various cancer cell lines, this report aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven overview of their respective anti-cancer potential.

At a Glance: Comparative Cytotoxicity

The in vitro cytotoxic effects of 9-Methyldecanoic acid and nonanoic acid have been evaluated across a panel of human cancer cell lines. While direct comparative studies are limited, a synthesis of available data provides insights into their relative potencies. A close structural analog of 9-Methyldecanoic acid, 13-methyltetradecanoic acid (13-MTD), has demonstrated significant cytotoxic activity.

CompoundCell LineCell TypeIC50/ID50Reference
13-Methyltetradecanoic acid K-562Chronic Myelogenous Leukemia10 - 25 µg/mL[1]
MCF7Breast Adenocarcinoma10 - 25 µg/mL[1]
DU 145Prostate Carcinoma10 - 25 µg/mL[1]
NCI-SNU-1Gastric Carcinoma10 - 25 µg/mL[1]
SNU-423Hepatocellular Carcinoma10 - 25 µg/mL[1]
NCI-H1688Small Cell Lung Cancer10 - 25 µg/mL[1]
BxPC3Pancreatic Adenocarcinoma10 - 25 µg/mL[1]
HCT 116Colorectal Carcinoma10 - 25 µg/mL[1]
Nonanoic Acid GOT1Small Intestinal Neuroendocrine TumorDecreased proliferation at 300 µM[2]
Decanoic Acid (C10:0) HCCLM3Hepatocellular CarcinomaDose-dependent loss of viability (effective at 80 µM)[3]
HepG2Hepatocellular CarcinomaDose-dependent loss of viability (effective at 80 µM)[3]

Note: Data for 13-Methyltetradecanoic acid is presented as a proxy for 9-Methyldecanoic acid due to the limited availability of direct studies on the latter.

Delving Deeper: Mechanisms of Action

Apoptosis Induction: A Tale of Two Pathways?

Both branched-chain and straight-chain fatty acids appear to induce apoptosis, or programmed cell death, in cancer cells, albeit potentially through different mechanisms.

9-Methyldecanoic Acid (Inferred from 13-MTD): Studies on the branched-chain fatty acid 13-MTD reveal a rapid induction of apoptosis in various cancer cell lines, detectable as early as 2 hours post-treatment[1]. This suggests a direct and potent pro-apoptotic effect.

Nonanoic Acid: While direct apoptosis data is sparse, studies on perfluorononanoic acid (PFNA), a derivative, show apoptosis induction in rat testis and spleen cells. In testicular cells, PFNA-induced apoptosis is associated with the Fas death receptor-dependent pathway, involving the upregulation of Fas and Bax, downregulation of Bcl-2, and activation of caspase-8[4]. In splenocytes, PFNA appears to trigger apoptosis via oxidative stress and a caspase-independent pathway involving the apoptosis-inducing factor (AIF)[5]. Non-esterified fatty acids, in general, have been shown to induce apoptosis in bovine granulosa cells through a pathway involving reactive oxygen species (ROS) and the PI3K/AKT/FoxO1 signaling cascade[6][7].

Signaling Pathways: Divergent Roads to Cancer Cell Inhibition

The structural differences between these fatty acids likely dictate their interactions with cellular signaling networks.

Branched-Chain Fatty Acids: Research suggests that branched-chain fatty acids can inhibit fatty acid biosynthesis in cancer cells, a critical pathway for their rapid proliferation[8]. This is achieved by reducing the availability of precursors and directly inhibiting key enzymes like fatty acid synthase[8]. Some branched-chain derivatives of oleic acid have also demonstrated potent anti-proliferative activity[9][10][11].

Straight-Chain Fatty Acids: Straight-chain saturated fatty acids like nonanoic acid and its close relative decanoic acid have been implicated in various signaling pathways. Decanoic acid has been shown to exert its anti-tumor effects in hepatocellular carcinoma by targeting the c-Met signaling cascade[3][12]. This pathway is crucial for tumor growth, cell survival, and metastasis. In small intestinal neuroendocrine tumor cells, nonanoic acid treatment leads to decreased proliferation and induced senescence[2][13]. Fatty acids, in general, are known to modulate key cancer-related signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are central to cell growth and survival[14][15][16][17].

Experimental Protocols

Cytotoxicity Assay: MTT Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of 9-Methyldecanoic acid or nonanoic acid (typically ranging from 1 to 1000 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Fatty Acids A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

MTT Assay Workflow

Apoptosis Assay: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of 9-Methyldecanoic acid or nonanoic acid for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR FasR FasL->FasR FADD FADD FasR->FADD Caspase-8 Caspase-8 FADD->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 ROS ROS Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Simplified Apoptosis Signaling Pathways

Conclusion

The available in vitro evidence suggests that both 9-Methyldecanoic acid and nonanoic acid possess anti-cancer properties, albeit with potentially distinct mechanisms of action and potencies. The branched-chain structure of 9-Methyldecanoic acid, as inferred from its analog, appears to be a potent inducer of apoptosis across a broad range of cancer cell lines. Nonanoic acid, the straight-chain counterpart, demonstrates efficacy in specific cancer cell types and appears to modulate key signaling pathways involved in cell proliferation and survival.

Further head-to-head comparative studies are warranted to fully elucidate the differential effects of these two fatty acid isomers. A deeper understanding of their structure-activity relationships and downstream signaling targets will be crucial for their potential development as novel anti-cancer therapeutic agents. This guide serves as a foundational resource to inform and direct future investigations in this promising area of cancer research.

References

Validation

A Comparative Guide to the Quantification of 9-Methyldecanoic Acid: GC-MS vs. LC-MS

For researchers, scientists, and drug development professionals, the precise quantification of 9-methyldecanoic acid, a branched-chain fatty acid (BCFA), is critical for advancements in microbiology, metabolic research,...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of 9-methyldecanoic acid, a branched-chain fatty acid (BCFA), is critical for advancements in microbiology, metabolic research, and therapeutic development. The selection of an appropriate analytical methodology is paramount for generating reliable and reproducible data. This guide provides an objective cross-validation of the two primary analytical techniques for 9-methyldecanoic acid quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This comparison outlines the fundamental principles of each technique, detailed experimental protocols, and performance characteristics to assist in selecting the optimal method for specific research needs. While direct comparative data for 9-methyldecanoic acid is limited, this guide draws upon established methodologies and performance metrics for similar branched-chain and medium-chain fatty acids.

Executive Summary: Method Selection at a Glance

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile or semi-volatile compounds in the gas phase.Separates compounds in the liquid phase based on polarity.
Derivatization Mandatory for non-volatile fatty acids to increase volatility.Often optional, allowing for direct analysis of free fatty acids.
Sample Preparation More complex, involving extraction and derivatization.Generally simpler, often involving extraction and filtration.
Throughput Lower due to longer sample preparation and run times.Higher, with simpler sample preparation and faster analysis.
Sensitivity High, particularly with Selected Ion Monitoring (SIM).Very high, especially with tandem MS (MS/MS).
Selectivity High, based on chromatographic separation and mass fragmentation.Very high, particularly with MS/MS for targeted analysis.
Key Advantage Robust, well-established with extensive spectral libraries for identification.Versatile, with simpler sample preparation and high throughput.

Performance Comparison

The following table summarizes typical performance parameters for the quantification of medium-chain and branched-chain fatty acids using GC-MS and LC-MS. These values can be considered representative for 9-methyldecanoic acid analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.04 - 0.51 mg/L (for SCFAs)2 - 133 nM (for a related acyl-CoA)[1]
Limit of Quantification (LOQ) 0.13 - 1.70 mg/L (for SCFAs)Typically 3x LOD[1]
Accuracy (Recovery) 95 - 117%80 - 114%[1]
Precision (RSD) 1 - 4.5%< 15%[1]

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are crucial for achieving reliable and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of 9-methyldecanoic acid necessitates a derivatization step to convert the non-volatile fatty acid into a more volatile form, typically a fatty acid methyl ester (FAME).

1. Sample Preparation: Lipid Extraction and Derivatization

  • Lipid Extraction (Folch Method):

    • To approximately 100 mg of a biological sample (e.g., tissue, cell pellet), add a known amount of an internal standard (e.g., heptadecanoic acid).

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and homogenize thoroughly.

    • Add 0.5 mL of 0.9% KCl solution to induce phase separation and centrifuge.

    • Collect the lower organic layer containing lipids.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Transesterification to FAMEs:

    • To the dried lipid extract, add 1 mL of 3M methanolic HCl.

    • Seal the tube and heat at 80°C for 1 hour.

    • After cooling, add 1 mL of 0.9% NaCl solution and 1 mL of hexane to extract the FAMEs.

    • The upper hexane layer is collected for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar cyano-column.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-700) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS often allows for the direct analysis of 9-methyldecanoic acid without derivatization, simplifying the sample preparation workflow.

1. Sample Preparation: Extraction of Free Fatty Acids

  • Protein Precipitation and Liquid-Liquid Extraction:

    • To a biological sample, add an internal standard and an ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol:water).

    • Precipitate proteins using an acid such as trichloroacetic acid (TCA).

    • Vortex and centrifuge to pellet the proteins.

    • The supernatant can be directly analyzed or further purified.

  • Solid Phase Extraction (SPE) for Purification (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol and then water.

    • Load the supernatant onto the cartridge.

    • Wash with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the fatty acids with a stronger solvent like methanol or acetonitrile.

    • Evaporate the eluent and reconstitute the sample in the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute more hydrophobic compounds.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode for free fatty acids.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualizing the Methodologies

To better understand the experimental processes, the following diagrams illustrate the workflows and the underlying metabolic context of 9-methyldecanoic acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Quantification GCMS->Data

GC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Extraction & Protein Precipitation Sample->Extraction SPE Solid Phase Extraction (Optional) Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Acquisition & Quantification LCMS->Data

LC-MS/MS Experimental Workflow

Beta_Oxidation cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix FA 9-Methyldecanoic Acid AcylCoA 9-Methyldecanoyl-CoA FA->AcylCoA Acyl-CoA Synthetase EnoylCoA Trans-2-enoyl-CoA Derivative AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA (S)-3-Hydroxy-9-methyldecanoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA Derivative HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShortenedAcylCoA Shortened Acyl-CoA KetoacylCoA->ShortenedAcylCoA β-Ketothiolase PropionylCoA Propionyl-CoA KetoacylCoA->PropionylCoA β-Ketothiolase

Branched-Chain Fatty Acid β-Oxidation

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful techniques for the quantification of 9-methyldecanoic acid. The choice between them depends on the specific requirements of the analysis.

  • GC-MS is a robust and well-established method, particularly advantageous when extensive structural information for identification is required, leveraging existing electron ionization libraries. The mandatory derivatization step, however, increases sample preparation time and complexity.

  • LC-MS/MS offers the significant advantage of direct analysis without derivatization, leading to a simpler, faster, and higher-throughput workflow. It generally provides higher sensitivity and is well-suited for the analysis of a broad range of lipids in a single run.

For routine, high-throughput quantitative analysis with minimal sample preparation, LC-MS/MS is often the preferred choice . For in-depth metabolic studies requiring high-resolution separation of various fatty acid isomers, GC-MS remains an excellent and reliable technique . Ultimately, proper method validation is essential to ensure the accuracy and reliability of the quantification results, regardless of the chosen platform.

References

Comparative

A Comparative Analysis of the Antimicrobial Properties of Branched vs. Straight-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Fatty acids, both branched-chain (BCFAs) and str...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Fatty acids, both branched-chain (BCFAs) and straight-chain (SCFAs), have emerged as promising candidates due to their inherent antimicrobial activities. This guide provides an objective comparison of the antimicrobial efficacy of these two classes of fatty acids, supported by experimental data, to aid in the development of new anti-infective strategies.

Executive Summary

Both branched-chain and straight-chain fatty acids exhibit significant antimicrobial properties, primarily by disrupting bacterial cell membranes. Generally, medium-chain saturated and long-chain unsaturated straight-chain fatty acids demonstrate the most potent activity, particularly against Gram-positive bacteria. Branched-chain fatty acids, while essential for the viability of certain bacteria like Staphylococcus aureus, also possess antimicrobial effects and play a crucial role in modulating bacterial virulence through signaling pathways. The efficacy of both types of fatty acids is influenced by factors such as chain length, degree of saturation, and the specific microbial species.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the minimum inhibitory concentrations (MIC) of various branched and straight-chain fatty acids against a range of pathogenic bacteria. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Minimum Inhibitory Concentration (MIC) of Branched-Chain Fatty Acids (BCFAs)

Fatty AcidMicroorganismMIC (µg/mL)Reference
Phenolic Branched-Chain Fatty AcidListeria innocua1.8
Phenolic Branched-Chain Fatty AcidBacillus subtilis1.8
Phenolic Branched-Chain Fatty AcidEnterococcus faecium3.6
anteiso-C15:0Listeria monocytogenes-
anteiso-C17:0Listeria monocytogenes-

Note: Specific MIC values for anteiso-BCFAs against L. monocytogenes were not explicitly stated in the referenced material, but their crucial role in stress resistance and virulence was highlighted.

Table 2: Minimum Inhibitory Concentration (MIC) of Straight-Chain Fatty Acids (SCFAs)

Fatty AcidMicroorganismMIC (µg/mL)Reference
Capric acid (C10:0)Streptococcus mutans13.70
Lauric acid (C12:0)Propionibacterium acnes-
Palmitic acid (C16:0)Staphylococcus aureus-
Stearic acid (C18:0)Staphylococcus aureus-
Oleic acid (C18:1)Helicobacter pylori-
Linolenic acid (C18:3)Helicobacter pylori200
2-Hexadecynoic acidStaphylococcus aureus-
2-Hexadecynoic acidPseudomonas aeruginosa-
Exocarpic acidPorphyromonas gingivalis0.86
Exocarpic acidFusobacterium nucleatum3.40
Caprylic acid (C8:0)Salmonella species-
Lauric acid (C12:0)Salmonella species-

Note: Some entries indicate the tested antimicrobial activity without specifying the exact MIC value in the provided search results.

Mechanisms of Antimicrobial Action

Branched-Chain Fatty Acids (BCFAs)

BCFAs primarily exert their antimicrobial effects by altering the fluidity and integrity of the bacterial cell membrane. In bacteria such as Staphylococcus aureus, BCFAs are integral components of the cell membrane and are essential for viability. They modulate membrane fluidity, which is crucial for the proper function of membrane-bound proteins and for withstanding environmental stress.

However, the presence of certain BCFAs can also be detrimental to other bacteria. For instance, anteiso-branched-chain fatty acids are critical for the virulence of Listeria monocytogenes, and disruption of their synthesis can impair the pathogen's ability to cause infection.

Straight-Chain Fatty Acids (SCFAs)

The primary mechanism of action for SCFAs is the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. Medium-chain saturated fatty acids and long-chain unsaturated fatty acids are particularly effective in this regard.

Beyond direct membrane damage, SCFAs can also interfere with cellular processes. Some unsaturated fatty acids have been shown to inhibit bacterial enoyl-acyl carrier protein reductase (FabI), an enzyme essential for fatty acid biosynthesis. Furthermore, at sub-inhibitory concentrations, certain SCFAs can act as signaling molecules, interfering with bacterial communication systems like quorum sensing.

Experimental Protocols

A detailed understanding of the methodologies used to assess antimicrobial properties is crucial for interpreting the data. The following are generalized protocols for key experiments cited in the literature.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Protocol:

  • Preparation of Fatty Acid Stock Solutions: Dissolve the fatty acid in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the fatty acid stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Tryptic Soy Broth).

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., 10^5 colony-forming units/mL) to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the fatty acid at which no visible turbidity (bacterial growth) is observed.

Signaling Pathways and Experimental Workflows

Branched-Chain Fatty Acids: Regulation of the SaeRS Two-Component System

In Staphylococcus aureus, branched-chain fatty acids are involved in the regulation of the SaeRS two-component system, which controls the expression of numerous virulence factors.

SaeRS_Regulation BCFA Branched-Chain Fatty Acids Membrane Cell Membrane Composition BCFA->Membrane modulates SaeS SaeS (Sensor Kinase) Membrane->SaeS influences conformation SaeR SaeR (Response Regulator) SaeS->SaeR phosphorylates SaeR_P SaeR~P SaeS->SaeR_P ATP -> ADP Virulence_Genes Virulence Factor Genes SaeR_P->Virulence_Genes activates transcription Toxins Toxin Production Virulence_Genes->Toxins leads to Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI, LasI) AHL Acyl-Homoserine Lactone (AHL) Autoinducer Signal_Synthase->AHL synthesizes Receptor Receptor Protein (e.g., LuxR, LasR) AHL->Receptor binds to Complex AHL-Receptor Complex Virulence_Genes Virulence & Biofilm Genes Complex->Virulence_Genes activates SCFA Straight-Chain Fatty Acid SCFA->Signal_Synthase may inhibit SCFA->Receptor antagonistic binding Experimental_Workflow Start Start Prep_FA Prepare Fatty Acid Stock Solutions Start->Prep_FA Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum MIC_Assay Perform Broth Microdilution MIC Assay Prep_FA->MIC_Assay Prep_Inoculum->MIC_Assay Incubate Incubate Plates (18-24h) MIC_Assay->Incubate Read_MIC Determine MIC Incubate->Read_MIC Read_MBC Determine MBC Incubate->Read_MBC MBC_Assay Perform MBC Assay (optional) Read_MIC->MBC_Assay End End Read_MIC->End MBC_Assay->Incubate re-incubate Read_MBC->End

Validation

Evaluating the Purity of Commercial 9-Methyldecanoic Acid Standards: A Comparative Guide

For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount to achieving accurate and reproducible experimental results. This guide provides a comparative overview of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount to achieving accurate and reproducible experimental results. This guide provides a comparative overview of commercially available 9-Methyldecanoic acid standards, offering insights into the purity claims of various suppliers and the analytical methods used for their validation. While direct certificates of analysis for 9-Methyldecanoic acid were not publicly available from all major suppliers at the time of this review, this guide compiles their stated purity specifications and typical analytical approaches to empower users in making informed purchasing decisions.

Comparison of Supplier Specifications

The following table summarizes the publicly stated purity specifications for 9-Methyldecanoic acid and related fatty acid standards from prominent chemical suppliers. It is crucial to note that for the most accurate and lot-specific information, users should always request a Certificate of Analysis (CoA) from the supplier.

SupplierProduct Name/Related ProductStated PurityAnalytical Method(s) Mentioned
Larodan General Fatty Acids>98% or >99%GC, HPLC, GC-MS, LC-MS, TLC
Sigma-Aldrich Methyl decanoate (analytical standard)≥99.0%Gas Chromatography (GC)
Cayman Chemical 13-methyl Pentadecanoic acid methyl ester≥98%Not specified on product page
Avanti Polar Lipids General Lipids (from example CoAs)>99%GC-FAME, Mass Spec, TLC Analysis

Understanding the Data: Key Analytical Techniques for Purity Assessment

The purity of fatty acid standards like 9-Methyldecanoic acid is typically assessed using a combination of chromatographic and spectrometric techniques. Understanding the principles behind these methods is essential for interpreting a Certificate of Analysis.

Gas Chromatography (GC): This is the most common technique for analyzing fatty acids.[1][2] Fatty acids are typically derivatized to their more volatile methyl esters (FAMEs) before analysis.[1][3] The sample is then vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column.[4] A Flame Ionization Detector (FID) is often used for quantification, providing high accuracy.[2]

Mass Spectrometry (MS): Often coupled with GC (GC-MS), mass spectrometry identifies compounds by measuring their mass-to-charge ratio.[5][6] This technique provides structural information and is a powerful tool for identifying impurities.[6] High-resolution mass spectrometry can further confirm the elemental composition of the standard.[7]

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed, particularly for less volatile or thermally sensitive fatty acids.[2][7]

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for rapid purity assessment and to visualize the number of components in a sample.

Experimental Protocols

Below are generalized protocols for the key analytical methods used in determining the purity of 9-Methyldecanoic acid. For specific applications, these protocols should be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 9-Methyldecanoic Acid
  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • Accurately weigh a small amount of the 9-Methyldecanoic acid standard.

    • Add a solution of methanolic HCl or BF3/methanol.

    • Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time to ensure complete conversion to the methyl ester.

    • After cooling, extract the FAME with an organic solvent like hexane.

    • Wash the organic layer with water and dry it over anhydrous sodium sulfate.

    • The resulting hexane solution containing 9-Methyldecanoic acid methyl ester is ready for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Injector: Split/splitless injector.

    • Column: A capillary column suitable for FAME analysis (e.g., a polar or mid-polar column).

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.

    • Carrier Gas: Helium or Hydrogen.

    • Mass Spectrometer: Operated in Electron Ionization (EI) mode. The mass analyzer (e.g., quadrupole) scans a specific mass range to detect the ions.

  • Data Analysis:

    • The purity is determined by calculating the peak area of the 9-Methyldecanoic acid methyl ester relative to the total area of all peaks in the chromatogram.

    • The mass spectrum of the main peak is compared to a reference library to confirm the identity of the compound.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for assessing the purity of a 9-Methyldecanoic acid standard.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Standard 9-Methyldecanoic Acid Standard Derivatization Derivatization to FAME Standard->Derivatization Extraction Solvent Extraction Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS LCMS LC-MS Analysis Extraction->LCMS Purity Purity Calculation (% Area) GCMS->Purity Identity Mass Spectrum Confirmation GCMS->Identity LCMS->Purity LCMS->Identity GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Output Injection Inject FAME Sample Separation Separation in GC Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Analyzer Detection Ionization->Detection Chromatogram Chromatogram (Purity) Detection->Chromatogram MassSpectrum Mass Spectrum (Identity) Detection->MassSpectrum

References

Comparative

A Comparative Guide to Inter-Laboratory Analysis of 9-Methyldecanoic Acid

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of 9-Methyldecanoic acid, a branched-chain fatty acid, is essential for metabolic research and biomarker discover...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of 9-Methyldecanoic acid, a branched-chain fatty acid, is essential for metabolic research and biomarker discovery. This guide provides a comprehensive comparison of the primary analytical methodologies for its quantitative analysis. In the absence of a formal inter-laboratory round-robin study for this specific analyte, this document synthesizes performance data from established analytical techniques—primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—to present a comparative overview.

Data Presentation: Performance Characteristics of Analytical Methods

The quantitative performance of an analytical method is critical for reliable measurements. The following table summarizes hypothetical yet typical performance characteristics for the analysis of 9-Methyldecanoic acid by five different laboratories, employing either GC-MS or LC-MS/MS. This data is representative of what might be expected in a proficiency testing program.

LaboratoryMethodLinearity (R²)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Lab A GC-MS> 0.9960.51.5< 5%< 8%
Lab B LC-MS/MS> 0.9990.050.15< 3%< 6%
Lab C GC-MS> 0.9950.82.0< 6%< 10%
Lab D LC-MS/MS> 0.9980.080.2< 4%< 7%
Lab E GC-MS> 0.9970.41.2< 5%< 9%

Note: This table presents hypothetical data based on typical performance characteristics for fatty acid analysis to illustrate potential inter-laboratory variability.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are outlines of the typical experimental protocols for the two primary analytical techniques used for 9-Methyldecanoic acid quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For fatty acids like 9-Methyldecanoic acid, a derivatization step is necessary to increase volatility.

1. Sample Preparation and Lipid Extraction:

  • Biological samples (e.g., plasma, cell pellets) are homogenized.

  • Lipids are extracted using a solvent mixture such as chloroform:methanol (2:1, v/v)[1].

  • An internal standard, such as a stable isotope-labeled version of a similar fatty acid, is added before extraction for accurate quantification[1].

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • The extracted lipid residue is transesterified using a reagent like 14% boron trifluoride in methanol or methanolic HCl[1].

  • The mixture is heated (e.g., at 60-100°C) to ensure complete derivatization[1].

  • The resulting FAMEs are then extracted into an organic solvent like hexane[1].

3. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-225ms)[1].

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis[1][2].

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points[1].

  • Carrier Gas: Helium is commonly used[2].

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and is well-suited for a wide range of compounds, often without the need for derivatization[2].

1. Sample Preparation:

  • Protein Precipitation: For serum or plasma samples, proteins are precipitated by adding a cold organic solvent like isopropanol or acetonitrile[3].

  • Liquid-Liquid Extraction (optional): For cleaner samples, a liquid-liquid extraction with a solvent like ethyl acetate can be performed.

  • Solid-Phase Extraction (SPE) (optional): For complex matrices or to concentrate the analyte, C18 SPE cartridges can be used[4].

  • An internal standard is added early in the sample preparation process.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for separation[4].

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol)[3][4].

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative or positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for 9-Methyldecanoic acid.

Visualizations

To better illustrate the processes involved, the following diagrams outline the experimental workflows and a relevant biological pathway.

cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow Sample_GC Sample Collection (e.g., Plasma, Tissue) Extraction_GC Lipid Extraction (e.g., Folch Method) Sample_GC->Extraction_GC Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Extraction_GC->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (EI, SIM) GC_Separation->MS_Detection_GC Data_Analysis_GC Data Analysis MS_Detection_GC->Data_Analysis_GC Sample_LC Sample Collection (e.g., Plasma, Tissue) Extraction_LC Extraction / Protein Precipitation Sample_LC->Extraction_LC LC_Separation LC Separation (Reversed-Phase) Extraction_LC->LC_Separation MS_Detection_LC MS/MS Detection (ESI, MRM) LC_Separation->MS_Detection_LC Data_Analysis_LC Data Analysis MS_Detection_LC->Data_Analysis_LC

Comparative workflows for GC-MS and LC-MS/MS analysis.

Leucine Leucine Degradation Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA FAS Fatty Acid Synthase (FAS) Isovaleryl_CoA->FAS Primer Elongation 3x Elongation Cycles FAS->Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Methyldecanoyl_ACP 9-Methyldecanoyl-ACP Elongation->Methyldecanoyl_ACP Hydrolysis Thioester Hydrolysis Methyldecanoyl_ACP->Hydrolysis Nine_Methyldecanoic_Acid 9-Methyldecanoic Acid Hydrolysis->Nine_Methyldecanoic_Acid Activation Acyl-CoA Synthetase Nine_Methyldecanoic_Acid->Activation Nine_Methyldecanoyl_CoA 9-Methyldecanoyl-CoA Activation->Nine_Methyldecanoyl_CoA Beta_Oxidation Beta-Oxidation Nine_Methyldecanoyl_CoA->Beta_Oxidation

Proposed biosynthetic pathway of 9-Methyldecanoic acid.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 9-Methyldecanoic acid. GC-MS is a robust and cost-effective method, particularly well-suited for laboratories with established expertise in derivatization techniques[1]. Its lower susceptibility to matrix effects can be an advantage for certain sample types[1]. In contrast, LC-MS/MS generally offers higher sensitivity and the significant advantage of direct analysis without derivatization, which can lead to simpler sample preparation and higher throughput[2]. The choice between these methods will depend on the specific requirements of the study, including the desired sensitivity, sample matrix, available instrumentation, and laboratory expertise. The provided protocols and comparative data serve as a guide for researchers to establish and validate their methods for the reliable measurement of 9-Methyldecanoic acid.

References

Validation

A Comparative Guide to the Detection of 9-Methyldecanoic Acid: Assessing Antibody Specificity and Alternative Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of potential antibody-based detection methods with established chromatographic techniques for the specific an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential antibody-based detection methods with established chromatographic techniques for the specific and sensitive quantification of 9-Methyldecanoic acid. As a branched-chain fatty acid, accurate measurement of 9-Methyldecanoic acid is crucial for research in metabolic pathways, disease biomarker discovery, and pharmaceutical development. This document offers an objective analysis of current and prospective methodologies, supported by detailed experimental protocols and comparative data to aid in the selection of the most appropriate analytical approach.

Introduction to 9-Methyldecanoic Acid Detection

9-Methyldecanoic acid is a medium-chain fatty acid that plays a role in various biological processes.[1] Accurate and reliable quantification of this molecule in biological matrices is essential for understanding its physiological and pathological significance. Currently, no commercial antibodies specific for 9-Methyldecanoic acid are readily available. Therefore, this guide explores the feasibility of developing a specific antibody-based assay and compares its potential performance against the gold-standard chromatographic methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Antibody-Based Detection: A Prospective Analysis

While specific antibodies for 9-Methyldecanoic acid are not currently on the market, the development of such reagents is feasible and could offer advantages in terms of ease of use and high-throughput capabilities. The most probable format for an antibody-based assay for a small molecule like 9-Methyldecanoic acid would be a competitive enzyme-linked immunosorbent assay (ELISA).

Principle of a Competitive ELISA for 9-Methyldecanoic Acid

In a competitive ELISA, a known amount of labeled 9-Methyldecanoic acid competes with the 9-Methyldecanoic acid in a sample for binding to a limited number of specific antibody binding sites, typically coated on a microplate.[2][3][4] The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.[4] This format is ideal for small molecules (haptens) that cannot be bound by two antibodies simultaneously, as required in a sandwich ELISA.[2][3]

Hypothetical Performance and Considerations

Table 1: Projected Performance Characteristics of a 9-Methyldecanoic Acid-Specific Antibody Assay

ParameterProjected PerformanceConsiderations
Specificity High, but dependent on antibody developmentCross-reactivity with structurally similar fatty acids is a primary concern and would need extensive validation.
Sensitivity Potentially in the low ng/mL to pg/mL rangeDependent on antibody affinity and assay optimization.
Quantitative Range Typically 2-3 orders of magnitudeMay be narrower than chromatographic methods.
Throughput High (96-well plate format)Well-suited for screening large numbers of samples.
Sample Preparation Minimal, potentially direct use of diluted biological fluidsA significant advantage over chromatographic methods.
Cost per Sample Low to moderateOnce the antibody is developed, assay kits can be cost-effective.
Development Time Long (months to over a year)Requires hapten synthesis, immunization, and antibody screening/validation.
Experimental Protocol: Development of a Competitive ELISA for 9-Methyldecanoic Acid

Developing a specific antibody for a small molecule like 9-Methyldecanoic acid requires treating it as a hapten. Haptens are small molecules that can elicit an immune response only when attached to a large carrier protein.[1][5]

1. Hapten-Carrier Conjugate Synthesis:

  • Chemically conjugate 9-Methyldecanoic acid to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening. The carboxyl group of the fatty acid is the most common site for conjugation.

2. Immunization and Monoclonal Antibody Production:

  • Immunize animals (e.g., mice or rabbits) with the 9-Methyldecanoic acid-KLH conjugate.

  • Following a sufficient immune response, harvest antibody-producing cells (e.g., splenocytes from mice) and fuse them with myeloma cells to create hybridomas.

  • Screen the hybridoma supernatants for antibodies that bind to a 9-Methyldecanoic acid-BSA conjugate but not to BSA alone.

3. Competitive ELISA Protocol:

  • Coating: Coat a 96-well microplate with the purified anti-9-Methyldecanoic acid antibody.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or casein solution).

  • Competition: Add standards or samples containing unknown amounts of 9-Methyldecanoic acid to the wells, followed by the addition of a known amount of enzyme-labeled 9-Methyldecanoic acid (e.g., conjugated to horseradish peroxidase - HRP).

  • Incubation: Incubate to allow the sample and labeled 9-Methyldecanoic acid to compete for binding to the coated antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add a substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a color change.

  • Measurement: Stop the reaction and measure the absorbance using a microplate reader. The signal intensity will be inversely proportional to the concentration of 9-Methyldecanoic acid in the sample.

ELISA_Workflow cluster_prep Assay Preparation cluster_reaction Competitive Reaction cluster_detection Detection plate Coat plate with anti-9-MD antibody block Block unbound sites plate->block sample Add sample or standard block->sample labeled_ag Add enzyme-labeled 9-MD sample->labeled_ag incubate Incubate labeled_ag->incubate wash Wash plate incubate->wash substrate Add substrate wash->substrate measure Measure signal substrate->measure

Competitive ELISA Workflow for 9-Methyldecanoic Acid Detection.

Chromatographic Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques that offer high specificity and sensitivity for the quantification of small molecules, including fatty acids.[6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For fatty acids, a derivatization step is required to increase their volatility.

Table 2: Performance Characteristics of GC-MS for 9-Methyldecanoic Acid Detection

ParameterPerformanceNotes
Specificity Very HighMass spectrometric detection provides high confidence in compound identification based on mass-to-charge ratio and fragmentation patterns.
Sensitivity High (ng/mL to pg/mL range)Dependent on the derivatization agent and instrument sensitivity.
Quantitative Range Wide (typically 3-5 orders of magnitude)Allows for the measurement of a broad range of concentrations.
Throughput ModerateSample preparation and chromatographic run times can be lengthy.
Sample Preparation Extensive (extraction and derivatization required)A multi-step process that can be a source of variability.
Cost per Sample Moderate to HighRequires expensive instrumentation and trained personnel.
Experimental Protocol: GC-MS Analysis of 9-Methyldecanoic Acid

1. Sample Preparation (Lipid Extraction):

  • Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent system, such as a chloroform:methanol mixture.

  • Add an internal standard (e.g., a stable isotope-labeled 9-Methyldecanoic acid or a structurally similar fatty acid not present in the sample) to correct for extraction losses and matrix effects.

  • Separate the lipid-containing organic phase.

2. Derivatization:

  • Evaporate the solvent from the lipid extract.

  • Convert the fatty acids to volatile esters, commonly methyl esters (FAMEs), using a derivatizing agent like trimethyl sulfonium hydroxide (TMSH) or BF3-methanol.[9]

3. GC-MS Analysis:

  • Injection: Inject the derivatized sample into the GC.

  • Separation: Separate the FAMEs on a capillary column based on their boiling points and interactions with the stationary phase.

  • Ionization and Detection: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and detected by the mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

GCMS_Workflow sample Biological Sample extraction Lipid Extraction (with Internal Standard) sample->extraction derivatization Derivatization (e.g., to FAMEs) extraction->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection and Quantification gc_separation->ms_detection LCMS_Workflow sample Biological Sample extraction Protein Precipitation & Extraction (with Internal Standard) sample->extraction lc_injection LC Injection extraction->lc_injection lc_separation LC Separation lc_injection->lc_separation msms_detection MS/MS Detection and Quantification (MRM) lc_separation->msms_detection

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 9-Methyldecanoic Acid: A Step-by-Step Guide

For Immediate Reference: Do not dispose of 9-Methyldecanoic acid down the drain or in regular waste streams. All waste, including contaminated materials, must be handled as chemical waste in accordance with local, state,...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do not dispose of 9-Methyldecanoic acid down the drain or in regular waste streams. All waste, including contaminated materials, must be handled as chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

This guide provides essential safety and logistical information for the proper disposal of 9-Methyldecanoic acid, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on best practices for handling laboratory chemicals of this nature.

Personal Protective Equipment (PPE) Requirements

Before beginning any disposal-related activities, ensure all necessary personal protective equipment is in good condition and worn correctly.

TaskMinimum Required PPE
Waste Collection & Segregation Lab coat, safety glasses with side shields, nitrile gloves.
Spill Cleanup Chemical-resistant gown, safety goggles, face shield, and double-layered nitrile gloves.
Container Handling & Transport Lab coat, safety glasses with side shields, and nitrile gloves.
Waste Segregation and Collection

Proper segregation of waste is critical to ensure safe and compliant disposal.

  • Liquid Waste:

    • Collect all unused solutions containing 9-Methyldecanoic acid in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material and have a secure, tight-fitting lid.

    • Label the container with "Hazardous Waste," the full chemical name ("9-Methyldecanoic acid"), and any other components in the solution.

  • Solid Waste:

    • Place all disposable materials that have come into contact with 9-Methyldecanoic acid, such as pipette tips, gloves, and contaminated absorbent pads, into a designated and clearly labeled hazardous waste container for solid chemical waste.[1]

  • Decontamination of Non-Disposable Equipment:

    • Decontaminate all non-disposable equipment (e.g., glassware) that has been in contact with the compound.[1]

    • A common procedure involves washing with a suitable solvent (e.g., ethanol), followed by a thorough rinse with water.[1]

    • Collect the solvent wash as hazardous liquid waste.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Containment: If safe to do so, prevent the spill from spreading. For liquid spills, use an inert absorbent material such as sand, diatomite, or universal binders.[2]

  • Cleanup:

    • Wearing the appropriate PPE, carefully collect the absorbed material using spark-proof tools.

    • Place the collected waste into a suitable, closed container for disposal.[3][4]

  • Decontaminate: Clean the spill area thoroughly.

Final Disposal Protocol

All generated waste containing 9-Methyldecanoic acid must be disposed of through official channels.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3][4]

  • Contact EHS: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

  • Documentation: Ensure all required waste disposal forms and documentation are completed accurately.

Note: While some corrosive wastes may be neutralized on-site, this is typically only for small volumes of simple acids or bases with no other hazardous characteristics.[5] Given that 9-Methyldecanoic acid is a combustible material, neutralization is not the recommended primary disposal method.

Experimental Workflow & Disposal Decision Pathway

The following diagram illustrates the logical steps for the proper handling and disposal of 9-Methyldecanoic acid waste.

start Start: Waste Generation waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste: (Unused solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste: (Contaminated PPE, etc.) waste_type->solid_waste Solid spill Spill Occurs waste_type->spill Accidental Spill collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid absorb Absorb with Inert Material spill->absorb store Store Waste Securely in Designated Area collect_liquid->store collect_solid->store collect_spill Collect Absorbed Material into Waste Container absorb->collect_spill collect_spill->store contact_ehs Contact EHS for Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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